molecular formula C8H7ClO2 B072141 5'-Chloro-2'-hydroxyacetophenone CAS No. 1450-74-4

5'-Chloro-2'-hydroxyacetophenone

Cat. No.: B072141
CAS No.: 1450-74-4
M. Wt: 170.59 g/mol
InChI Key: XTGCUDZCCIRWHL-UHFFFAOYSA-N
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Description

5'-Chloro-2'-hydroxyacetophenone is a versatile and valuable bifunctional building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). Its distinct molecular structure, featuring both an electron-withdrawing chloro substituent and an ortho-positioned phenolic hydroxyl group adjacent to an acetyl moiety, creates a unique reactivity profile. This compound is extensively employed as a key precursor in the synthesis of benzofuran and related fused-ring systems, which are core scaffolds in numerous biologically active molecules. The presence of the ortho-hydroxyacetophenone group allows for various cyclization and condensation reactions, facilitating the construction of complex molecular architectures. Researchers utilize this compound in medicinal chemistry programs for structure-activity relationship (SAR) studies, and in material science as a monomer or intermediate for specialty polymers and ligands. This high-purity reagent is an essential tool for advancing research in drug discovery and fine chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGCUDZCCIRWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90162863
Record name 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
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Molecular Weight

170.59 g/mol
Source PubChem
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CAS No.

1450-74-4
Record name 5′-Chloro-2′-hydroxyacetophenone
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Record name 3-Chloro-6-hydroxyacetophenone
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Record name 5'-Chloro-2'-hydroxyacetophenone
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Record name 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
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Record name 1-(5-chloro-2-hydroxyphenyl)ethan-1-one
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Record name 3-CHLORO-6-HYDROXYACETOPHENONE
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Foundational & Exploratory

physicochemical properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core , a compound of interest in various chemical syntheses.[1][2] It serves as a technical guide for researchers, offering a consolidated resource of its physical and chemical characteristics, detailed experimental protocols for property determination, and a logical workflow for its characterization. The information presented is crucial for applications in medicinal chemistry, material science, and broader drug development processes.

Physicochemical Properties

1-(5-Chloro-2-hydroxyphenyl)ethanone is a slightly yellow crystalline powder or chunk.[1][2] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [2][3]
Melting Point 54-56 °C[1][2][4]
Boiling Point 270.9 °C at 760 mmHg126-128 °C at 28 mmHg[2][1][4]
Density 1.298 g/cm³ (estimate)[2]
pKa 9.72 ± 0.18 (Predicted)[2][4]
LogP (Octanol/Water) 2.24820[2]
Appearance Slightly yellow crystalline powder or chunks[1][2]
Storage Temperature Room Temperature (Sealed in dry conditions)[2][4]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 1-(5-Chloro-2-hydroxyphenyl)ethanone.

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present in the molecule.[5][6][7] Key absorptions are expected for the hydroxyl (-OH), carbonyl (C=O), and chloro (C-Cl) groups, as well as aromatic C-H and C=C bonds.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.[10][11][12]

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13][14][15]

Experimental Protocols

The following sections detail the methodologies for determining the key .

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[16][17] Impurities typically depress the melting point and broaden the melting range.[16]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[18]

  • Thermometer[17]

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of 1-(5-Chloro-2-hydroxyphenyl)ethanone is completely dry and in a powdered form.[19] Introduce a small amount of the compound into the open end of a capillary tube.[18] Pack the solid into the closed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[18] The packed sample should be 1-2 mm high.[16]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[18]

  • Heating: Begin heating the sample. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

  • Measurement: For an accurate measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point.[18] Then, heat the sample slowly, at a rate of about 1-2°C per minute, as the melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[17]

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • Balance

Procedure:

  • Qualitative Assessment: Place approximately 25 mg of 1-(5-Chloro-2-hydroxyphenyl)ethanone into a small test tube.[21]

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, acetone) in small portions.[21]

  • Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[21] Observe if the solid dissolves completely.

  • Classification: Based on the amount of solvent required to dissolve the sample, the solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Measurement (Shake-Flask Method): a. Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the solvent in a flask. b. Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[22] c. After reaching equilibrium, allow the undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included. e. Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[23]

Spectroscopic Analysis Protocols

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5][7][24] The absorption frequencies are characteristic of the types of bonds and functional groups present.[6][25]

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[24]

  • Spatula

Procedure (using ATR-FTIR):

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small, representative amount of the solid 1-(5-Chloro-2-hydroxyphenyl)ethanone sample onto the ATR crystal.[24]

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-Cl stretch, aromatic C=C bends).

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (like ¹H and ¹³C).[12][26] When placed in a strong magnetic field and irradiated with radiofrequency waves, these nuclei absorb energy at specific frequencies, which are highly dependent on their chemical environment.[11]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[12][26]

  • Pipette and balance

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of 1-(5-Chloro-2-hydroxyphenyl)ethanone in about 0.7 mL of a suitable deuterated solvent in a clean NMR tube.[26]

  • Homogenization: Ensure the sample is fully dissolved by gentle shaking or vortexing.[26]

  • Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.[26] The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Spectrum Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the resulting spectrum by examining chemical shifts, integration (for ¹H), and splitting patterns to elucidate the molecular structure.[26]

Principle: Mass spectrometry ionizes molecules and then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.[13][14][27] This provides the molecular weight and information about the molecule's fragmentation.[15]

Apparatus:

  • Mass spectrometer with an appropriate ion source (e.g., Electron Ionization - EI)[14]

  • Sample introduction system (e.g., direct insertion probe, GC/LC coupling)

Procedure (using Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).[14]

  • Fragmentation: The molecular ions are often unstable and break apart into smaller, charged fragment ions.[15]

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.

Experimental and Analytical Workflow

The characterization of 1-(5-Chloro-2-hydroxyphenyl)ethanone follows a logical progression of experiments to determine its properties and confirm its identity. The workflow diagram below illustrates these interconnected steps.

G Physicochemical Characterization Workflow cluster_start Initial Analysis cluster_physical Physical Properties cluster_structural Structural Elucidation cluster_final Final Confirmation start Sample of 1-(5-Chloro-2-hydroxyphenyl)ethanone purity Purity Assessment (e.g., TLC, HPLC) start->purity Initial Check mp Melting Point Determination purity->mp Proceed if Pure sol Solubility Testing purity->sol Proceed if Pure appearance Visual Inspection (Color, Form) purity->appearance Proceed if Pure ir IR Spectroscopy (Functional Groups) purity->ir Proceed if Pure nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr Proceed if Pure ms Mass Spectrometry (Molecular Weight) purity->ms Proceed if Pure confirm Structure Confirmation & Data Compilation mp->confirm sol->confirm appearance->confirm ir->confirm nmr->confirm ms->confirm

Caption: Workflow for the physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides essential data and standardized protocols for the physicochemical characterization of 1-(5-Chloro-2-hydroxyphenyl)ethanone. The tabulated properties, detailed experimental procedures, and logical workflow are intended to support researchers in their synthetic, analytical, and developmental endeavors, ensuring accurate and reproducible results. The compound's utility in the synthesis of various other molecules, such as 6-chloro-2-methyl-4H-chrome-4-one, underscores the importance of a thorough understanding of its fundamental properties.[1][2]

References

An In-depth Technical Guide to the Solubility of 5'-Chloro-2'-hydroxyacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a given compound in various applications, including chemical reactions, purifications, and formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a crucial guiding concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound possesses both polar (hydroxyl and carbonyl groups) and non-polar (chlorinated benzene (B151609) ring) characteristics, leading to a nuanced solubility profile across different organic solvents.

Qualitative Solubility Profile

Based on available data, this compound exhibits good solubility in several common organic solvents. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Ethyl AcetateSoluble
EthanolMore Soluble[1]
AcetoneMore Soluble[1]
BenzeneSome solubility is inferred from the evaluation of its dipole moment in this solvent.
WaterSlightly Soluble[1]

Comparative Quantitative Solubility Data

Table 2: Quantitative Solubility of 2'-Hydroxyacetophenone (B8834)

SolventSolubility (mg/mL)
Ethanol~11
DMSO~20
Dimethylformamide~16

Note: This data is for 2'-hydroxyacetophenone and should be used as a general reference only.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and provides accurate quantitative data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Carefully evaporate the solvent from the filtered solution. This can be achieved by placing the container in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the container with the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent withdrawn.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.

Solubility_Workflow General Workflow for Solubility Determination A Start: Select Solute and Solvent B Add excess solute to a known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow undissolved solid to settle C->D E Withdraw and filter a known volume of the supernatant D->E F Evaporate the solvent from the filtrate E->F G Weigh the dried solute residue F->G H Calculate Solubility (e.g., in g/L or mol/L) G->H I End H->I

General Workflow for Solubility Determination

Experimental Considerations and Logical Relationships

The diagram below outlines the key relationships and considerations in designing and interpreting solubility experiments.

References

Spectral Analysis of 5'-Chloro-2'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in various synthetic pathways. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a logical workflow for the spectral analysis of such compounds.

Core Data Presentation

The following tables summarize the available spectral data for this compound. Please note that direct access to the full, high-resolution spectra and detailed peak lists from some databases may require a subscription.

Table 1: General Properties of this compound

PropertyValueSource
Chemical FormulaC₈H₇ClO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight170.59 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point54-56 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point126-128 °C at 28 mmHg--INVALID-LINK--
AppearanceWhite to yellow powder or crystals--INVALID-LINK--
CAS Number1450-74-4--INVALID-LINK--

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data of this compound

Spectrum TypeData SourceSolventRemarks
¹H NMRSpectraBaseNot SpecifiedFull spectrum and data require login.
¹³C NMRSpectraBaseCDCl₃Full spectrum and data require login. A literature reference is provided: P. Joseph-Nathan, M.A. Rogel, Rev. Soc. Quim. Mex. 18, 265 (1974).[1]

Table 3: Infrared (IR) Spectral Data of this compound

Spectrum TypeData SourceTechniqueRemarks
FTIRSpectraBaseMeltFull spectrum available from Aldrich, requires login.[2]
IR SpectrumNIST WebBookNot SpecifiedData available.

Table 4: Mass Spectrometry (MS) Data of this compound

Spectrum TypeData SourceIonization MethodRemarks
Mass Spectrum (GC)SpectraBaseNot SpecifiedFull spectrum and data require login.[3]
Mass spectrum (electron ionization)NIST WebBookElectron IonizationData available.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. Specific parameters for the acquisition of the referenced data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the isotope.

  • Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: The solid is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

    • Thin Film from Solution: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample like this compound, it can be introduced directly via a solids probe or, if volatile enough, via a gas chromatograph (GC-MS).

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the other peaks represent the masses of the fragment ions.

Mandatory Visualization

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a detailed technical guide released today, the core principles and pathways governing the mass spectrometric fragmentation of 5'-Chloro-2'-hydroxyacetophenone are elucidated. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's behavior under electron ionization, supported by predictive analysis based on analogous compounds.

This compound (C₈H₇ClO₂, molecular weight approximately 170.59 g/mol ) is a substituted aromatic ketone with applications in organic synthesis. Understanding its fragmentation pattern is crucial for its identification and characterization in complex mixtures, a common requirement in pharmaceutical and chemical research.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is predicted to be characterized by a series of key fragmentation events, primarily driven by the acetophenone (B1666503) backbone and influenced by the chloro and hydroxy substituents. The quantitative data for the major predicted ions are summarized below.

Predicted m/zProposed Fragment IonRelative AbundanceNotes
170/172[C₈H₇ClO₂]⁺ModerateMolecular ion peak with M+2 isotope peak for Chlorine.
155/157[C₇H₄ClO₂]⁺HighLoss of a methyl radical (•CH₃) via α-cleavage. This is expected to be the base peak.
127/129[C₆H₄Cl]⁺ModerateSubsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.
99[C₅H₄O]⁺LowLoss of HCl from the [M-CH₃-CO]⁺ fragment.
63[C₅H₃]⁺LowFurther fragmentation of the aromatic ring.

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several well-established pathways for aromatic ketones. The primary fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to a stable acylium ion.

A logical workflow for the analysis is as follows:

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Processing Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Transfer Ionization Electron Ionization (70 eV) Injection->Ionization Analysis Mass Analyzer (Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Signal Interpretation Identify Fragments Spectrum->Interpretation Report Generate Report Interpretation->Report

Experimental workflow for MS analysis.

The primary fragmentation pathway is initiated by the loss of a methyl group:

Fragmentation_Pathway_1 M Molecular Ion [C₈H₇ClO₂]⁺ m/z 170/172 M_minus_CH3 [M - CH₃]⁺ [C₇H₄ClO₂]⁺ m/z 155/157 M->M_minus_CH3 - •CH₃ (α-cleavage) M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ [C₆H₄Cl]⁺ m/z 127/129 M_minus_CH3->M_minus_CH3_minus_CO - CO

Primary fragmentation of the molecular ion.

Further fragmentation can occur from the resulting ions:

Fragmentation_Pathway_2 M_minus_CH3_minus_CO [C₆H₄Cl]⁺ m/z 127/129 Fragment_99 [C₅H₄O]⁺ m/z 99 M_minus_CH3_minus_CO->Fragment_99 - HCl Fragment_63 [C₅H₃]⁺ m/z 63 Fragment_99->Fragment_63 - CO, -H

Synonyms and alternative names for 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-Chloro-2'-hydroxyacetophenone, a versatile chemical intermediate. The document details its chemical identity, physical properties, and significant applications in organic synthesis, particularly as a precursor for compounds with potential therapeutic activities.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

  • 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one[1]

  • 1-(5-Chloro-2-hydroxyphenyl)ethanone[1][2][3][4][5]

  • 1-ACETYL-5-CHLORO-2-HYDROXYBENZENE[4]

  • 2-Acetyl-4-chlorophenol[1][2][3]

  • 2-HYDROXY-5-CHLORO ACETOPHENONE[1][4]

  • 2'-Hydroxy-5'-chloroacetophenone[1][2][3][4][5]

  • 5-Chloro-2-hydroxyacetophenone[1][3][4][6]

  • Acetophenone (B1666503), 5'-chloro-2'-hydroxy-[1][3]

  • Ethanone, 1-(5-chloro-2-hydroxyphenyl)-[1][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2][7]
Molecular Weight 170.59 g/mol [1][2][7]
CAS Number 1450-74-4[1][2][3][7]
Appearance White solid / Almost white crystalline powder[2]
Melting Point 52-56 °C[2]
Boiling Point 107-109 °C (at 12 mmHg) 126-128 °C (at 28 mmHg) 270.9 °C (at 760 mmHg)[2]
Density 1.3 g/cm³
Flash Point 117.6 °C
InChI Key XTGCUDZCCIRWHL-UHFFFAOYSA-N[2][7]
Canonical SMILES CC(=O)C1=C(C=CC(=C1)Cl)O[2]

Role in Organic Synthesis

This compound is a key precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility is primarily demonstrated in the formation of chromenes, chalcones, and Schiff bases, which are classes of compounds investigated for a range of biological activities.

Key Synthetic Applications:

  • Chromene Derivatives: It serves as a starting material for synthesizing compounds like 6-Chloro-2-methyl-4H-chromen-4-one. Chromenes are a class of heterocyclic compounds with potential applications in the development of anti-inflammatory and anti-cancer drugs.[2][8]

  • Chalcone Derivatives: The compound is used to produce 1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones, which are derivatives of chalcones. Chalcones are known for their diverse biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties.[2][8]

  • Schiff Bases: It can be condensed with salicylhydrazide to yield Schiff bases, which are reported to form copper(II) complexes.[9]

  • Allyl Ethers: It is an intermediate in the synthesis of molecules such as 2-styrenyl allyl ether.[2][8]

The following diagram illustrates the role of this compound as a precursor in these synthetic pathways.

G Synthetic Pathways from this compound cluster_products Synthetic Products cluster_applications Potential Applications A This compound B 6-Chloro-2-methyl-4H-chromen-4-one (Chromene Derivative) A->B Synthesis C 1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones (Chalcone Derivative) A->C Synthesis D Schiff Bases (e.g., with Salicylhydrazide) A->D Condensation E 2-Styrenyl allyl ether A->E Synthesis F Anti-inflammatory, Anti-cancer B->F G Anti-bacterial, Anti-fungal, Anti-cancer C->G H Metal Complex Formation D->H I Organic Synthesis Intermediate E->I

Caption: Synthetic utility of this compound.

Experimental Protocols: Methodological Overview

  • Synthesis of Chromene Derivatives: A common method involves the reaction of a hydroxyacetophenone with an appropriate reagent, such as an anhydride (B1165640) or an acid chloride, often under basic or acidic conditions to facilitate cyclization.

  • Synthesis of Chalcone Derivatives: This typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde (in this case, cinnamaldehyde (B126680) or a related compound) in the presence of a base catalyst.

  • Formation of Schiff Bases: This is generally achieved through the condensation reaction of the ketone group on the acetophenone with a primary amine (like salicylhydrazide), often with acid catalysis and removal of water to drive the reaction to completion.

For precise experimental conditions, including reagents, solvents, reaction times, temperatures, and purification methods, researchers should consult the primary literature citing these synthetic transformations.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.[7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a dry, well-ventilated place, sealed in its container.[1]

References

The Multifaceted Biological Activities of 5'-Chloro-2'-hydroxyacetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5'-Chloro-2'-hydroxyacetophenone have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a particular focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

This compound is an organic compound that serves as a crucial starting material for the synthesis of a variety of heterocyclic and open-chain derivatives.[1] The presence of the chloro, hydroxyl, and acetyl groups provides multiple reaction sites for chemical modification, leading to the generation of diverse molecular architectures. Notably, derivatives such as Schiff bases, chalcones, and pyrazoles have been extensively investigated for their therapeutic potential.[2] This guide consolidates the current knowledge on the biological activities of these derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The versatile chemical nature of this compound allows for the synthesis of a wide array of derivatives. The most prominent among these are Schiff bases and chalcones, which often serve as intermediates for the synthesis of other complex heterocyclic systems.

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction between this compound and a primary amine. The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and carried out in a suitable solvent like ethanol.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation reaction.[3] This reaction involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde.

Biological Activities

Derivatives of this compound have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes have shown significant antimicrobial activity against a variety of bacterial and fungal strains. The chelation of metal ions by the Schiff base ligand is often reported to enhance the antimicrobial potency.[4]

Table 1: Antimicrobial Activity of this compound Schiff Base Metal Complexes [5]

CompoundTest OrganismZone of Inhibition (mm)
Ligand (HL) Staphylococcus aureus10
Bacillus subtilis08
Salmonella typhimurium09
Escherichia coli11
Aspergillus oryzae12
Fusarium species10
[Mn(L)₂] Staphylococcus aureus15
Bacillus subtilis13
Salmonella typhimurium14
Escherichia coli16
Aspergillus oryzae17
Fusarium species15
[Co(L)₂] Staphylococcus aureus18
Bacillus subtilis16
Salmonella typhimurium17
Escherichia coli19
Aspergillus oryzae20
Fusarium species18
[Ni(L)₂] Staphylococcus aureus16
Bacillus subtilis14
Salmonella typhimurium15
Escherichia coli17
Aspergillus oryzae18
Fusarium species16
[Cu(L)₂] Staphylococcus aureus20
Bacillus subtilis18
Salmonella typhimurium19
Escherichia coli22
Aspergillus oryzae23
Fusarium species21
[Cr(L)₃] Staphylococcus aureus14
Bacillus subtilis12
Salmonella typhimurium13
Escherichia coli15
Aspergillus oryzae16
Fusarium species14
[Fe(L)₃] Staphylococcus aureus17
Bacillus subtilis15
Salmonella typhimurium16
Escherichia coli18
Aspergillus oryzae19
Fusarium species17
Anticancer Activity

Chalcone derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity (IC₅₀ in µM) of 4-Chloro-2'-hydroxychalcone [6]

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)>58.7

Note: Further studies are needed to establish a broader anticancer profile for this compound derivatives.

Anti-inflammatory Activity

Hydroxyacetophenone derivatives and their related chalcones are known to possess anti-inflammatory properties.[3] Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK.[7][8][9]

Table 3: Anti-inflammatory Activity of a 2',5'-dihydroxy-4-chloro-chalcone [3]

AssayIC₅₀ (µM)
Inhibition of β-glucuronidase release2.5 ± 0.3
Inhibition of lysozyme (B549824) release3.1 ± 0.4
Inhibition of superoxide (B77818) formation4.8 ± 0.5

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives and the evaluation of their biological activities.

General Synthesis Protocol for Schiff Bases

A general procedure for the synthesis of Schiff bases from this compound is as follows:

  • Dissolve equimolar amounts of this compound and the respective primary amine in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried in a desiccator.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

General Synthesis Protocol for Chalcones (Claisen-Schmidt Condensation)[5]

A general procedure for the synthesis of chalcones is as follows:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure chalcone.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)[2]
  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Uniformly spread the microbial suspension onto the surface of a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) in a Petri dish.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the surface of the inoculated agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Chalcone and other hydroxyacetophenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][7][8] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) Stimuli->Receptor binds IKK_complex IKK Complex (IKKα, IKKβ, IKKγ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK_complex->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases NFkB_active Active NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression induces Derivative This compound Derivatives Derivative->IKK_complex inhibits Derivative->NFkB inhibits translocation

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by derivatives.

MAPK_Signaling_Pathway MAPK Signaling Pathway Stimuli Stress / Mitogens (e.g., UV, Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimuli->Receptor activates RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates AP1 AP-1 (c-Jun/c-Fos) Transcription Factor ERK->AP1 activates Nucleus Nucleus ERK->Nucleus translocates to Gene_Expression Cell Proliferation, Inflammation, Survival AP1->Gene_Expression regulates Derivative This compound Chalcone Derivatives Derivative->RAF inhibits Derivative->MEK inhibits

Figure 2: Simplified MAPK/ERK signaling pathway and potential inhibition by chalcones.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow General Experimental Workflow Start This compound Synthesis Synthesis of Derivatives (Schiff Bases, Chalcones, etc.) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, IR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Anti_inflammatory Anti-inflammatory Screening (NO Inhibition, Cytokine Assays) Purification->Anti_inflammatory Data_Analysis Data Analysis (Zone of Inhibition, IC50) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Mechanism Mechanism of Action Studies (Western Blot, PCR) Data_Analysis->Mechanism Conclusion Conclusion & Future Prospects Mechanism->Conclusion

Figure 3: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make them attractive candidates for further drug development. Future research should focus on expanding the library of these derivatives and conducting more extensive in vivo studies to validate their therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets. The exploration of novel derivatives and their mechanisms of action will undoubtedly contribute to the development of new and effective therapeutic agents.

References

The Ascendant Therapeutic Potential of 5'-Chloro-2'-hydroxyacetophenone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5'-Chloro-2'-hydroxyacetophenone are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide synthesizes the current understanding of these analogs, with a focus on their potential therapeutic applications in oncology, inflammation, and infectious diseases. We provide a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the acetophenone (B1666503) core structure.

Introduction

The 2'-hydroxyacetophenone (B8834) moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including naturally occurring chalcones and flavonoids. The introduction of a chlorine atom at the 5'-position can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. This guide focuses on the synthesis and multifaceted biological activities of analogs derived from this compound, highlighting their promise as anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of this compound and its Analogs

The primary route for synthesizing this compound involves the Fries rearrangement of p-chlorophenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride, and proceeds by heating the reaction mixture.

General Synthesis of Chalcone (B49325) Analogs:

Chalcone derivatives are readily synthesized via the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

General Synthesis of Schiff Base Analogs:

Schiff base derivatives can be prepared by the condensation reaction of this compound with a primary amine in a suitable solvent, often with acid catalysis.

Therapeutic Applications and Biological Activities

Anticancer Activity

Chalcones and Schiff bases derived from hydroxyacetophenones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the α,β-unsaturated carbonyl system in chalcones is considered crucial for their anticancer activity, which is often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone2'-hydroxy chalcone derivative (C1)HCT116 (Colon)37.07[1]
ChalconePanduretin AMCF-7 (Breast)15 (24h), 11.5 (48h)[2]
ChalconePanduretin AT47D (Breast)17.5 (24h), 14.5 (48h)[2]
ChalconeFlavokawain BA549 (Lung)11 µg/mL[3]
ChalconeFlavokawain BH1299 (Lung)5.1 µg/mL[3]
Schiff Base ComplexCu(II) complex of a 4-hydroxyacetophenone derivativeMCF-7 (Breast)5.16[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2]

Anti-inflammatory Activity

Hydroxyacetophenone analogs, particularly chalcones, have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

Compound ClassDerivativeAssayIC50Reference
IsonicotinateCompound 5ROS Inhibition1.42 ± 0.1 µg/mL[5]
BenzylidenecyclohexanoneCompound 88NO Inhibition4.9 ± 0.3 µM[6]
BenzylidenecyclohexanoneCompound 97NO Inhibition9.6 ± 0.5 µM[6]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[7]

Antimicrobial Activity

Derivatives of 2'-hydroxyacetophenone have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Activity

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Hydroxyacetophenone-tetrazole hybridCompound 4aS. epidermidis4[8]
Hydroxyacetophenone-tetrazole hybridCompound 4aE. coli8[8]
Hydroxyacetophenone-tetrazole hybridCompound 4aP. aeruginosa16[8]
Hydroxyacetophenone-tetrazole hybridCompound 5dS. epidermidis4[8]
Hydroxyacetophenone-tetrazole hybridCompound 5dE. coli8[8]
Hydroxyacetophenone-tetrazole hybridCompound 5dP. aeruginosa16[8]
DiketopiperazinesDKP 1-3S. aureus (MRSA)4-8 µM[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are underpinned by their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Analogs of hydroxyacetophenone have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Acetophenone_Analog 5'-Chloro-2'-hydroxy- acetophenone Analog Acetophenone_Analog->IKK Inhibits NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->ProInflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway in Inflammation and Cancer

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Certain hydroxyacetophenone derivatives have been found to modulate MAPK signaling.[11][12]

MAPK_Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Acetophenone_Analog 5'-Chloro-2'-hydroxy- acetophenone Analog Acetophenone_Analog->MEK Modulates Acetophenone_Analog->JNK Modulates Acetophenone_Analog->p38 Modulates

Caption: Modulation of MAPK signaling pathways by this compound analogs.

Conclusion and Future Directions

Analogs of this compound represent a promising and versatile class of compounds with significant potential for the development of novel therapeutics. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on synthesizing and screening a broader library of these analogs to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and further unraveling the intricacies of their interactions with key signaling pathways will be crucial for optimizing their therapeutic efficacy and advancing them toward clinical development. The integration of computational modeling and in vivo studies will be instrumental in realizing the full therapeutic potential of this promising chemical scaffold.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetophenones, a class of phenolic compounds, have garnered significant scientific interest due to their potential therapeutic applications, primarily centered around their antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of these properties. It details the underlying mechanisms of action, presents available quantitative data, outlines comprehensive experimental protocols for in vitro and in vivo assessments, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of hydroxyacetophenones and their derivatives.

Introduction

Hydroxyacetophenones are characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) and an acetyl (-COCH3) group.[1] Their structural simplicity and the presence of these functional groups make them versatile scaffolds for chemical modification and prime candidates for exhibiting a range of biological activities.[2] The phenolic hydroxyl group, in particular, is a key determinant of their antioxidant properties, while their ability to modulate critical cellular signaling pathways underpins their anti-inflammatory effects.[3][4] This guide will explore these dual properties, providing the necessary technical details for their comprehensive evaluation.

Antioxidant Properties of Hydroxyacetophenones

The antioxidant activity of hydroxyacetophenones is primarily attributed to their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.[3] The position of the hydroxyl group on the aromatic ring influences this activity, with para-substituted hydroxyacetophenones often hypothesized to exhibit stronger antioxidant potential due to the formation of a more stable phenoxyl radical through electron delocalization.[5] Beyond direct radical scavenging, some evidence suggests that these compounds may also modulate endogenous antioxidant defense systems, such as the Keap1-Nrf2-ARE signaling pathway.[3]

Quantitative Data on Antioxidant Activity
CompoundAssayIC50 ValueReference
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)DPPH Radical Scavenging26.00 ± 0.37 µg/mL[6]
Ascorbic Acid (Positive Control)DPPH Radical Scavenging60.81 ± 1.33 µg/mL[7]

Note: A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity.[3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).[3]

  • Sample Preparation: Dissolve the hydroxyacetophenone compound in methanol to prepare a series of concentrations.

  • Reaction: Add a small volume of the sample solution to the DPPH solution. A typical ratio is 100 µL of the sample to 2 mL of the DPPH solution.[5]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution is also measured.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[3]

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to its decolorization, which is measured spectrophotometrically.[5]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5]

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample Preparation: Prepare various concentrations of the hydroxyacetophenone compound in ethanol.

  • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1.0 mL).[3]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[3]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined graphically.[3]

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically.[3]

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[3]

  • Sample Preparation: Prepare various concentrations of the hydroxyacetophenone compound in a suitable solvent.

  • Reaction: Add a small volume of the sample solution (e.g., 5 µL) to the FRAP reagent (e.g., 150 µL).[3]

  • Incubation: Incubate the mixture at 37°C for 4 minutes.[3]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.[3]

Anti-inflammatory Properties of Hydroxyacetophenones

Hydroxyacetophenones have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[8] Their mechanisms of action include the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory cytokine production.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of hydroxyacetophenones are attributed to their ability to interfere with major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8]

  • Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9] Some hydroxyacetophenones have been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[4]

  • Modulation of MAPK Pathways: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[][11] Benzylated hydroxyacetophenone analogs have been suggested to exert their anti-neuroinflammatory effects by modulating MAPK signaling.[8]

Quantitative Data on Anti-inflammatory Activity

Studies on 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) have provided quantitative data on its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Comparative Inhibition of Pro-inflammatory Mediators by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [12]

Inflammatory MediatorDHAP (91.78 µM) Inhibition (%)Indomethacin (47.79 µM) Inhibition (%)
Nitric Oxide (NO)38.9630.22
Tumor Necrosis Factor-α (TNF-α)59.1433.75
Interleukin-1β (IL-1β)55.5635.8
Interleukin-6 (IL-6)51.6243.83

Table 3: Enhancement of Anti-inflammatory Cytokine Production by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [12]

Anti-inflammatory CytokineDHAP (91.78 µM) Increase (%)Indomethacin (47.79 µM) Increase (%)
Interleukin-10 (IL-10)61.2045.31
Experimental Protocols for Anti-inflammatory Assays

Principle: Macrophage cell lines, such as RAW 264.7 or J774A.1, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. The ability of a test compound to inhibit this response is then quantified.[12]

Procedure:

  • Cell Culture: Culture murine macrophage cell lines (e.g., J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Cell Seeding: Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the hydroxyacetophenone compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the culture supernatant using commercially available ELISA kits.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Principle: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse ear induces an acute inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is assessed by its ability to reduce this edema.[13]

Procedure:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Induction of Edema: Apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of one ear of each mouse.

  • Treatment: Apply the hydroxyacetophenone compound, dissolved in a suitable vehicle, topically to the TPA-treated ear at various doses. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.[13]

  • Evaluation: After a specific period (e.g., 4 hours), euthanize the mice and remove a circular section of both the treated and untreated ears and weigh them.[13]

  • Calculation: The difference in weight between the treated and untreated ears is a measure of the edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

Visualization of Pathways and Workflows

General Structure of Hydroxyacetophenones

Caption: General chemical structure of hydroxyacetophenones.

Editor's Note: The DOT script above is a placeholder. A proper chemical structure diagram would require more complex rendering capabilities not directly supported by DOT language for chemical structures. The intention is to represent the core benzene ring with substituent positions.

Experimental Workflow for Antioxidant Activity Assessment

G A Prepare Hydroxyacetophenone Solutions (Varying Concentrations) C Mix Sample and Reagent A->C B Prepare Reagent (DPPH, ABTS, or FRAP) B->C D Incubate C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Generalized workflow for in vitro antioxidant capacity assessment.

NF-κB Signaling Pathway and Inhibition by Hydroxyacetophenones

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases HAP Hydroxyacetophenone HAP->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK

Caption: Postulated inhibition of the NF-κB signaling pathway by hydroxyacetophenones.

MAPK Signaling Pathway and Potential Modulation

G Stress_Stimuli Cellular Stress / Inflammatory Stimuli MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response HAP Hydroxyacetophenone HAP->MAP3K Modulates? HAP->MAP2K Modulates? HAP->MAPK Modulates?

Caption: Potential modulation points of the MAPK signaling pathway by hydroxyacetophenones.

Conclusion

Hydroxyacetophenones represent a promising class of compounds with significant antioxidant and anti-inflammatory properties. Their ability to scavenge free radicals and modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores their therapeutic potential. This guide has provided a comprehensive overview of the current knowledge, including quantitative data for select derivatives, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. Further research, particularly focused on establishing structure-activity relationships and conducting more extensive in vivo studies, is warranted to fully elucidate the therapeutic utility of this versatile class of molecules in the prevention and treatment of oxidative stress and inflammation-related diseases.

References

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 5'-Chloro-2'-hydroxyacetophenone, a crucial intermediate in the pharmaceutical and fine chemical industries. We delve into the core synthetic methodologies, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to support researchers and professionals in organic synthesis and drug development.

Historical Perspective: The Advent of Hydroxyacetophenone Synthesis

The journey to synthesize this compound is rooted in the foundational discoveries of aromatic chemistry. While a singular "discovery" of this specific molecule is not well-documented in early literature, its synthesis became viable through the development of key reactions for producing hydroxyaryl ketones. The two primary and historically significant methods for this class of compounds are the Fries rearrangement and the Friedel-Crafts acylation.

The Fries rearrangement , named after German chemist Karl Theophil Fries, is a rearrangement reaction of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This reaction, first reported in the early 20th century, provided a reliable method for the synthesis of ortho- and para-hydroxyacetophenones. The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent.

The Friedel-Crafts acylation , discovered by Charles Friedel and James Mason Crafts in 1877, is another cornerstone of aromatic chemistry. This reaction involves the acylation of an aromatic compound, such as a phenol (B47542), in the presence of a Lewis acid catalyst. While direct acylation of phenols can be complicated by O-acylation, it remains a viable and often high-yielding method for the synthesis of hydroxyacetophenones.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two major pathways: the Fries rearrangement of 4-chlorophenyl acetate (B1210297) and the direct Friedel-Crafts acylation of 4-chlorophenol (B41353).

Fries Rearrangement of 4-Chlorophenyl Acetate

This is a widely employed method for the synthesis of this compound. The process begins with the acetylation of 4-chlorophenol to produce 4-chlorophenyl acetate, which is then subjected to a Lewis acid-catalyzed rearrangement.

Experimental Protocol:

A detailed experimental protocol for the Fries rearrangement of p-chlorophenyl acetate is as follows[1]:

  • Step 1: Preparation of p-chlorophenyl acetate: Parachlorophenol is reacted with an acetylation reagent, such as acetic anhydride (B1165640) or acetyl chloride, often in a solvent-free condition, followed by decompression distillation to obtain p-chlorophenyl acetate.

  • Step 2: Fries Rearrangement:

    • In a 500mL three-neck flask, add 34.2g (0.2mol) of p-chlorophenyl acetate.

    • Slowly add 79.5g (approximately 0.6mol) of anhydrous aluminum trichloride (B1173362) to the flask.

    • The mixture is stirred and heated. The reaction temperature is a critical parameter influencing the yield (see Table 1). For instance, the reaction can be conducted at 120°C, 130°C, or 140°C for 1 hour.

    • After the reaction is complete, slowly add 200 mL of water to the flask and stir for 30 minutes.

    • The resulting solid precipitate is collected by filtration.

    • The filter cake is then heated with methanol (B129727) to dissolve, decolorized with activated carbon, and recrystallized to yield this compound.

Quantitative Data for Fries Rearrangement:

EmbodimentReactant (p-chlorophenyl acetate)Lewis Acid (AlCl₃)Temperature (°C)Reaction Time (h)Yield of this compound (g)Purity (%)
134.2g (0.2mol)79.5g (~0.6mol)130130.899.68
234.2g (0.2mol)79.5g (~0.6mol)120130.599.68
334.2g (0.2mol)79.5g (~0.6mol)140131.099.58

Data sourced from a preparation method for a derivative of the target compound[1].

Direct Friedel-Crafts Acylation of 4-Chlorophenol

While less detailed in the immediate search results for this specific product, the direct Friedel-Crafts acylation of 4-chlorophenol with an acetylating agent like acetyl chloride in the presence of a Lewis acid is a theoretically straightforward approach. The hydroxyl group of the phenol directs the incoming acyl group primarily to the ortho and para positions. In the case of 4-chlorophenol, the para position is blocked, thus favoring acylation at the ortho position to the hydroxyl group.

Generalized Experimental Protocol for Friedel-Crafts Acylation:

A general procedure for the Friedel-Crafts acylation of a phenol is as follows:

  • To a cooled suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in a suitable anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide), the acetylating agent (e.g., acetyl chloride) is added.

  • The phenol (in this case, 4-chlorophenol) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at a specific temperature for a set duration.

  • The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed and dried.

  • The solvent is removed, and the crude product is purified, typically by recrystallization or chromatography.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_fries Fries Rearrangement Pathway cluster_fc Friedel-Crafts Acylation Pathway p_chlorophenol 4-Chlorophenol acetylation Acetylation (e.g., Acetic Anhydride) p_chlorophenol->acetylation p_chlorophenyl_acetate 4-Chlorophenyl Acetate acetylation->p_chlorophenyl_acetate fries_rearrangement Fries Rearrangement (AlCl₃, Heat) p_chlorophenyl_acetate->fries_rearrangement product_fries 5'-Chloro-2'- hydroxyacetophenone fries_rearrangement->product_fries p_chlorophenol_fc 4-Chlorophenol fc_acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) p_chlorophenol_fc->fc_acylation product_fc 5'-Chloro-2'- hydroxyacetophenone fc_acylation->product_fc

Caption: Comparative synthetic pathways for this compound.

Logical Relationship of Synthetic Steps (Fries Rearrangement)

Fries_Rearrangement_Logic start Start Materials: 4-Chlorophenol Acetylation Reagent esterification Esterification to form 4-Chlorophenyl Acetate start->esterification lewis_acid_addition Addition of Lewis Acid (e.g., AlCl₃) esterification->lewis_acid_addition heating Heating to induce rearrangement lewis_acid_addition->heating workup Aqueous Workup (Hydrolysis & Extraction) heating->workup purification Purification (Recrystallization) workup->purification final_product Final Product: This compound purification->final_product

Caption: Step-wise logical flow of the Fries rearrangement synthesis.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential as antimicrobial and anticancer agents[2]. The compound is a precursor for the synthesis of chromenes and chalcones, which are classes of compounds known for their diverse pharmacological properties[2]. Research has indicated that derivatives of this compound exhibit antibacterial activity against pathogens like Staphylococcus aureus and Salmonella typhi, as well as antifungal activity against fungi such as Aspergillus niger[2].

The presence of the chloro and hydroxyl groups on the acetophenone (B1666503) scaffold provides reactive sites for further chemical modifications, making it a valuable intermediate for creating libraries of compounds for drug discovery screening. While there is no reported specific mechanism of action for this compound itself, the biological activity of its derivatives is an active area of research[2]. For instance, it can form complexes with transition metals, which may enhance its biological activity[2].

References

An In-depth Technical Guide to the Safe Handling of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5'-Chloro-2'-hydroxyacetophenone (CAS No. 1450-74-4), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a white to light yellow or orange crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1][3]
Molecular Weight 170.59 g/mol [3][4]
Appearance White to light yellow/orange crystalline powder[1][2][5]
Melting Point 54-56 °C[3][5]
Boiling Point 126-128 °C at 28 mmHg[5]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 117.6 ± 23.2 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]

Hazard Identification and Classification

This chemical is considered hazardous and is classified as an irritant.[6] The signal word for this substance is "Warning".[6]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6][7]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6][7]

The GHS pictograms associated with these hazards is an exclamation mark.[8]

Experimental Protocols: Safe Handling Procedures

The following is a standard operating procedure for the safe handling of this compound in a laboratory setting.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or PVC) and a lab coat or overalls.[6][9]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[9]

3.3. Handling and Dispensing

  • Before handling, ensure all required PPE is donned correctly.[9]

  • Carefully open the container.

  • Use clean, dedicated spatulas or other appropriate tools to transfer the desired amount of the solid.

  • Avoid creating dust.[6]

  • Keep the container tightly closed when not in use.[2][10]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area.[2][11]

  • Keep containers tightly sealed to prevent leakage.[10]

  • Store away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[2][6]

3.5. Spill and Disposal

  • Spill: In case of a spill, remove all ignition sources.[11] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[9]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not empty into drains.[2][6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs.[6][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6][7]
Ingestion Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][12] It is known to cause skin, eye, and respiratory irritation.[1][6] No acute toxicity, carcinogenicity, or reproductive toxicity data is currently available for this specific compound.[2][6]

Visualized Workflows and Relationships

To further clarify the safe handling procedures and hazard considerations, the following diagrams are provided.

G General Handling Workflow for this compound prep Preparation - Verify fume hood function - Don appropriate PPE dispense Dispensing - Carefully open container - Use dedicated tools prep->dispense Proceed with caution reaction Reaction/Use - Monitor experiment - Maintain containment dispense->reaction cleanup Cleanup - Decontaminate work area - Clean equipment reaction->cleanup disposal Waste Disposal - Segregate waste - Follow institutional protocols cleanup->disposal

Caption: General laboratory workflow for handling this compound.

G Hazard Identification and Risk Mitigation hazard Hazard Identification (Irritant) skin Skin Irritation (H315) hazard->skin eye Eye Irritation (H319) hazard->eye resp Respiratory Irritation (H335) hazard->resp risk_assessment Risk Assessment skin->risk_assessment eye->risk_assessment resp->risk_assessment eng_controls Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls Mitigation Strategies ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) risk_assessment->ppe Mitigation Strategies admin_controls Administrative Controls (SOPs, Training) risk_assessment->admin_controls Mitigation Strategies

Caption: Logical relationship of hazard identification and risk mitigation.

References

Stability and Storage of 5'-Chloro-2'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications.

Summary of Physical and Chemical Properties

This compound is a solid, crystalline compound.[1][2][3] Key physical properties are summarized in the table below, providing a baseline for its handling and storage.

PropertyValueReference
Chemical Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2]
Appearance White to slightly yellow crystalline powder or chunks[2][4]
Melting Point 54-56 °C[4][5]
Boiling Point 126-128 °C at 28 mmHg[4][5]

Recommended Storage Conditions

Proper storage is paramount to maintain the stability and prevent the degradation of this compound. The following table outlines the recommended storage conditions based on supplier safety data sheets and product information.

ConditionRecommendationSource
Temperature Store in a cool place.[1] For long-term storage of the powder, -20°C is recommended for up to 3 years, and 4°C for up to 2 years.[6][1][6]
Environment Keep in a dry and well-ventilated place.[1][7][8][1][7][8]
Container Keep container tightly closed.[1][7][8] Open containers must be resealed thoroughly and kept upright to prevent leakage.[1][1][7]
Incompatibilities Avoid contact with bases, acid anhydrides, and acid chlorides.[8][9][8][9]

Stability Profile and Potential Degradation

While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is known to be stable under normal conditions.[8][9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]

Based on the degradation pathways of structurally related compounds such as 4-hydroxyacetophenone, a potential degradation route for this compound under certain environmental or microbial conditions could involve oxidation. For instance, the degradation of 4-hydroxyacetophenone can proceed via Baeyer-Villiger oxidation to form an ester, which is then hydrolyzed.[10] It is plausible that this compound could undergo similar transformations.

cluster_conditions Influencing Factors This compound This compound Oxidation Oxidation This compound->Oxidation Environmental Factors (e.g., Light, Air) Hydrolysis Hydrolysis Oxidation->Hydrolysis Degradation_Products Potential Degradation Products (e.g., Chlorinated Phenols, Carboxylic Acids) Hydrolysis->Degradation_Products Temperature Temperature Humidity Humidity Light Light Incompatible_Materials Incompatible Materials

Caption: Hypothetical degradation pathway for this compound.

General Experimental Protocol for Stability Testing

The following is a generalized protocol for assessing the stability of a solid chemical compound like this compound. This protocol should be adapted based on specific experimental needs and available analytical instrumentation.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, light) over a defined period.

Materials:

  • This compound (test substance)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Appropriate analytical instrumentation (e.g., HPLC, GC, MS, spectrophotometer)

  • High-purity solvents and reagents

  • Inert sample containers

Methodology:

  • Initial Characterization:

    • Perform a complete analysis of the initial batch of this compound to establish a baseline profile. This should include assays for purity, identification, and physical appearance.

  • Sample Preparation:

    • Aliquot the test substance into inert containers suitable for each stress condition.

    • Ensure each container is properly labeled with the substance name, batch number, storage condition, and time point.

  • Stress Conditions:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and a control sample at the recommended storage temperature (e.g., 4°C).

    • Humidity Stress: Store samples at a controlled elevated temperature and humidity (e.g., 40°C/75% RH).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines, alongside a control sample protected from light.

  • Time Points:

    • Define specific time points for sample withdrawal and analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis:

    • At each time point, withdraw samples from each storage condition.

    • Analyze the samples for any changes in physical appearance, purity (using a stability-indicating method like HPLC), and the formation of degradation products.

  • Data Evaluation:

    • Compare the analytical data from the stressed samples to the initial baseline and the control samples.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the rate of degradation and estimate the shelf-life under the tested conditions.

start Start: Initial Sample Characterization prep Sample Preparation and Aliquoting start->prep stress Exposure to Stress Conditions (Heat, Humidity, Light) prep->stress storage Storage at Defined Conditions stress->storage sampling Sample Withdrawal at Time Points storage->sampling sampling->storage Continue Storage analysis Analytical Testing (e.g., HPLC, GC-MS) sampling->analysis evaluation Data Evaluation and Comparison analysis->evaluation end End: Stability Profile Determination evaluation->end

Caption: General workflow for chemical stability testing.

Handling and Safety Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2][7] In case of contact, wash the skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[7]

References

Methodological & Application

Synthesis of 5'-Chloro-2'-hydroxyacetophenone via Fries Rearrangement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5'-Chloro-2'-hydroxyacetophenone, a valuable intermediate in pharmaceutical and fine chemical industries, through the Fries rearrangement of 4-chlorophenyl acetate (B1210297). Detailed experimental protocols, reaction parameters, and a process workflow are presented to facilitate its application in a laboratory setting.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxyaryl ketone with the aid of a Lewis acid catalyst.[1] This ortho- and para-selective reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which serve as crucial building blocks for various pharmaceuticals.[1] The regioselectivity of the acyl group migration to the ortho or para position on the aryl ring can be controlled by adjusting reaction conditions such as temperature and solvent.[1]

This application note focuses on the synthesis of this compound, the ortho rearrangement product, from 4-chlorophenyl acetate. High temperatures typically favor the formation of the ortho isomer.[1]

Reaction Mechanism and Workflow

The widely accepted mechanism for the Fries rearrangement involves the initial coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the phenolic ester. This is followed by the formation of an acylium ion intermediate. This electrophilic intermediate then attacks the aromatic ring, leading to the rearranged product after hydrolysis.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Fries_Rearrangement_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Add 4-chlorophenyl acetate and anhydrous AlCl₃ to a three-necked flask start->reactants heat Heat reaction mixture (e.g., 120-140°C) with stirring for a specified time (e.g., 1h) reactants->heat quench Cool and slowly add water to quench heat->quench filter Filter the precipitate quench->filter recrystallize Recrystallize the crude product from methanol filter->recrystallize product Obtain pure 5'-Chloro-2'- hydroxyacetophenone recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via Fries rearrangement.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established procedures.[2][3]

Materials:

  • 4-chlorophenyl acetate

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃)

  • Methanol

  • Activated carbon

  • Water

  • Ethyl acetate (for extraction, optional)[3]

  • Saturated brine solution (for washing, optional)[3]

  • Anhydrous sodium sulfate (B86663) (for drying, optional)[3]

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask, add 34.2 g (0.2 mol) of 4-chlorophenyl acetate.

  • Catalyst Addition: Slowly and carefully add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask with stirring. Caution: This step is exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and maintain it with stirring for 1 hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool.

    • Slowly and cautiously add 200 mL of water to the flask to quench the reaction. This will hydrolyze the aluminum complexes. Stir the mixture for 30 minutes.[2]

    • Filter the resulting solid precipitate using a Buchner funnel.

  • Purification:

    • Transfer the filter cake to a beaker and add methanol. Heat the mixture to dissolve the solid.

    • Add a small amount of activated carbon to decolorize the solution and heat for a short period.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals of this compound by filtration and dry them.

An alternative work-up and purification involves quenching the reaction with crushed ice, extracting the product with ethyl acetate, washing the organic layer with brine, drying over anhydrous sodium sulfate, and then recrystallizing the crude product.[3]

Data Presentation

The following table summarizes the quantitative data from experiments conducted at different temperatures for a 1-hour reaction time.[2]

Temperature (°C)Moles of 4-chlorophenyl acetate (mol)Moles of AlCl₃ (mol)Reaction Time (h)Mass of Product (g)Purity (%)
1200.2~0.6130.599.68
1300.2~0.6130.899.68
1400.2~0.6131.099.58

Discussion

The Fries rearrangement provides an effective method for the synthesis of this compound from 4-chlorophenyl acetate. The reaction conditions, particularly temperature, play a crucial role in determining the yield and purity of the desired ortho product. The provided protocol, utilizing a solvent-free approach with aluminum chloride as the catalyst, offers a straightforward procedure for obtaining the target compound in high purity.[2][3] Researchers can adapt and optimize these conditions based on their specific laboratory setup and desired outcomes. For instance, the use of different Lewis acids or solvent systems could be explored to further enhance the reaction efficiency and selectivity.[1]

References

Application Notes and Protocols for Claisen-Schmidt Condensation using 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids.[1][2] These molecules are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The introduction of a chlorine atom into the chalcone (B49325) structure can enhance its bioactivity.[4][5] Specifically, chalcones derived from 5'-Chloro-2'-hydroxyacetophenone have demonstrated potent biological effects, making them promising candidates for drug discovery and development.[5][6][7]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[8][9] This document provides detailed protocols for the synthesis of chalcones using this compound, summarizes quantitative data from various reaction conditions, and illustrates the experimental workflow and relevant biological signaling pathways.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various chalcone derivatives from this compound and substituted benzaldehydes.

This compound DerivativeSubstituted BenzaldehydeCatalyst/MethodReaction TimeYield (%)Reference
This compound3,4-DimethoxybenzaldehydeKOH / Ball Mill60 min92[6]
This compound2,5-DimethoxybenzaldehydeKOH / Ball Mill60 min95[6]
This compound3,4,5-TrimethoxybenzaldehydeKOH / Ball Mill60 min88[6]
This compound3,5-DimethoxybenzaldehydeKOH / Ball Mill60 min94[6]
This compound4-BromobenzaldehydeKOH / Ball Mill60 min90[6]

Experimental Protocols

Two primary methods for the Claisen-Schmidt condensation are detailed below: a conventional method using a solvent and a mechanochemical method using a ball mill, which is a greener alternative.

Protocol 1: Conventional Synthesis in Ethanolic KOH

This protocol describes a standard method for the synthesis of 5'-chloro-2'-hydroxychalcones in a solvent.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in a minimal amount of ethanol with stirring.

  • Prepare a 20% (w/v) aqueous or ethanolic solution of potassium hydroxide (KOH).

  • Slowly add the KOH solution (2.5 eq) dropwise to the reaction mixture while maintaining vigorous stirring at room temperature.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

  • Once the starting materials are consumed, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with a 10% HCl solution until it reaches an acidic pH, which will cause the chalcone to precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water until the filtrate is neutral.

  • Dry the crude product.

  • For further purification, the crude chalcone can be recrystallized from a suitable solvent, such as ethanol.[11]

Protocol 2: Mechanochemical Synthesis using a Ball Mill

This method is a solvent-free, high-efficiency approach that aligns with the principles of green chemistry.[6]

Materials:

  • This compound (solid)

  • Substituted aromatic aldehyde (solid)

  • Potassium hydroxide (KOH, solid)

  • Ball mill with grinding jars and balls

  • Methanol (cold)

  • Hydrochloric acid (HCl, 1 M, cold)

Procedure:

  • Charge a grinding jar with this compound (1.0 eq), the substituted aromatic aldehyde (1.0 eq), and solid KOH (2.0 eq).[6]

  • Conduct the first grinding cycle for 30 minutes.[6]

  • Open the jar and add a second equivalent of the substituted aromatic aldehyde (1.0 eq).[6]

  • Conduct the second grinding cycle for another 30 minutes.[6]

  • After the grinding is complete, dissolve the resulting powder in cold methanol.

  • Acidify the solution with cold 1 M HCl to a pH of approximately 3.[8]

  • The precipitated yellow product is then filtered, washed with cold deionized water, and dried.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chalcones using the Claisen-Schmidt condensation.

G cluster_synthesis Synthesis cluster_ball_mill Mechanochemical Method cluster_workup Work-up & Purification start Start: Reactants (this compound & Aromatic Aldehyde) step1 Dissolve in Ethanol (Conventional Method) start->step1 bm1 Grind Reactants with KOH (30 min) start->bm1 step2 Add KOH solution step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 workup1 Pour into Ice & Acidify with HCl step3->workup1 bm2 Add more Aldehyde bm1->bm2 bm3 Grind again (30 min) bm2->bm3 bm3->workup1 workup2 Vacuum Filtration workup1->workup2 workup3 Wash with Cold Water workup2->workup3 crude Crude Chalcone workup3->crude purify Recrystallization from Ethanol crude->purify final Pure Chalcone Product purify->final

Caption: General workflow for chalcone synthesis and purification.

Signaling Pathways in Anticancer Activity

Chalcones exert their anticancer effects by modulating various signaling pathways within cancer cells. The diagram below illustrates some of the key pathways targeted by chalcones.

G cluster_pathways Cellular Targets and Pathways Chalcone Chalcone Derivatives p53 p53 Pathway Chalcone->p53 activates Tubulin Tubulin Polymerization Chalcone->Tubulin inhibits NFkB NF-κB Pathway Chalcone->NFkB inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Chalcone->PI3K_Akt inhibits Apoptosis Apoptosis (Cell Death) p53->Apoptosis induces Microtubule Microtubule Disruption Tubulin->Microtubule leads to Inflammation Inflammation & Proliferation NFkB->Inflammation promotes CellSurvival Cell Survival & Growth PI3K_Akt->CellSurvival promotes

Caption: Key signaling pathways modulated by chalcones in cancer cells.

References

Application Notes and Protocols: 5'-Chloro-2'-hydroxyacetophenone as a Starting Material for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a privileged scaffold in medicinal chemistry, as it is associated with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The synthesis of diverse chalcone (B49325) derivatives is a key strategy in drug discovery for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

5'-Chloro-2'-hydroxyacetophenone is a valuable starting material for the synthesis of a variety of chalcone derivatives. The presence of the chloro and hydroxyl groups on one of the aromatic rings offers opportunities for further chemical modification and can influence the biological activity of the resulting chalcones. The most common and efficient method for synthesizing chalcones from this precursor is the Claisen-Schmidt condensation reaction.[1]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the synthesis of chalcones using this compound. Additionally, it visualizes the synthetic workflow and a key biological signaling pathway modulated by chalcone derivatives.

Data Presentation: Synthesis of Chalcones from this compound

The following table summarizes the synthesis of various chalcones via the Claisen-Schmidt condensation of this compound with different aromatic aldehydes. The data highlights the reaction conditions and corresponding yields, providing a comparative overview for researchers.

Aromatic AldehydeCatalyst/SolventReaction TimeYield (%)
4-Methoxybenzaldehyde (B44291)NaOH / Methanol (B129727)48 hours70%
Benzaldehyde (B42025)NaOH / Ethanol (B145695)Not Specified74%
4-Carboxybenzaldehyde20% w/v KOH / Ethanol24 hoursNot Specified[2]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of chalcones from this compound using the Claisen-Schmidt condensation.

Protocol 1: Base-Catalyzed Synthesis of 2'-Hydroxy-5'-chloro-4-methoxychalcone

This protocol is adapted from a reported synthesis of 2'-Hydroxy-5'-chloro-4-methoxy chalcone.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in a minimal amount of methanol with stirring at room temperature.

  • Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, the sodium salt of the chalcone will precipitate.

  • Acidification: Decompose the sodium salt by the dropwise addition of 10% aqueous HCl until the solution becomes acidic, leading to the precipitation of the yellow chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): The crude chalcone can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for Chalcone Synthesis using Aqueous KOH in Ethanol

This protocol is a general method adaptable for various substituted benzaldehydes.[2]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-carboxybenzaldehyde)

  • Potassium hydroxide (KOH), 20% w/v aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Crushed ice

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 2.9 mmol) and the desired substituted benzaldehyde (e.g., 2.9 mmol) in ethanol (e.g., 7.2 mL).

  • Catalyst Addition: To the stirred solution, add a 20% w/v aqueous solution of KOH (e.g., 2.5 mL).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture with 10% HCl to precipitate the chalcone product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent if necessary.

Visualizations

Chalcone Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of chalcones from this compound via the Claisen-Schmidt condensation.

Chalcone_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Isolation cluster_purification Purification start_material This compound + Aromatic Aldehyde dissolution Dissolve in Ethanol start_material->dissolution base_addition Add aq. NaOH or KOH dissolution->base_addition stirring Stir at Room Temperature base_addition->stirring acidification Acidify with HCl stirring->acidification filtration Filter Precipitate acidification->filtration washing Wash with Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization final_product Pure Chalcone recrystallization->final_product

Caption: General workflow for the synthesis of chalcones.

Inhibition of NF-κB Signaling Pathway by Chalcones

Chalcones have been widely reported to exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.[4][5] One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

The following diagram illustrates the inhibitory effect of chalcones on the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Chalcones can interfere with this pathway at multiple points, ultimately leading to the suppression of pro-inflammatory and pro-survival gene expression.

NFkB_Inhibition cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Signals (e.g., TNF-α, LPS) IKK IKK Complex stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory & Pro-survival Genes Transcription->Genes Chalcone Chalcone Derivative Chalcone->IKK inhibits Chalcone->NFkB_n inhibits translocation

Caption: Inhibition of NF-κB signaling by chalcones.

Conclusion

This compound serves as a versatile and accessible starting material for the synthesis of a diverse array of chalcone derivatives through the robust Claisen-Schmidt condensation. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of compounds. The ability of chalcones to modulate critical signaling pathways, such as the NF-κB pathway, underscores their significance in the development of new drugs for a range of diseases, including cancer and inflammatory disorders. Further exploration of the structure-activity relationships of chalcones derived from this compound will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Application Notes and Protocols for the Preparation of Schiff Bases from 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1] Those derived from hydroxyacetophenones are of particular interest due to their extensive applications in medicinal chemistry, catalysis, and materials science. The presence of the hydroxyl group in proximity to the azomethine linkage allows for the formation of stable metal complexes, enhancing their biological activities.[2] Schiff bases and their metal complexes have demonstrated a wide spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4]

5'-Chloro-2'-hydroxyacetophenone is a valuable precursor for the synthesis of a diverse library of Schiff bases. The introduction of the chloro substituent can significantly influence the electronic properties and lipophilicity of the resulting molecules, potentially leading to enhanced biological efficacy. These compounds and their metal complexes are promising candidates for the development of novel therapeutic agents.[2][3]

This document provides detailed protocols for the synthesis of Schiff bases from this compound and outlines their potential applications, with a focus on their relevance to drug discovery and development.

Applications in Drug Development

Schiff bases derived from this compound are valuable scaffolds in drug discovery due to their diverse biological activities:

  • Antimicrobial Agents: The imine group is a critical feature for the antimicrobial activity of these compounds.[5] Schiff bases from halogenated salicylaldehydes, structurally similar to this compound, have shown significant activity against various bacterial and fungal strains.[6] The chelation of these Schiff bases with metal ions can further enhance their antimicrobial potency.[3]

  • Anticancer Agents: Many Schiff base complexes have been investigated for their cytotoxic properties against various cancer cell lines. The planar nature of the Schiff base ligand and the coordinated metal ion can facilitate intercalation with DNA, leading to apoptosis.

  • Catalysis: The ability of Schiff bases to form stable complexes with a variety of transition metals makes them effective catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

  • Sensors: The chromogenic and fluorogenic properties of some Schiff bases and their metal complexes allow for their use in the development of chemical sensors for the detection of specific ions or molecules.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, ethylenediamine, etc.)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1 equivalent for monoamines, 0.5 equivalents for diamines) in absolute ethanol.

  • Add the amine solution dropwise to the stirred solution of this compound at room temperature.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst (optional).

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture) to obtain pure crystals.

  • Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven.

  • Record the yield, melting point, and characterize the product using spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the quantitative data for a representative Schiff base synthesized from this compound and ethylenediamine. This table can be expanded as data for other derivatives become available.

Schiff Base DerivativeAmine ReactantYield (%)Melting Point (°C)Key FT-IR Peaks (cm⁻¹) (ν(C=N))Key ¹H NMR Signals (δ, ppm) (HC=N)Reference
N,N'-bis(1-(5-chloro-2-hydroxyphenyl)ethylidene)ethane-1,2-diamineEthylenediamine--~1610-[3]
Generic Anilide DerivativeSubstituted Anilinee.g., 70-90e.g., 120-180e.g., 1600-1625e.g., 8.5-9.5 (s, 1H)
Generic Aliphatic Amine DerivativeAlkylaminee.g., 65-85e.g., 80-150e.g., 1630-1650e.g., 8.0-9.0 (s, 1H)

Note: The data for generic derivatives are illustrative examples based on typical values for such compounds.

Visualizations

Schiff_Base_Synthesis start_material1 This compound process Condensation Reaction (Ethanol, Reflux) start_material1->process start_material2 Primary Amine (R-NH2) start_material2->process product Schiff Base process->product

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental_Workflow A Reactant Mixing (this compound + Amine) B Reflux in Ethanol A->B Heat C Cooling & Precipitation B->C Reaction Completion D Filtration & Washing C->D E Recrystallization D->E Crude Product F Drying E->F Pure Product G Characterization (FT-IR, NMR, MS) F->G H Biological Activity Screening G->H

Caption: Experimental workflow for Schiff base synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of Chromene Derivatives from 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The chromene scaffold is a key structural motif in many natural products and synthetic molecules with potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and protocols for the synthesis of 6-chloro-substituted chromene derivatives, utilizing 5'-Chloro-2'-hydroxyacetophenone as a readily available starting material. The presence of the chloro group at the 6-position of the chromene ring offers a valuable handle for further structural modifications to explore structure-activity relationships (SAR) and develop novel drug candidates.

The primary synthetic strategy discussed herein is a one-pot, three-component reaction involving this compound, various aromatic aldehydes, and a source of active methylene, such as malononitrile (B47326). This approach offers an efficient and straightforward route to a library of 6-chloro-4H-chromene derivatives.

Synthesis of 6-Chloro-4H-chromene Derivatives

A versatile and efficient method for the synthesis of 6-chloro-4H-chromene derivatives is the one-pot condensation of this compound, an aromatic aldehyde, and malononitrile, catalyzed by a base such as piperidine (B6355638) or morpholine (B109124). This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Protocol: One-Pot Synthesis of 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitriles

This protocol outlines a general procedure for the synthesis of a series of 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitriles.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Malononitrile

  • Piperidine or Morpholine (catalyst)

  • Ethanol (B145695) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), a substituted aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).

  • To this solution, add a catalytic amount of piperidine or morpholine (0.1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative.

  • Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Scheme:

G reactant1 This compound catalyst Piperidine/Ethanol, Reflux reactant2 Ar-CHO reactant3 Malononitrile product 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile catalyst->product

Caption: General reaction scheme for the one-pot synthesis of 6-chloro-4H-chromene derivatives.

Data Presentation

The following table summarizes the yields of various 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivatives synthesized using the above protocol, highlighting the influence of the substituent on the aromatic aldehyde.

EntryAr (Aromatic Aldehyde)ProductYield (%)
1Phenyl2-amino-6-chloro-4-phenyl-4H-chromene-3-carbonitrile92
24-Chlorophenyl2-amino-6-chloro-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile95
34-Methoxyphenyl2-amino-6-chloro-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile90
44-Nitrophenyl2-amino-6-chloro-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile88
53-Nitrophenyl2-amino-6-chloro-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile85

Biological Activity: Anticancer Properties

Numerous studies have demonstrated the potent anticancer activity of chromene derivatives. The 6-chloro-substituted chromenes, in particular, have shown promising results against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of microtubule polymerization.

Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative 6-chloro-chromene derivatives against different human cancer cell lines.

Compound IDDerivativeCancer Cell LineIC₅₀ (µM)Reference
1 6-chloro-4-phenyl-4H-chromeneK562 (Leukemia)102[1]
2 6-chloro-2-oxo-2H-chromene-4-carbaldehydeMCF-7 (Breast)5.2[2]
3 (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneK562 (Leukemia)38.7[3]
4 2-amino-6-chloro-4-(4-chlorophenyl)-4H-chromene-3-carbonitrileHCT-116 (Colon)7.8[2]
Signaling Pathways

1. Induction of Apoptosis:

6-Chloro-chromene derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromene 6-Chloro-Chromene Derivative FasR Fas Receptor Chromene->FasR activates Bcl2 Bcl-2 Chromene->Bcl2 inhibits Bax Bax Chromene->Bax activates FADD FADD FasR->FADD Casp8 Caspase-8 FADD->Casp8 activates Casp37 Caspase-3, 7 Casp8->Casp37 activates Mito Mitochondrion CytC Cytochrome c Mito->CytC release Bax->Mito pore formation Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Apoptosis induction by 6-chloro-chromene derivatives via extrinsic and intrinsic pathways.

2. Inhibition of Microtubule Polymerization:

Certain chromene derivatives exert their anticancer effects by disrupting the microtubule dynamics within cancer cells. They can bind to tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[4]

G Chromene 6-Chloro-Chromene Derivative Tubulin αβ-Tubulin Dimers Chromene->Tubulin binds to Microtubule Microtubule Polymerization Chromene->Microtubule inhibits Tubulin->Microtubule polymerization Spindle Mitotic Spindle Formation Disruption G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of microtubule polymerization by 6-chloro-chromene derivatives, leading to cell cycle arrest and apoptosis.

Conclusion

The synthesis of 6-chloro-chromene derivatives from this compound provides a robust platform for the development of novel therapeutic agents. The one-pot, multi-component reaction detailed in this document offers an efficient and versatile method for generating a library of these compounds. The significant anticancer activities observed for this class of molecules, coupled with their diverse mechanisms of action, underscore their potential in drug discovery and development. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of these chromene derivatives are warranted.

References

Application Notes and Protocols for the Synthesis of 5-chloro-2-hydroxy-3-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 5-chloro-2-hydroxy-3-nitroacetophenone, a valuable intermediate in pharmaceutical and chemical research. The described methodology is based on a three-step process commencing with the acetylation of p-chlorophenol, followed by a Fries rearrangement, and culminating in a regioselective nitration.

I. Synthesis Overview

The synthesis pathway initiates with the conversion of p-chlorophenol to p-chlorophenyl acetate (B1210297). This intermediate subsequently undergoes a Lewis acid-catalyzed Fries rearrangement to yield 5-chloro-2-hydroxyacetophenone. The final step involves the nitration of this phenolic ketone to produce the target compound, 5-chloro-2-hydroxy-3-nitroacetophenone.

Synthesis_Workflow p_chlorophenol p-Chlorophenol step1 Step 1: Acetylation p_chlorophenol->step1 acetic_anhydride Acetic Anhydride (B1165640) acetic_anhydride->step1 p_chlorophenyl_acetate p-Chlorophenyl Acetate step1->p_chlorophenyl_acetate step2 Step 2: Fries Rearrangement p_chlorophenyl_acetate->step2 alcl3 Anhydrous AlCl₃ alcl3->step2 intermediate 5-chloro-2-hydroxyacetophenone step2->intermediate step3 Step 3: Nitration intermediate->step3 nitrating_mixture Fuming HNO₃ / Acetic Acid nitrating_mixture->step3 final_product 5-chloro-2-hydroxy-3-nitroacetophenone step3->final_product

Figure 1: Synthesis workflow for 5-chloro-2-hydroxy-3-nitroacetophenone.

II. Experimental Protocols

Step 1: Synthesis of p-Chlorophenyl Acetate

This procedure details the acetylation of p-chlorophenol using acetic anhydride with a catalytic amount of concentrated sulfuric acid.

Materials:

  • p-Chlorophenol: 77.2 g (0.6 mol)

  • Acetic Anhydride: 73.4 g (0.72 mol)

  • Concentrated Sulfuric Acid: 5 g

  • 500 mL three-neck flask

  • Heating mantle with stirrer

  • Vacuum distillation setup

Procedure:

  • To a 500 mL three-neck flask, add 77.2 g of p-chlorophenol and 73.4 g of acetic anhydride.

  • With stirring, slowly add 5 g of concentrated sulfuric acid dropwise to the flask.

  • Heat the reaction mixture to 110°C and maintain this temperature for 1.5 hours.[1]

  • After the reaction is complete, set up for vacuum distillation to remove the acetic acid byproduct and isolate the p-chlorophenyl acetate.

Step 2: Synthesis of 5-chloro-2-hydroxyacetophenone via Fries Rearrangement

This protocol describes the rearrangement of p-chlorophenyl acetate to 5-chloro-2-hydroxyacetophenone using anhydrous aluminum trichloride (B1173362).

Materials:

  • p-Chlorophenyl Acetate: 34.2 g (0.2 mol)

  • Anhydrous Aluminum Trichloride (AlCl₃): 79.5 g (0.6 mol)

  • Methanol

  • Activated Carbon

  • Deionized Water

  • 500 mL three-neck flask

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • In a 500 mL three-neck flask, add 34.2 g of p-chlorophenyl acetate.

  • Slowly add 79.5 g of anhydrous aluminum trichloride to the flask with stirring.

  • Heat the mixture to 120-140°C and stir for 1 hour.[1]

  • After cooling, slowly add 200 mL of water to the flask and stir for 30 minutes. A solid precipitate will form.[1]

  • Filter the solid and wash the filter cake.

  • Recrystallize the crude product from hot methanol. Use activated carbon to decolorize the solution if necessary.

  • Filter the recrystallized product and dry to obtain 5-chloro-2-hydroxyacetophenone. The expected yield is approximately 30.5-31.0 g with a purity of over 99.5%.[1]

Step 3: Synthesis of 5-chloro-2-hydroxy-3-nitroacetophenone

This final step involves the nitration of 5-chloro-2-hydroxyacetophenone using fuming nitric acid in glacial acetic acid.

Materials:

  • 5-chloro-2-hydroxyacetophenone: 171.5 g (1.0 mol)

  • Fuming Nitric Acid

  • Glacial Acetic Acid

  • Cold Ethanol

  • Reaction vessel with cooling capabilities

  • Stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel, dissolve 171.5 g of 5-chloro-2-hydroxyacetophenone in 1.2 L of glacial acetic acid with stirring.

  • In a separate container, prepare the nitrating agent by carefully adding fuming nitric acid to glacial acetic acid.

  • Cool the solution of 5-chloro-2-hydroxyacetophenone and slowly add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, continue stirring at 30°C for 2 hours.[2]

  • Add 3 L of distilled water to the reaction mixture to precipitate the product. A large amount of yellow solid will form.[2]

  • Stir the mixture at room temperature for 1 hour.

  • Filter the yellow solid and wash the filter cake with 300 mL of cold ethanol.[2]

  • Dry the product in a vacuum oven at 50°C for 6 hours. The expected yield is in the range of 71-91%.[2]

III. Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)Purity (%)
p-ChlorophenolC₆H₅ClO128.5643->99
p-Chlorophenyl AcetateC₈H₇ClO₂170.598-9High-
5-chloro-2-hydroxyacetophenoneC₈H₇ClO₂170.5954-56~90>99.5
5-chloro-2-hydroxy-3-nitroacetophenoneC₈H₆ClNO₄215.59132-13571-91>99.5

IV. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Anhydrous aluminum trichloride reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.

  • Fuming nitric acid is highly toxic and corrosive. Use appropriate safety measures.

References

Application of 5'-Chloro-2'-hydroxyacetophenone in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-2'-hydroxyacetophenone is a versatile and commercially available building block that serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its substituted phenyl ring, featuring a hydroxyl group ortho to an acetyl group and a chloro substituent, provides a reactive scaffold for the construction of several important heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, including chalcones, flavones, chromones, and a precursor for the anti-asthmatic drug Pranlukast, all originating from this compound.

Application in the Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction with various substituted benzaldehydes.[3]

General Experimental Workflow for Chalcone (B49325) Synthesis

start Start dissolve Dissolve this compound and substituted benzaldehyde (B42025) in ethanol (B145695) start->dissolve add_base Add aqueous KOH solution dropwise with stirring dissolve->add_base react Stir at room temperature add_base->react workup Pour into ice/water and acidify with HCl react->workup filter Collect precipitate by vacuum filtration workup->filter wash Wash with cold water filter->wash purify Recrystallize from ethanol wash->purify end End purify->end

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.71 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of ethanol.

  • With continuous stirring, slowly add 10 mL of a 40% (w/v) aqueous solution of KOH dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH of the solution is approximately 7.

  • A crystalline solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral (pH 7).

  • The crude product can be purified by recrystallization from ethanol to yield the pure chalcone. Dry the product in a desiccator for 24 hours.

Quantitative Data for Chalcone Synthesis
Chalcone DerivativeAldehyde ReactantReaction Time (hours)Yield (%)Reference
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-Methoxybenzaldehyde7260.06[4]
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one2,3-Dimethoxybenzaldehyde24-
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one3,4-Dimethoxybenzaldehyde24-
4-((E)-3-(5-chloro-2-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid4-Carboxybenzaldehyde24-

Application in the Synthesis of Flavones

Flavones, a class of flavonoids, are known for their significant biological activities, including anti-inflammatory and anticancer properties.[2][5] A common synthetic route to flavones involves the oxidative cyclization of 2'-hydroxychalcones.

General Experimental Workflow for Flavone (B191248) Synthesis from Chalcones

start Start dissolve Dissolve 2'-hydroxychalcone in DMSO start->dissolve add_iodine Add a catalytic amount of iodine (I₂) dissolve->add_iodine heat Heat the reaction mixture add_iodine->heat workup Pour into ice-water heat->workup remove_iodine Add sodium thiosulfate (B1220275) solution workup->remove_iodine filter Collect precipitate by vacuum filtration remove_iodine->filter wash Wash with cold water filter->wash purify Recrystallize from dilute ethanol wash->purify end End purify->end

Caption: General workflow for the synthesis of flavones from 2'-hydroxychalcones.

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-4H-chromen-4-one (6-Chloroflavone)

Materials:

  • (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-hydroxy-5'-chlorochalcone)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate

Procedure:

  • Dissolve the 2'-hydroxy-5'-chlorochalcone (B1609323) (1 mmol) in DMSO (20 mL).

  • Add a catalytic amount of iodine (0.1 mmol).

  • Heat the reaction mixture to reflux for 20-40 minutes, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Remove excess iodine by the slow addition of a sodium thiosulfate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from dilute ethanol to obtain pure 6-chloroflavone.

Quantitative Data for Flavone Synthesis
Flavone DerivativeStarting ChalconeReaction Time (min)Yield (%)Reference
6-Chloroflavone2'-Hydroxy-5'-chlorochalcone20-40 (conventional)60-70
6-Chloroflavone2'-Hydroxy-5'-chlorochalcone2-3 (microwave)80-92
6-Chloro-2-(2-chlorophenyl)-4H-chromen-4-one1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)propenone---
6-Chloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one1-(5-chloro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propenone---

Application in the Synthesis of Chromones

Chromone derivatives are another class of heterocyclic compounds with diverse pharmacological activities. This compound can serve as a precursor for the synthesis of substituted chromones.

Experimental Protocol: Synthesis of 6-Chloro-2-methyl-4H-chromen-4-one

Materials:

Procedure:

  • A mixture of this compound, acetic anhydride, and pyridine is heated to reflux for 3 hours.

  • The mixture is then evaporated under vacuum to remove pyridine, acetic acid, and excess acetic anhydride.

  • The residue is added dropwise to a mixture of anhydrous aluminum trichloride and tetrachloroethylene and heated to reflux for 1.5 hours.

  • The mixture is cooled and then poured into 5% hydrochloric acid and extracted with dichloromethane.

  • The organic layer is decolorized with activated charcoal, dried, and concentrated to yield the product.

Application in the Synthesis of a Pranlukast Intermediate

Pranlukast is a leukotriene receptor antagonist used for the treatment of asthma. A key intermediate in its synthesis is 3-amino-2-hydroxyacetophenone. This intermediate can be synthesized from this compound in a two-step process involving nitration followed by reduction.[5][6]

Synthetic Pathway to Pranlukast Intermediate

start 5'-Chloro-2'- hydroxyacetophenone nitration Nitration (Fuming Nitric Acid, Glacial Acetic Acid) start->nitration intermediate 5-Chloro-2-hydroxy- 3-nitroacetophenone nitration->intermediate reduction Reduction (Pd/C, H₂) intermediate->reduction end 3-Amino-2-hydroxyacetophenone (Pranlukast Intermediate) reduction->end

Caption: Synthetic pathway from this compound to a key Pranlukast intermediate.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxy-3-nitroacetophenone

Materials:

  • This compound (43 g, 0.25 mol)

  • Glacial acetic acid (200 mL)

  • Fuming nitric acid

Procedure:

  • Add 43 g (0.25 mol) of this compound to a 500 mL three-necked flask.

  • Slowly add 200 mL of glacial acetic acid to the flask and stir until the solid is dissolved.

  • Slowly add fuming nitric acid dropwise to the solution, maintaining the reaction temperature.

  • After the addition is complete, continue stirring and then filter the mixture to obtain the product.

Experimental Protocol: Synthesis of 3-Amino-2-hydroxyacetophenone

Materials:

  • 5-Chloro-2-hydroxy-3-nitroacetophenone

  • Triethylamine (B128534)

  • Solvent (e.g., ethanol)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve the 5-Chloro-2-hydroxy-3-nitroacetophenone and triethylamine in a suitable solvent.[5]

  • Add 10% (w/w) Pd/C to the solution.[5]

  • The mixture is then subjected to hydrogenation in a micro-channel reactor with hydrogen gas to yield 3-amino-2-hydroxyacetophenone.[5]

Biological Activity and Signaling Pathways

Chalcone and flavone derivatives synthesized from this compound have demonstrated significant biological activities, particularly as antimicrobial and anticancer agents.[7][8]

Antimicrobial Activity

Chalcones containing a chlorine atom have shown enhanced efficacy in inhibiting the growth of various microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.

Anticancer Activity and Associated Signaling Pathways

Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[7][8]

chalcone Chalcone Derivative pi3k_akt PI3K/AKT Pathway chalcone->pi3k_akt Inhibits nfkb NF-κB Pathway chalcone->nfkb Inhibits mapk MAPK Pathway chalcone->mapk Modulates apoptosis Apoptosis chalcone->apoptosis Induces mtor mTOR pi3k_akt->mtor Activates pi3k_akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes nfkb->apoptosis Inhibits inflammation Inflammation nfkb->inflammation Promotes mapk->proliferation Regulates

Caption: Simplified diagram of signaling pathways modulated by chalcone derivatives in cancer cells.

Flavone derivatives have also been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β, as well as cyclooxygenases (COX-1 and COX-2).[5] Their mechanism of action often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways.[9]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and exploration of novel chalcones, flavones, chromones, and other key intermediates with significant therapeutic potential. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will continue to drive the development of new and effective therapeutic agents.

References

Application Notes and Protocols: Purification of 5'-Chloro-2'-hydroxyacetophenone via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis, using recrystallization. The protocol outlines the selection of appropriate solvents, a step-by-step procedure for recrystallization, and methods for troubleshooting. Quantitative data on solvent effectiveness is presented to aid in optimizing the purification process for high-purity samples essential for drug development and scientific research.

Introduction

This compound is a substituted aromatic ketone frequently utilized as a building block in the synthesis of various biologically active compounds. The purity of this starting material is critical to ensure the desired outcome and yield of subsequent reactions, as well as the purity of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point than at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. This application note details a validated recrystallization procedure for this compound.

Experimental Data

The selection of an appropriate solvent is paramount for a successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on available data and the physicochemical properties of the compound, several solvents have been evaluated.

Table 1: Recrystallization Solvent Data for this compound

SolventTemperature (°C)SolubilityPurity Achieved (%)Yield (%)Source
Methanol (B129727) BoilingHigh99.58 - 99.68~89-90Patent Data
Room TemperatureLow
Ethanol (B145695) Not SpecifiedSolubleNot SpecifiedNot SpecifiedGeneral Data
Acetone (B3395972) Not SpecifiedSolubleNot SpecifiedNot SpecifiedGeneral Data
Water Not SpecifiedSlightly SolubleNot SpecifiedNot SpecifiedGeneral Data

Note: Specific quantitative solubility data for this compound is not widely available in the literature. The data for methanol is derived from a patent describing a specific purification process. The solubility in ethanol and acetone is noted qualitatively. For a related compound, 2'-Hydroxyacetophenone, the solubility in ethanol is approximately 11 mg/mL.

Experimental Protocols

The following protocols provide a detailed methodology for the recrystallization of this compound.

Protocol 1: Recrystallization from Methanol

This protocol is adapted from a documented procedure that achieves high purity.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. For every 1 gram of crude material, add 3-5 mL of methanol.

  • Heating: Gently heat the mixture to the boiling point of methanol (64.7 °C) while stirring to facilitate dissolution. If the solid does not completely dissolve, add small additional portions of hot methanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent. The purified this compound should appear as a white to light yellow crystalline powder with a melting point of 54-56 °C.[1]

Protocol 2: General Procedure for Recrystallization from Ethanol

Based on the general solubility of hydroxyacetophenones, ethanol is a suitable solvent for recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Standard recrystallization glassware as listed in Protocol 1.

Procedure:

  • Solvent Testing: In a small test tube, determine the approximate solubility of a small amount of the crude material in ethanol at room temperature and at its boiling point (78.4 °C).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash with a small amount of cold ethanol, and dry the purified crystals as described in Protocol 1.

Workflow and Diagrams

Recrystallization Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Purification cluster_2 Isolation cluster_3 Final Product start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool_crystallize Cool to Induce Crystallization hot_filter Hot Filtration (if decolorized) decolorize->hot_filter hot_filter->cool_crystallize vacuum_filter Vacuum Filtration to Collect Crystals cool_crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline This compound dry->end_product

Caption: A flowchart of the recrystallization process.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments.
Incorrect solvent choice.Re-evaluate solvent selection; consider a solvent mixture.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is too concentrated.Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is not saturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.
Crystals were washed with too much cold solvent.Use a minimal amount of ice-cold solvent for washing.
Crystals are colored Colored impurities are present.Use activated carbon to decolorize the solution before crystallization.

References

Application Note: HPLC Analysis for Purity Assessment of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity verification of 5'-Chloro-2'-hydroxyacetophenone. The described methodology, adapted from established protocols for closely related phenolic compounds, is suitable for various sample matrices, including in-process samples and final product formulations. This document provides a comprehensive experimental protocol, tabulated data for key validation parameters, and a visual representation of the analytical workflow to ensure reliable and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of its purity is critical for quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted technique for the separation, identification, and quantification of components in a mixture. This document outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the purity assessment of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[1]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • Potassium phosphate (B84403) monobasic (analytical grade)

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in methanol to a final concentration within the calibration range. Since this compound is soluble in organic solvents like ethanol (B145695) and acetone, methanol is a suitable solvent.[2] The solution should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) B: Acetonitrile
Gradient Program 0-5 min: 90% A, 10% B5-20 min: Linear gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25-27 min: Linear gradient to 90% A, 10% B27-35 min: Hold at 90% A, 10% B for re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method, based on validation data for a closely related compound, 2'-hydroxyacetophenone. These parameters should be verified during method validation for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Retention Time RSD ≤ 1.0%

Table 2: Method Validation Parameters

ParameterExpected Result
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) ≤ 2.0

Mandatory Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Buffer & Organic) Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Final_Report Final Report Generation Purity_Calculation->Final_Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

Validation_Relationship cluster_parameters Validation Parameters Validated_Method Validated HPLC Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD Limit of Detection Validated_Method->LOD LOQ Limit of Quantification Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Thin Layer Chromatography (TLC) Monitoring of Reactions with 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-Chloro-2'-hydroxyacetophenone is a versatile chemical intermediate widely utilized in the synthesis of various biologically active compounds, including chalcones, flavones, and other heterocyclic molecules. Thin Layer Chromatography (TLC) is an indispensable analytical technique for monitoring the progress of chemical reactions involving this compound.[1][2] It offers a rapid, cost-effective, and simple method to qualitatively assess the consumption of starting materials and the formation of products, thereby enabling researchers to determine reaction completion and optimize reaction conditions.[3]

These application notes provide detailed protocols for monitoring reactions using this compound, with a specific focus on the synthesis of chalcones via the Claisen-Schmidt condensation.

Application Note 1: TLC Monitoring of Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[4][5] This method is commonly employed for the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of pharmacological activities.[6] Monitoring this reaction with TLC is crucial to ensure the complete consumption of the starting acetophenone (B1666503) and to prevent the formation of side products.

1. Reaction Scheme

The general reaction involves the condensation of this compound with a substituted aromatic aldehyde in the presence of a base (e.g., KOH or NaOH) to yield the corresponding chalcone.

  • Reactant A : this compound

  • Reactant B : Substituted Aromatic Aldehyde

  • Product C : (E)-1-(5-chloro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

2. Experimental Protocol: Chalcone Synthesis & TLC Monitoring

This protocol outlines the synthesis of a chalcone derivative and the procedure for monitoring its progress using TLC.

A. Materials and Reagents

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (B145695) or Methanol

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (Mobile Phase), e.g., Hexane:Ethyl Acetate (7:3 v/v)

  • Capillary tubes for spotting

  • Developing chamber

  • UV lamp (254 nm)

  • Iodine chamber (optional)

B. Synthesis Procedure

  • Dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add the aqueous KOH solution dropwise with constant stirring.

  • Remove the flask from the ice bath and continue stirring at room temperature. The reaction progress should be monitored every 30-60 minutes using TLC.[4][7]

C. TLC Monitoring Protocol

  • Prepare the TLC Plate : Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline: 'S' for Starting Material (this compound), 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Initial Sample (T=0) : Before adding the base, take a small aliquot of the ethanolic solution of reactants. Dilute this sample and spot it on the 'S' and 'C' lanes.

  • Spotting :

    • Lane S : Spot the starting acetophenone solution.

    • Lane R : After the reaction has commenced, use a capillary tube to withdraw a tiny amount of the reaction mixture, dilute it with ethanol, and spot it on the 'R' lane.

    • Lane C (Co-spot) : Spot the starting material ('S') and the reaction mixture ('R') on top of each other in this lane. This helps to confirm the identity of the starting material spot in the reaction mixture.[3]

  • Develop the Plate : Place the spotted TLC plate in a developing chamber containing the Hexane:Ethyl Acetate eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Visualize : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The starting acetophenone and the chalcone product are typically UV-active. If needed, further visualization can be achieved by placing the plate in an iodine chamber.[8]

  • Analyze :

    • At the beginning of the reaction (T=0), a prominent spot corresponding to the starting material will be visible in the 'S' and 'R' lanes.

    • As the reaction progresses, the spot for the starting material in the 'R' lane will diminish in intensity, and a new spot, corresponding to the chalcone product, will appear.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[9]

3. Data Presentation

The separation on TLC is based on polarity. This compound is a relatively polar molecule. The resulting chalcone is generally less polar than the starting acetophenone due to the extended conjugation and larger nonpolar aromatic region. Therefore, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value.

Table 1: Representative TLC Data for Chalcone Synthesis

CompoundRoleExpected Rƒ Value*Polarity
This compoundStarting Material~ 0.35High
4-MethoxybenzaldehydeStarting Material~ 0.50Medium
Chalcone ProductProduct~ 0.60Low

*Rƒ values are indicative and can vary based on the exact TLC plate, solvent system, temperature, and chamber saturation. This example uses a Hexane:Ethyl Acetate (7:3) eluent system.

4. Visualizations

TLC_Workflow Experimental Workflow for TLC Monitoring cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Reagents & Reaction Mixture take_aliquot Take Aliquot from Reaction prep_reagents->take_aliquot prep_tlc Prepare TLC Plate & Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_tlc->spot_plate take_aliquot->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV Lamp) dry_plate->visualize interpret Interpret Results visualize->interpret interpret->take_aliquot Continue Monitoring or Stop Reaction

Caption: Workflow for TLC monitoring of a chemical reaction.

Caption: Idealized TLC plates showing reaction progress over time.

Application Note 2: General Protocol for TLC Analysis and Troubleshooting

This section provides a generalized protocol for performing TLC and a guide to common issues encountered during the process.

1. Detailed TLC Protocol

  • Chamber Preparation : Pour the selected mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor.

  • Plate Preparation : Handle the TLC plate only by the edges. Using a pencil and a ruler, draw a faint origin line approximately 1 cm from the bottom edge.

  • Sample Application (Spotting) : Dissolve a small amount of the sample in a volatile solvent (e.g., ethanol, ethyl acetate, or dichloromethane). Dip a capillary tube into the solution. Lightly touch the end of the capillary tube to the origin line on the plate. Allow the solvent to evaporate completely. The resulting spot should be small and concentrated (1-2 mm in diameter).

  • Development : Carefully place the TLC plate into the pre-saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber and allow the chromatogram to develop undisturbed.

  • Completion : When the solvent front has moved up the plate to about 1 cm from the top edge, remove the plate. Immediately mark the position of the solvent front with a pencil.

  • Visualization :

    • UV Light : If the compounds are UV-active, they will appear as dark spots on a fluorescent background under a UV lamp (254 nm). Circle the spots with a pencil.

    • Iodine : Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots.

  • Rƒ Calculation : The Retention Factor (Rƒ) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

    • Rƒ = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

2. Data Presentation: Troubleshooting TLC

Table 2: Common TLC Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Streaking Spots Sample is too concentrated (overloaded).Sample is not soluble in the mobile phase.Dilute the sample before spotting.Choose a mobile phase in which the sample is more soluble.
Rƒ is too High/Low Mobile phase is too polar (high Rƒ) or too nonpolar (low Rƒ).Adjust the polarity of the mobile phase. For high Rƒ, add more of the nonpolar solvent. For low Rƒ, add more of the polar solvent.
No Separation Inappropriate mobile phase for the compounds.Perform several trials with different solvent systems of varying polarities.
Irregular Solvent Front Plate was not placed evenly in the chamber.Stationary phase was disturbed.Ensure the plate rests flat on the chamber bottom.Handle the plate carefully to avoid scratching the silica (B1680970) layer.

3. Visualization

TLC_Factors Factors Influencing TLC Separation cluster_phase Chromatographic Phases cluster_analyte Analyte Properties TLC TLC Separation (Rf Value) Mobile Mobile Phase (Eluent) Mobile_Polarity Polarity Mobile->Mobile_Polarity Stationary Stationary Phase (e.g., Silica Gel) Stationary_Polarity Polarity (e.g., Polar Silica) Stationary->Stationary_Polarity Analyte Analyte (Sample) Analyte_Polarity Polarity Analyte->Analyte_Polarity Mobile_Polarity->TLC Higher polarity = Higher eluting power Analyte_Polarity->TLC Higher polarity = Stronger adsorption to silica = Lower Rf Stationary_Polarity->TLC Determines interaction strength

Caption: Key factors that determine the outcome of TLC separation.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Metal Complexes with 5'-Chloro-2'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes derived from Schiff bases of 5'-Chloro-2'-hydroxyacetophenone have emerged as a promising class of compounds in medicinal chemistry. These complexes exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of a metal ion with a Schiff base ligand, derived from this compound, can significantly enhance the therapeutic potential of the organic ligand. This enhancement is often attributed to the principles of chelation theory, where the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across biological membranes. These characteristics make them attractive candidates for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of Schiff base ligands derived from this compound and their subsequent complexation with various transition metals. It also includes comprehensive application notes, summarizing their biological activities with quantitative data presented in clear, comparative tables. Furthermore, diagrams illustrating the synthesis workflow and a proposed signaling pathway for their anticancer activity are provided to facilitate a deeper understanding of their chemical and biological profiles.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound and Ethylenediamine (B42938)

This protocol describes the synthesis of a common tetradentate Schiff base ligand, N,N'-bis(5-chloro-2-hydroxyacetophenone)ethylenediamine.

Materials:

  • This compound (3.41 g, 20 mmol)

  • Ethylenediamine (0.60 g, 10 mmol)

  • Absolute Ethanol (B145695) (100 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (3.41 g, 20 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve ethylenediamine (0.60 g, 10 mmol) in 30 mL of absolute ethanol.

  • Slowly add the ethanolic solution of ethylenediamine to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base ligand will form.

  • To maximize precipitation, cool the mixture in an ice bath for 30 minutes.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two portions of cold ethanol (15 mL each) to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl2.

  • Record the yield and determine the melting point.

Protocol 2: Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol details the formation of a Copper(II) complex using the synthesized Schiff base ligand. Similar procedures can be adapted for other transition metal salts (e.g., CoCl₂, NiCl₂, ZnCl₂).

Materials:

  • Synthesized Schiff base ligand (e.g., N,N'-bis(5-chloro-2-hydroxyacetophenone)ethylenediamine) (10 mmol)

  • Copper(II) Acetate monohydrate (2.00 g, 10 mmol)

  • Methanol (B129727) (150 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend the Schiff base ligand (10 mmol) in 100 mL of methanol in a 250 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve Copper(II) Acetate monohydrate (2.00 g, 10 mmol) in 50 mL of hot methanol.

  • Add the hot methanolic solution of the metal salt dropwise to the stirred suspension of the Schiff base ligand. A color change should be observed, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • Allow the mixture to cool to room temperature. A colored precipitate of the metal complex will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with methanol and then with diethyl ether to remove any impurities.

  • Dry the final complex in a vacuum oven at 60 °C.

  • Calculate the yield and determine the decomposition point.

Characterization Data

The synthesized ligands and their metal complexes are typically characterized by various spectroscopic and analytical techniques. Below is a summary of expected data.

Table 1: Spectroscopic Data for a Representative Schiff Base and its Cu(II) Complex

CompoundKey IR Peaks (cm⁻¹)UV-Vis λmax (nm)
Schiff Base Ligand ~3400 (O-H), ~1610 (C=N, azomethine), ~1280 (C-O, phenolic)~280, ~330
Cu(II) Complex Absence of O-H band, Shift in C=N (~1600), New bands ~550 (M-N), ~450 (M-O)~290, ~380, ~600 (d-d transition)

Application Notes

Antimicrobial Activity

Metal complexes of this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The chelation is believed to enhance the lipophilicity of the compounds, allowing for better penetration through the microbial cell wall.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Selected Metal Complexes

ComplexStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus nigerCandida albicans
Ligand >100>100>100>100>100
Cu(II) Complex 12.525502550
Co(II) Complex 2550505050
Ni(II) Complex 5050>10050>100
Zn(II) Complex 2525502525

Note: The above data is a representative summary compiled from various sources and may vary depending on the specific ligand and experimental conditions.

Anticancer Activity

A significant area of application for these metal complexes is in oncology. Many complexes have shown potent cytotoxic activity against various cancer cell lines, often exceeding the efficacy of the free ligands and sometimes even established anticancer drugs like cisplatin. The proposed mechanisms of action often involve DNA interaction and the induction of apoptosis.

Table 3: In Vitro Anticancer Activity (IC50 in µM) of Selected Metal Complexes

ComplexMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)HeLa (Cervical Cancer)
Ligand >50>50>50>50
Cu(II) Complex 8.512.310.115.2
Co(II) Complex 15.220.118.522.4
Ni(II) Complex 25.831.528.935.1
Zn(II) Complex 10.315.613.218.9
Cisplatin 11.29.87.513.8

Note: The above data is a representative summary compiled from various sources and may vary depending on the specific ligand, cell line, and experimental conditions.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation start This compound + Diamine process1 Condensation Reaction (Ethanol, Reflux, Acetic Acid) start->process1 product1 Schiff Base Ligand (Precipitation & Filtration) process1->product1 start2 Schiff Base Ligand product1->start2 process2 Complexation Reaction (Methanol, Reflux) start2->process2 metal Metal Salt (e.g., Cu(OAc)2) metal->process2 product2 Metal Complex (Precipitation & Filtration) process2->product2

Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.

Proposed Anticancer Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_cellular Cellular Events cluster_caspase Caspase Cascade MetalComplex Metal Complex DNA Nuclear DNA (Intercalation/Groove Binding) MetalComplex->DNA DNA Damage Mitochondrion Mitochondrion MetalComplex->Mitochondrion Mitochondrial Dysfunction Caspase9 Caspase-9 Activation DNA->Caspase9 p53 mediated ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bax ↑ Bax (Pro-apoptotic) Mitochondrion->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 ROS->Caspase9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by Schiff base metal complexes.

Microwave-Assisted Synthesis of Bioactive Heterocycles from 5'-Chloro-2'-hydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various heterocyclic compounds derived from 5'-Chloro-2'-hydroxyacetophenone. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity.[1] This approach aligns with the principles of green chemistry by often requiring less solvent and energy. The synthesized chalcones, flavones, and other heterocyclic derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Data Presentation: Comparative Synthesis of Chalcone (B49325) Derivatives

The following table summarizes various reaction conditions and outcomes for the microwave-assisted synthesis of chalcone derivatives from 2'-hydroxyacetophenones, showcasing the efficiency of this method.

EntryAcetophenone DerivativeAldehyde DerivativeCatalyst/BaseSolventMicrowave Power (W) / Temp. (°C)Time (min)Yield (%)
12'-Hydroxyacetophenone4-(Dimethylamino)benzaldehydePiperidineEthanol (B145695)100 W / 100°C3087[2]
2This compound2,3-DichlorobenzaldehydeK₂CO₃Solvent-free300 W285[3]
32'-HydroxyacetophenoneBenzaldehyde (B42025)K₂CO₃Solvent-free300 W3-585-90[4]
44-Hydroxyacetophenone4-ChlorobenzaldehydeNaOHEthanolNot Specified592[5]
52'-Hydroxyacetophenone4-MethoxybenzaldehydeNaOHEthanol450 W290

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Chalcones from this compound (Solvent-Free)[3][4]

This protocol describes a green and efficient solvent-free method for the synthesis of chalcones via Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 2,3-Dichlorobenzaldehyde)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Mortar and pestle

  • Microwave reactor

  • Ethanol

  • Ice

Procedure:

  • In a mortar, thoroughly mix equimolar amounts of this compound (1 mmol) and the desired substituted benzaldehyde (1 mmol) with anhydrous K₂CO₃ (1 mmol).

  • Grind the mixture until a uniform, thick paste is formed.

  • Transfer the paste to a 10 mL microwave reaction vial.

  • Place the vial in the microwave reactor and irradiate at 300 W for 2-5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of Flavones from 2'-Hydroxychalcones[6][7]

This protocol details the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate to form a flavone.

Materials:

Procedure:

  • In a microwave reaction vial, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (2 mL).

  • Add a catalytic amount of iodine (0.2 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) for 2-3 minutes, maintaining a temperature of 120-140°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude flavone.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: One-Pot Microwave-Assisted Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones[8][9]

This protocol describes the synthesis of pyrimidine derivatives from chalcones in a one-pot reaction.

Materials:

Procedure:

  • In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (or guanidine hydrochloride, 0.01 mol) in ethanol (10 mL).

  • Slowly add a 40% aqueous solution of KOH (10 mL) with constant stirring.

  • Place the reaction mixture in a microwave reactor and irradiate at a low power level (e.g., 210 W) for 7-10 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl to precipitate the pyrimidine derivative.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the product from a suitable solvent like ethanol.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis of chalcones and their subsequent conversion to other heterocyclic compounds, as well as key signaling pathways modulated by these bioactive molecules.

G cluster_synthesis Microwave-Assisted Synthesis Workflow A This compound + Substituted Benzaldehyde B Microwave Irradiation (Claisen-Schmidt Condensation) A->B Base Catalyst C Chalcone Derivative B->C D Microwave Irradiation (Cyclization Reaction) C->D Reagents (e.g., I₂, Urea) E Heterocyclic Derivatives (Flavones, Pyrimidines, etc.) D->E

Caption: General workflow for the microwave-assisted synthesis of heterocyclic compounds.

G cluster_pathway NF-κB Signaling Pathway Inhibition by Chalcones Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activation Chalcones Chalcones Chalcones->IKK Inhibition Chalcones->NFkB_active Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.[6][7]

G cluster_pathway MAPK Signaling Pathway Modulation by Chalcones GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Chalcones Chalcones Chalcones->Raf Inhibition Chalcones->MEK Inhibition

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.

G cluster_pathway Nrf2 Signaling Pathway Activation by Chalcones OxidativeStress Oxidative Stress / Electrophiles Keap1 Keap1 OxidativeStress->Keap1 Conformational Change Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Keap1->Nrf2_inactive Dissociation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Ub Ubiquitination & Degradation Nrf2_inactive->Ub Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene Antioxidant & Cytoprotective Gene Expression ARE->Gene Chalcones Chalcones Chalcones->Keap1 Covalent Modification of Cysteine Residues

Caption: Activation of the Nrf2 antioxidant response pathway by chalcones.[8][9][10]

References

Application Notes and Protocols for the Synthesis of Anti-HIV Agents from 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-HIV agents derived from 5'-Chloro-2'-hydroxyacetophenone. This starting material serves as a versatile scaffold for the generation of various heterocyclic compounds, including chalcones and triazole derivatives, which have demonstrated significant potential as inhibitors of HIV replication. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of their mechanism of action.

Introduction

The quest for novel antiretroviral agents remains a critical area of research in the fight against Human Immunodeficiency Virus (HIV). This compound has emerged as a valuable starting material for the synthesis of compounds with potent anti-HIV activity. Its chemical structure allows for the facile introduction of diverse functionalities, leading to the development of molecules that can target various stages of the HIV life cycle. Notably, derivatives of this compound have been shown to inhibit key viral enzymes such as reverse transcriptase and integrase.

Synthesis of Anti-HIV Agents

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds synthesized from this compound with demonstrated anti-HIV properties. The Claisen-Schmidt condensation is the most common method for their preparation.

Experimental Protocol: Synthesis of 4-carboxy-5'-chloro-2'-hydroxy-chalcone

This protocol describes the synthesis of a specific chalcone derivative with potential anti-HIV activity.

Materials:

  • This compound

  • 4-formylbenzoic acid (4-carboxybenzaldehyde)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-formylbenzoic acid (1.0 equivalent) in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 20% (w/v) aqueous solution of potassium hydroxide.

  • Slowly add the KOH solution to the reaction mixture with continuous stirring.

  • Allow the reaction to proceed at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-carboxy-5'-chloro-2'-hydroxy-chalcone.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis of 5-chloro-2-hydroxy-3-triazolylbenzoic acid Derivatives as HIV Integrase Inhibitors

A series of 5-chloro-2-hydroxy-3-triazolylbenzoic acids have been designed and synthesized as potent HIV integrase inhibitors. The synthesis involves a multi-step process starting from a derivative of this compound.

Experimental Protocol: General Synthesis of 5-chloro-2-hydroxy-3-triazolylbenzoic acids

This protocol outlines the general synthetic route.

Materials:

  • Methyl 3-amino-5-chloro-2-hydroxybenzoate (starting material, derived from this compound)

  • Sodium nitrite (B80452)

  • Sodium azide (B81097)

  • Various terminal alkynes

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Diazotization and Azidation: Dissolve methyl 3-amino-5-chloro-2-hydroxybenzoate in an appropriate solvent and cool to 0 °C. Add a solution of sodium nitrite followed by a solution of sodium azide to form the corresponding azide derivative.

  • Click Chemistry (Huisgen Cycloaddition): To a solution of the azide derivative in DMF, add the desired terminal alkyne, CuI, and DIPEA. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Ester Hydrolysis: To the resulting triazole-containing ester, add a solution of LiOH in a mixture of THF and water. Stir at room temperature to hydrolyze the ester to the corresponding carboxylic acid.

  • Work-up and Purification: After completion of the hydrolysis, acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final 5-chloro-2-hydroxy-3-triazolylbenzoic acid derivative.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Anti-HIV Activity

The synthesized compounds are evaluated for their ability to inhibit HIV replication and to determine their cytotoxicity.

Anti-HIV Activity Assays

a) p24 Antigen Capture Assay

This assay measures the amount of the HIV-1 p24 core protein in the supernatant of infected cell cultures, which is indicative of viral replication.

Protocol:

  • Seed susceptible host cells (e.g., TZM-bl or PM1 cells) in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds for a specified period.

  • Infect the cells with a known amount of HIV-1.

  • After an incubation period (typically 3-7 days), collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the concentration of the compound that inhibits viral replication by 50% (EC₅₀).

b) HIV-1 Integrase Strand Transfer Assay

This in vitro assay assesses the ability of the compounds to inhibit the strand transfer step of HIV-1 integrase, a crucial enzyme for viral replication.[1]

Protocol:

  • The assay is typically performed using a kit containing recombinant HIV-1 integrase, a donor substrate DNA (DS DNA), and a target substrate DNA (TS DNA).[1]

  • Coat a 96-well plate with the donor substrate DNA.[1]

  • Pre-incubate the recombinant HIV-1 integrase with various concentrations of the test compound.

  • Add the integrase-inhibitor mixture to the DNA-coated wells.

  • Initiate the strand transfer reaction by adding the target substrate DNA.[1]

  • The product of the strand transfer reaction is detected using a specific antibody conjugated to a reporter enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.[1]

  • Measure the absorbance and calculate the concentration of the compound that inhibits integrase activity by 50% (IC₅₀).

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells to determine their therapeutic index.

Protocol (MTT Assay):

  • Seed host cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds for the same duration as the anti-HIV assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength.

  • Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Quantitative Data

The following table summarizes the anti-HIV activity of representative compounds derived from this compound and related structures.

Compound ClassSpecific Compound ExampleAssay TypeTargetIC₅₀ / EC₅₀CC₅₀Therapeutic Index (TI = CC₅₀/EC₅₀)Reference
ChalconeChloro-substituted chalconeEnzymaticHIV Reverse Transcriptase0.11 µg/mLNot ReportedNot Reported[2]
ChalconeChalcone 8lCell-based (TZM-bl)HIV-14.7 µM>100 µM>21[3]
Triazolylbenzoic AcidDerivative of 5-chloro-2-hydroxy-3-triazolylbenzoic acidEnzymaticHIV Integrase0.85 µMNot ReportedNot ReportedFictional data based on[4]
Triazolylbenzoic AcidDerivative of 5-chloro-2-hydroxy-3-triazolylbenzoic acidCell-basedHIV-12.5 µM>50 µM>20Fictional data based on[4]

Mechanism of Action and Signaling Pathways

Derivatives of this compound can inhibit HIV through different mechanisms depending on their final structure.

Chalcones: Chalcones are known to be promiscuous inhibitors, targeting multiple viral enzymes.[2][5] They have been reported to inhibit HIV reverse transcriptase, protease, and integrase.[5] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active sites of these enzymes.

Triazolylbenzoic Acids: The 5-chloro-2-hydroxy-3-triazolylbenzoic acid derivatives are designed as HIV integrase inhibitors.[4] They function as integrase strand transfer inhibitors (INSTIs). These compounds chelate the divalent metal ions (Mg²⁺) in the active site of the integrase enzyme, thereby blocking the covalent insertion of the viral DNA into the host cell's genome.[6][7] This mechanism is crucial for halting the viral replication cycle.[7]

Visualizations

Synthesis_Workflow start This compound chalcone Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation triazole Triazolylbenzoic Acid Derivatives start->triazole Multi-step Synthesis hiv_rt HIV Reverse Transcriptase Inhibition chalcone->hiv_rt hiv_in HIV Integrase Inhibition chalcone->hiv_in triazole->hiv_in

Caption: Synthetic routes from this compound to anti-HIV agents.

HIV_Integrase_Inhibition cluster_IN_active_site HIV Integrase Active Site IN Integrase Enzyme strand_transfer Strand Transfer IN->strand_transfer Mg1 Mg²⁺ Mg2 Mg²⁺ viral_DNA Viral DNA viral_DNA->strand_transfer inhibitor Triazolylbenzoic Acid Derivative inhibitor->Mg1 Chelation inhibitor->Mg2 Chelation inhibition Inhibition of Strand Transfer inhibitor->inhibition no_integration No Viral DNA Integration inhibition->no_integration

Caption: Mechanism of HIV integrase inhibition by triazolylbenzoic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5'-Chloro-2'-hydroxyacetophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5'-Chloro-2'-hydroxyacetophenone in the Fries rearrangement of 4-chlorophenyl acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: Low or no yield of the desired this compound product.

Possible Causes:

  • Inactive Catalyst: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Contamination with water will deactivate the catalyst.

  • Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting material and the product.

  • Low Reaction Temperature: The reaction may not proceed at a sufficient rate if the temperature is too low.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.

  • Short Reaction Time: The reaction may not have reached completion.

Solutions:

  • Catalyst Handling: Use freshly opened, anhydrous Lewis acid. All glassware and reagents should be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Stoichiometry: Increase the molar ratio of the Lewis acid to the 4-chlorophenyl acetate. Ratios of 1.1 to 1.5 equivalents of catalyst are common.

  • Temperature Optimization: Gradually increase the reaction temperature. For the synthesis of the ortho isomer (this compound), higher temperatures (typically above 160°C) are favored.[1][2]

  • Solvent Selection: Consider performing the reaction neat (without solvent) or using a non-polar solvent to favor the ortho product.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

Q2: The major product is the para-isomer (3-Chloro-4-hydroxyacetophenone) instead of the desired ortho-isomer (this compound).

Possible Causes:

  • Low Reaction Temperature: The formation of the para isomer is kinetically favored at lower temperatures (below 60°C).[1][2]

  • Polar Solvent: The use of polar solvents tends to favor the formation of the para product.

Solutions:

  • Increase Reaction Temperature: To favor the thermodynamically more stable ortho isomer, increase the reaction temperature to above 160°C.[1][2]

  • Use a Non-polar Solvent or No Solvent: Switching to a non-polar solvent or running the reaction neat can significantly increase the yield of the ortho isomer.[1]

Q3: Formation of significant by-products, such as 4-chlorophenol (B41353).

Possible Causes:

  • Presence of Moisture: Traces of water can lead to the hydrolysis of the 4-chlorophenyl acetate starting material, forming 4-chlorophenol and acetic acid.

  • Intermolecular Acylation: The 4-chlorophenol formed in situ can undergo intermolecular acylation, leading to other unwanted by-products.

Solutions:

  • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are strictly anhydrous.

  • Optimize Reaction Conditions: Fine-tuning the reaction temperature and catalyst concentration can favor the desired intramolecular rearrangement over intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fries rearrangement?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. The generally accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarization of the ester bond leads to the formation of an acylium carbocation, which then acts as an electrophile and attacks the aromatic ring at the ortho or para position. The reaction's regioselectivity is highly dependent on the reaction conditions.

Q2: Which Lewis acids are most effective for the Fries rearrangement of 4-chlorophenyl acetate?

Aluminum chloride (AlCl₃) is the most commonly used and often most effective Lewis acid for the Fries rearrangement. Other Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃) can also be used. More environmentally friendly catalysts like p-toluenesulfonic acid have also been shown to be effective, yielding the ortho product in good yields.

Q3: How does the chloro-substituent on the phenyl ring affect the Fries rearrangement?

The chloro group is a deactivating group, which can make the Fries rearrangement more challenging compared to unsubstituted phenyl acetate. However, the reaction is still feasible under appropriate conditions. Studies on the Fries rearrangement of 2-chlorophenyl acetate have shown that the reaction proceeds to give the expected products with minimal side reactions, even at high temperatures.

Q4: What is the optimal temperature range for maximizing the yield of this compound?

To maximize the yield of the ortho isomer, this compound, higher reaction temperatures are generally required. A temperature range of 120-140°C has been reported to provide good yields of the desired product. Temperatures above 160°C can further favor the formation of the ortho isomer.[1][2]

Q5: How can the ortho and para isomers be separated after the reaction?

The ortho and para isomers can often be separated by steam distillation. The ortho isomer, this compound, is typically more volatile due to intramolecular hydrogen bonding. Column chromatography is another effective method for separating the isomers.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

CatalystCatalyst (equivalents)SolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Reference
AlCl₃3.0None1201~90Patent CN104230819A
AlCl₃3.0None1301~90Patent CN104230819A
AlCl₃3.0None1401~91Patent CN104230819A
p-Toluenesulfonic acidCatalyticNone90-160Not specified~70 (for 2-chloro-1-(2-hydroxyphenyl)ethanone)[2]

Note: The yield for p-toluenesulfonic acid is for a similar, but not identical, substrate (phenylchloroacetate).

Experimental Protocols

Protocol 1: Fries Rearrangement of 4-Chlorophenyl Acetate using Aluminum Chloride

This protocol is adapted from patent CN104230819A.

Materials:

  • 4-Chlorophenyl acetate

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃)

  • Methanol

  • Activated carbon

  • Distilled water

  • Standard laboratory glassware (three-neck flask, condenser, stirrer)

Procedure:

  • In a 500 mL three-neck flask, add 34.2 g (0.2 mol) of 4-chlorophenyl acetate.

  • Slowly add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask while stirring.

  • Heat the reaction mixture to 120-140°C and maintain for 1 hour with continuous stirring.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly add 200 mL of water to the flask to quench the reaction and stir for 30 minutes.

  • Filter the resulting solid.

  • Recrystallize the filter cake from hot methanol, using activated carbon for decolorization, to obtain pure this compound.

Visualizations

experimental_workflow start Start reagents Combine 4-chlorophenyl acetate and anhydrous aluminum trichloride start->reagents reaction Heat to 120-140°C for 1 hour reagents->reaction quench Cool and quench with water reaction->quench filtration Filter the solid product quench->filtration purification Recrystallize from methanol with activated carbon filtration->purification product Obtain pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound? check_catalyst Is the catalyst anhydrous and in sufficient excess? start->check_catalyst No check_temp Is the reaction temperature > 120°C? start->check_temp Yes remedy_catalyst Use anhydrous catalyst and increase stoichiometry check_catalyst->remedy_catalyst check_solvent Is a non-polar solvent used or is it neat? check_temp->check_solvent Yes remedy_temp Increase temperature to > 160°C for ortho-selectivity check_temp->remedy_temp No check_time Has the reaction gone to completion (TLC/HPLC)? check_solvent->check_time Yes remedy_solvent Switch to a non-polar solvent or run neat check_solvent->remedy_solvent No remedy_time Increase reaction time check_time->remedy_time No success Improved Yield check_time->success Yes remedy_catalyst->success remedy_temp->success remedy_solvent->success remedy_time->success

Caption: Troubleshooting decision tree for low yield of this compound.

References

How to control ortho/para selectivity in Fries rearrangement of 4-chlorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Fries rearrangement of 4-chlorophenyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help control the ortho/para selectivity of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the Fries rearrangement of 4-chlorophenyl acetate?

The Fries rearrangement of 4-chlorophenyl acetate yields two primary products: 2-hydroxy-5-chloroacetophenone (ortho product) and 4-hydroxy-3-chloroacetophenone (para product). The reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring.[1][2][3]

Q2: What are the key factors that control the ortho/para selectivity in this reaction?

The ortho/para product ratio is primarily governed by two critical reaction parameters: temperature and solvent polarity.[1][2][3][4] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures promote the formation of the ortho isomer.[3][4][5][6][7] Non-polar solvents tend to favor the ortho product, whereas polar solvents favor the para product.[1][2][3][8]

Q3: Why is there a temperature and solvent dependency on the product ratio?

The selectivity is a classic example of kinetic versus thermodynamic control.[3][9]

  • Low Temperature (Kinetic Control): At lower temperatures (typically <60°C), the reaction is under kinetic control, favoring the formation of the para product, which is formed faster.[4][6]

  • High Temperature (Thermodynamic Control): At higher temperatures (typically >160°C), the reaction is under thermodynamic control.[4][6][7] The ortho isomer is the more thermodynamically stable product due to the formation of a stable bidentate chelate complex between the Lewis acid catalyst (e.g., AlCl₃) and the adjacent hydroxyl and carbonyl groups.[3][4]

  • Solvent Polarity: In polar solvents, the acylium ion intermediate is well-solvated and "free," allowing it to migrate to the less sterically hindered para position.[8] In non-polar solvents, the intermediate exists as a "tight" ion pair, which favors an intramolecular acyl transfer to the nearby ortho position.[8]

Q4: What are the common Lewis acid catalysts used in the Fries rearrangement?

While aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst, others can also be employed, including boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[5][10][11] Strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been utilized.[10][11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of ortho and para isomers) Reaction conditions are not optimized for the desired isomer.To favor the ortho isomer: Increase the reaction temperature (>160°C) and use a non-polar solvent (e.g., nitrobenzene (B124822) or perform the reaction neat).[6][9] To favor the para isomer: Decrease the reaction temperature (<60°C) and use a polar solvent (e.g., nitrobenzene).[6][9]
Low Yield of Desired Product 1. Incomplete conversion: Reaction temperature may be too low or reaction time too short.[5] 2. Side product formation/Decomposition: Excessively high temperatures can lead to decomposition.[5] 3. Catalyst deactivation: The Lewis acid catalyst is sensitive to moisture.[5][10]1. Gradually increase the reaction temperature in increments to improve the conversion rate.[5] 2. Carefully monitor the reaction progress at different temperatures to avoid overheating.[5] 3. Ensure the use of an anhydrous Lewis acid and dry solvent.
Charring and Decomposition at High Temperatures Localized overheating or general reaction temperature is too high for the substrate's stability.Employ gradual heating instead of rapid heating to the target temperature.[5] If possible, consider running the reaction neat (without solvent) if the substrate's melting point allows for better temperature control.[5]
Significant para product formation even at high temperatures 1. Insufficient Temperature: The temperature may not be high enough to favor the thermodynamic ortho product.[5] 2. Solvent Effects: A polar solvent might still be promoting the formation of the para isomer.[5]1. Cautiously increase the reaction temperature further while monitoring for decomposition. 2. Switch to a non-polar solvent or conduct the reaction without a solvent.[5]

Data Presentation

Summary of Reaction Conditions on Ortho/Para Selectivity

Parameter Condition Favored Product Reason
Temperature Low (<60°C)ParaKinetic Control[4][6]
High (>160°C)OrthoThermodynamic Control (Chelate formation)[4][6]
Solvent Polarity Polar (e.g., Nitrobenzene)ParaSolvation of acylium ion[8]
Non-polar (e.g., CS₂)OrthoTight ion pair formation[8]

Experimental Protocols

Protocol for High Ortho-Selectivity

  • Materials: 4-chlorophenyl acetate, anhydrous aluminum chloride (AlCl₃), non-polar solvent (e.g., monochlorobenzene) or neat conditions.

  • Procedure: a. To a reaction vessel equipped with a stirrer and a reflux condenser, add 4-chlorophenyl acetate. b. If using a solvent, add the non-polar solvent. c. Slowly and in portions, add the anhydrous AlCl₃ (approximately 1.5 equivalents). d. Heat the reaction mixture to a high temperature (e.g., >160°C).[9] e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, cool the mixture to room temperature. g. Carefully pour the cooled mixture into a beaker containing ice and concentrated hydrochloric acid for work-up. h. Extract the product with a suitable organic solvent. i. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography or recrystallization to isolate the ortho isomer.

Protocol for High Para-Selectivity

  • Materials: 4-chlorophenyl acetate, anhydrous aluminum chloride (AlCl₃), polar solvent (e.g., nitrobenzene).

  • Procedure: a. To a reaction vessel equipped with a stirrer, add 4-chlorophenyl acetate and the polar solvent. b. Cool the reaction mixture to 0-5°C using an ice bath. c. Slowly add the anhydrous AlCl₃ (approximately 1.5 equivalents) in portions, ensuring the temperature remains low. d. Stir the reaction mixture at a low temperature (e.g., <60°C).[9] e. Monitor the reaction progress by TLC. f. Once the reaction is complete, perform the work-up as described in the ortho-selectivity protocol. g. Purify the crude product by column chromatography or recrystallization to isolate the para isomer.

Visualizations

FriesRearrangementSelectivity cluster_conditions Reaction Conditions cluster_control Controlling Factor cluster_product Favored Product High Temperature\n(>160°C) High Temperature (>160°C) Thermodynamic Control Thermodynamic Control High Temperature\n(>160°C)->Thermodynamic Control Low Temperature\n(<60°C) Low Temperature (<60°C) Kinetic Control Kinetic Control Low Temperature\n(<60°C)->Kinetic Control Non-polar Solvent Non-polar Solvent Non-polar Solvent->Thermodynamic Control Polar Solvent Polar Solvent Polar Solvent->Kinetic Control Ortho Isomer Ortho Isomer Thermodynamic Control->Ortho Isomer Para Isomer Para Isomer Kinetic Control->Para Isomer

Caption: Factors influencing ortho/para selectivity in the Fries rearrangement.

TroubleshootingWorkflow start Start: Unsatisfactory Ortho/Para Ratio desired_product Desired Product? start->desired_product adjust_temp Adjust Temperature desired_product->adjust_temp Ortho desired_product->adjust_temp Para adjust_solvent Adjust Solvent Polarity adjust_temp->adjust_solvent check_yield Check Yield and Purity adjust_solvent->check_yield optimize_time Optimize Reaction Time check_yield->optimize_time Low Yield check_catalyst Check Catalyst Quality (Anhydrous) check_yield->check_catalyst Low Yield end_success Success: Desired Selectivity Achieved check_yield->end_success Satisfactory end_fail Further Optimization Required optimize_time->end_fail check_catalyst->end_fail

Caption: Troubleshooting workflow for optimizing ortho/para selectivity.

References

Common side products in the synthesis of 5'-Chloro-2'-hydroxyacetophenone and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5'-Chloro-2'-hydroxyacetophenone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the Fries rearrangement of 4-chlorophenyl acetate (B1210297).

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time or temperatures that are too low can lead to an incomplete conversion of the starting material.

  • Suboptimal Temperature: Temperature is a critical parameter. While lower temperatures favor the desired para product, a temperature that is too low can result in a sluggish or incomplete reaction.[1]

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent catalyst deactivation.

  • Hydrolysis of Starting Material: The presence of water can lead to the hydrolysis of the 4-chlorophenyl acetate starting material, which will reduce the overall yield of the desired product.

  • Side Product Formation: The formation of significant amounts of the ortho-isomer and other byproducts will naturally decrease the yield of the desired para-isomer.

Q2: I am getting a high proportion of the ortho-isomer (3-chloro-2-hydroxyacetophenone). How can I increase the selectivity for the desired para-isomer (this compound)?

A2: The ratio of ortho to para isomers is primarily controlled by the reaction conditions:[1][2]

  • Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para product (kinetic control).[1] Higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho product, which is stabilized by the formation of a chelate with the Lewis acid catalyst.[1][2]

  • Solvent Polarity: The use of polar solvents tends to favor the formation of the para isomer. Non-polar solvents, on the other hand, favor the formation of the ortho product.[2]

To increase the yield of the desired this compound, it is recommended to carry out the reaction at a lower temperature in a suitable polar solvent.

Q3: What are the common side products other than the ortho-isomer?

A3: Besides the isomeric 3-chloro-2-hydroxyacetophenone, other common side products include:

  • 4-Chlorophenol: This can be formed by the hydrolysis of the starting material, 4-chlorophenyl acetate, if moisture is present in the reaction.

  • Products of Intermolecular Acylation: The acylium ion intermediate can potentially acylate another molecule of 4-chlorophenyl acetate or the product, leading to di-acylated or other polymeric byproducts.

  • Decomposition Products: At excessively high temperatures, decomposition of the starting material or products can occur, leading to a complex mixture of byproducts.

Q4: How can I effectively purify the desired this compound from the reaction mixture?

A4: The purification of this compound from the reaction mixture, particularly from its ortho-isomer, can be achieved by several methods:

  • Steam Distillation: The ortho-isomer is generally more volatile with steam due to intramolecular hydrogen bonding.[1] This property can be exploited to separate it from the less volatile para-isomer.

  • Recrystallization: Recrystallization from a suitable solvent can be an effective method for purifying the solid this compound.

  • Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel can be employed to isolate the desired product.

Data Presentation

The following table summarizes the expected trend of product distribution in the Fries rearrangement of 4-chlorophenyl acetate under different reaction conditions. Please note that specific yields can vary based on the exact experimental setup.

TemperatureSolvent PolarityPredominant IsomerExpected Yield of Desired ProductReference
Low (<60°C)Highpara (this compound)Higher[1]
High (>160°C)Lowortho (3-chloro-2-hydroxyacetophenone)Lower[1]
High (>160°C)HighMixture of ortho and paraModerate[2]
Low (<60°C)LowMixture of ortho and paraModerate[2]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the para-isomer, this compound.

Materials:

  • 4-Chlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous polar solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.5 equivalents).

  • Solvent Addition: Add the anhydrous polar solvent to the flask and cool the mixture to 0-5°C using an ice bath.

  • Addition of Starting Material: Dissolve 4-chlorophenyl acetate (1 equivalent) in a small amount of the anhydrous polar solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., room temperature or slightly below) for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Visualizations

Fries_Rearrangement_Pathway start 4-Chlorophenyl Acetate intermediate Acylium Ion Intermediate start->intermediate + Lewis Acid ortho_product 3-Chloro-2-hydroxyacetophenone (Ortho-isomer) intermediate->ortho_product High Temp. Non-polar Solvent para_product This compound (Para-isomer - Desired) intermediate->para_product Low Temp. Polar Solvent lewis_acid AlCl₃

Caption: Fries Rearrangement Pathway for 4-Chlorophenyl Acetate.

Ortho_Para_Competition cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control para_path Para Attack (Lower Activation Energy) para_product Para-isomer para_path->para_product ortho_path Ortho Attack (More Stable Product via Chelation) ortho_product Ortho-isomer ortho_path->ortho_product acylium Acylium Ion Intermediate acylium->para_path Low Temp. acylium->ortho_path High Temp.

Caption: Kinetic vs. Thermodynamic Control in Fries Rearrangement.

Experimental_Workflow start Reaction Setup (Anhydrous Conditions) reaction Fries Rearrangement (Controlled Temperature) start->reaction workup Quenching with Acid/Ice reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product This compound purification->product

References

Troubleshooting low yield in chalcone synthesis with 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of chalcones, particularly when using 5'-Chloro-2'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing a low yield in my chalcone (B49325) synthesis with this compound?

A1: Several factors can contribute to low yields in the Claisen-Schmidt condensation when using this compound:

  • Reduced Reactivity of the Acetophenone (B1666503): The presence of the hydroxyl group at the 2'-position can complicate the reaction. Under basic conditions, this phenolic proton can be abstracted, forming a phenoxide ion. This can decrease the acidity of the α-protons on the methyl ketone group, making the formation of the necessary enolate intermediate less favorable.

  • Side Reactions: In strongly basic conditions, the aromatic aldehyde can undergo self-condensation or the Cannizzaro reaction, a disproportionation that consumes the aldehyde and reduces its availability to react with the acetophenone.[1]

  • Steric Hindrance: The chloro and hydroxyl groups on the acetophenone can introduce steric hindrance, potentially slowing down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of catalyst (acid vs. base), solvent, reaction temperature, and reaction time are all critical parameters that need to be optimized for this specific substrate.[1][2]

  • Product Precipitation Issues: The synthesized chalcone may not readily precipitate from the reaction mixture, or it might "oil out," making isolation and purification challenging.[1]

Q2: Should I use a base or an acid catalyst for this reaction?

A2: Both base and acid catalysis can be employed for chalcone synthesis, and the optimal choice depends on the specific substrates.[1]

  • Base Catalysis (e.g., NaOH, KOH): This is the most common method for Claisen-Schmidt condensation.[2][3] However, with 2'-hydroxyacetophenones, the formation of the phenoxide can be a drawback. Optimization of the base concentration is crucial; for instance, using a 40% aqueous solution of NaOH or KOH has been reported to be effective.[1][4]

  • Acid Catalysis (e.g., SOCl₂/EtOH, HCl, Boron Trifluoride Etherate): Acid catalysis can be an effective alternative, avoiding the issues associated with phenoxide formation.[5][6] Some studies suggest that acid catalysis may lead to higher yields for chalcones derived from hydroxyacetophenones.[7]

Q3: My product is not precipitating out of the reaction mixture. What can I do?

A3: If your chalcone product is not precipitating, you can try the following techniques to induce crystallization:

  • Cooling: Place the reaction flask in an ice bath for an extended period.[1] Lowering the temperature will decrease the solubility of the product.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of the pure chalcone from a previous synthesis, add a tiny crystal to the solution to act as a seed for crystallization.

  • Solvent Addition: In some cases, adding a small amount of a solvent in which the product is insoluble (an anti-solvent), such as cold water, can induce precipitation.

Q4: How can I effectively remove unreacted this compound from my final product?

A4: Due to their structural similarities, separating the chalcone product from unreacted this compound can be challenging. The key difference to exploit is the acidic phenolic hydroxyl group on the starting material.[8]

  • Alkaline Extraction: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash this solution with an aqueous base (e.g., 10% NaOH solution). The unreacted acetophenone will be deprotonated and dissolve in the aqueous layer, while the chalcone remains in the organic layer.[8]

  • Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol (B145695) or methanol (B129727) are commonly used solvents for recrystallizing chalcones.[8][9]

  • Column Chromatography: If other methods fail, silica (B1680970) gel column chromatography can be used to separate the product from the starting material based on their differing polarities.[8]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Formation 1. Inactive or inappropriate catalyst.[1] 2. Suboptimal reaction temperature.[1] 3. Insufficient reaction time. 4. Degradation of starting materials.1. Use a fresh, high-purity catalyst. Consider switching from base to acid catalysis or vice-versa.[1] 2. Optimize the reaction temperature. Some reactions may require cooling (0°C), while others may need room temperature or gentle heating.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9] 4. Ensure the purity of your this compound and the aromatic aldehyde.
Formation of Multiple Products (Visible on TLC) 1. Side reactions such as the Cannizzaro reaction or self-condensation of the aldehyde.[1] 2. Polymerization or decomposition of the product.1. Adjust the concentration of the base. Use a lower concentration or add the base dropwise at a lower temperature to minimize side reactions. 2. Ensure the reaction is not overheating and that the product is stable under the reaction conditions.
Product "Oils Out" Instead of Precipitating 1. The melting point of the product is below the reaction temperature. 2. The product has a high affinity for the solvent.1. Cool the reaction mixture thoroughly in an ice bath. 2. Try to induce crystallization by scratching the flask or adding a seed crystal.[1] 3. If oiling out persists, try a different solvent system for the reaction or for the work-up.
Difficulty in Purifying the Product 1. Similar polarity of the product and unreacted starting materials.[8] 2. Presence of multiple byproducts.1. Use alkaline extraction to remove unreacted 2'-hydroxyacetophenone.[8] 2. Optimize the recrystallization solvent. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may be necessary. 3. If recrystallization is ineffective, use column chromatography for purification.[8]

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is a general method for the synthesis of chalcones from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • 40% (w/v) aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[9]

  • Base Addition: While stirring the solution, slowly add the 40% aqueous NaOH or KOH solution dropwise. The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control any exotherm.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[9]

  • Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[9]

  • Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH 5-6). This will precipitate the chalcone product.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.[3]

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.[9]

Protocol 2: Acid-Catalyzed Synthesis using Thionyl Chloride/Ethanol

This protocol provides an alternative acid-catalyzed method.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Absolute Ethanol

  • Thionyl Chloride (SOCl₂)

  • Distilled water

Procedure:

  • Reactant Mixture: In a round-bottom flask, create a stirred mixture of this compound (0.01 mol) and the substituted benzaldehyde (B42025) (0.01 mol) in absolute ethanol (5 ml).[6]

  • Catalyst Addition: Add thionyl chloride (0.05 ml) dropwise to the mixture at room temperature.[6]

  • Reaction: Continue stirring for approximately two hours at room temperature. Then, allow the reaction mixture to stand for about 12 hours.[6]

  • Precipitation: Precipitate the product by adding water to the reaction mixture.[6]

  • Isolation and Purification: Filter the product, wash it with cold ethanol, and allow it to dry.[6] Further purification can be achieved by recrystallization.

Visualizations

Chalcone_Synthesis_Workflow start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_catalyst Add Catalyst (e.g., 40% NaOH or SOCl₂/EtOH) dissolve->add_catalyst stir Stir at Room Temperature (2-24 hours) add_catalyst->stir monitor Monitor by TLC stir->monitor workup Reaction Work-up: Pour into ice water, then acidify monitor->workup filter Filter and Wash Precipitate workup->filter purify Purify by Recrystallization (e.g., from Ethanol) filter->purify end Pure Chalcone purify->end

Caption: General experimental workflow for chalcone synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_catalyst Evaluate Catalyst start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) start->optimize_time check_workup Review Work-up & Purification start->check_workup impure Use Purified Reactants check_reactants->impure Impure switch_catalyst Switch Catalyst Type (Acid vs. Base) or Use Fresh Catalyst check_catalyst->switch_catalyst Inactive/ Inappropriate adjust_temp Adjust Temperature (Cooling or Heating) optimize_temp->adjust_temp Suboptimal adjust_time Increase or Decrease Reaction Time optimize_time->adjust_time Incomplete/ Side Reactions improve_purification Use Alkaline Extraction or Column Chromatography check_workup->improve_purification Inefficient

Caption: Troubleshooting logic for low yield in chalcone synthesis.

References

Technical Support Center: Optimizing Catalyst Concentration for Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst concentration for the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield or no desired product. What are the common causes related to the catalyst and how can I address them?

Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, with catalyst issues being a primary concern. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Inactive Catalyst: The base or acid catalyst may be old or have lost its activity. For base-catalyzed reactions using solid catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), ensure the pellets are not coated with carbonate from exposure to atmospheric CO2. For acid catalysts, it is crucial to ensure they are not hydrated if anhydrous conditions are required.[1][2]

  • Inappropriate Catalyst Choice: The selection of the catalyst is critical. While strong bases like NaOH and KOH are commonly used, some reactions may benefit from milder catalysts or Lewis acids. If the reaction is known to be sensitive, screening different catalysts is advisable.[1]

  • Insufficient Catalyst Loading: Ensure the correct molar percentage of the catalyst is being used. The optimal concentration can vary significantly depending on the substrates and reaction conditions. For some solvent-free methods, 20 mol% of solid NaOH has proven to be effective.[1][3][4] It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction.[3]

  • Catalyst Deactivation: Acidic impurities present in the reactants or solvent can neutralize the base catalyst. Ensure that all reagents and glassware are pure and dry. It may be necessary to add more catalyst if the reaction stalls.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction by optimizing the catalyst concentration?

Answer: The formation of multiple products is a common challenge in Claisen-Schmidt condensations. Optimizing the catalyst concentration can help minimize side reactions.

  • Self-Condensation of the Ketone: This occurs when the enolizable ketone reacts with itself. This side reaction is more prevalent when the ketone is more reactive than the aldehyde. To mitigate this, you can use an excess of the ketone or use the ketone as the solvent if it is a liquid and inexpensive.[3]

  • Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[1][2][3] This side reaction is favored by high concentrations of a strong base. Consider using a milder base or lowering the base concentration to suppress this pathway.[3] Slow addition of the base to the reaction mixture can also help to avoid localized high concentrations.

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product, leading to a 1,5-dicarbonyl compound. To suppress this, using a stoichiometric amount of the aldehyde or a slight excess of the ketone is often beneficial.

Issue 3: Reaction Mixture Darkening or Tar Formation

Question: My reaction mixture has turned very dark, and I am unable to isolate a solid product. What could be the cause?

Answer: The formation of a dark-colored tar often indicates polymerization or decomposition of the starting materials or products.[3] This is typically caused by overly harsh reaction conditions, such as an excessively high concentration of a strong base or high temperatures. Aldehydes are particularly prone to polymerization under these conditions.[3] To resolve this, consider reducing the catalyst concentration or using a milder catalyst.

Data Presentation

Table 1: Effect of NaOH Concentration on the Yield of α,α'-bis-benzylidenecyclohexanone
EntryNaOH (mol%)Time (min)Yield (%)
1100599
280599
340598
420598
510595
61570
Reaction Conditions: Grinding of cyclohexanone (B45756) (10 mmol) and benzaldehyde (B42025) (20 mmol) with solid NaOH at room temperature.
Data adapted from a solvent-free Claisen-Schmidt reaction study.[4]
Table 2: Effect of KOH Concentration on the Synthesis of 3,4-dihydroxychalcone
EntryCatalystConcentration (M)Time (h)Temperature (°C)Yield (%)
1KOH667025.3
2KOH867032.8
3KOH1067039.7
4KOH1267035.1
5KOH1467028.4
Reaction Conditions: Ultrasound-assisted reaction of 3,4-dihydroxybenzaldehyde (B13553) and acetophenone (B1666503) in methanol.
Data from a study on the synthesis of chalcone (B49325) derivatives.[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones via Grinding

This protocol is adapted from a green chemistry approach that offers high yields and short reaction times.[4]

Materials:

  • Cycloalkanone (e.g., cyclopentanone (B42830) or cyclohexanone, 10 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 20 mmol)

  • Solid Sodium Hydroxide (NaOH, 2 mmol, 20 mol%)

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (B145695) for recrystallization

Procedure:

  • Place the cycloalkanone (10 mmol), aromatic aldehyde (20 mmol), and solid NaOH (2 mmol) in a mortar.

  • Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste or solid.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, transfer the reaction mixture to a beaker containing approximately 50 mL of ice-cold water and stir.

  • Neutralize the mixture with dilute HCl to a pH of ~7.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL).

  • Recrystallize the crude product from hot ethanol to obtain pure crystals.

  • Dry the crystals, weigh them, and calculate the percent yield.

Protocol 2: Classic Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol describes a standard method for chalcone synthesis in a solvent.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH, ~1.2 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in absolute ethanol.

  • While stirring the solution at room temperature, add a solution of KOH (~12 mmol) in ethanol dropwise.

  • Stir the mixture at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Troubleshooting_Workflow cluster_side_reactions Side Reaction Troubleshooting start Start: Low Yield or Multiple Products check_catalyst 1. Check Catalyst Activity - Is it old or carbonated? start->check_catalyst optimize_conc 2. Optimize Catalyst Concentration - Run small-scale trials (e.g., 10-100 mol%) check_catalyst->optimize_conc Catalyst is active end_fail Further Investigation Needed check_catalyst->end_fail Catalyst is inactive check_side_reactions 3. Analyze Side Reactions - TLC analysis for byproducts optimize_conc->check_side_reactions Yield still low end_success Success: High Yield & Purity optimize_conc->end_success Yield improves cannizzaro Cannizzaro Reaction? - Use milder base or lower concentration check_side_reactions->cannizzaro Suspect Cannizzaro self_condensation Self-Condensation? - Adjust stoichiometry (excess ketone) check_side_reactions->self_condensation Suspect Self-Condensation adjust_conditions 4. Adjust Reaction Conditions - Temperature, reaction time adjust_conditions->end_success Optimization successful adjust_conditions->end_fail Issue persists cannizzaro->adjust_conditions self_condensation->adjust_conditions

Caption: Troubleshooting workflow for optimizing Claisen-Schmidt condensation.

Experimental_Workflow_Solvent_Free start Start add_reagents Add Aldehyde, Ketone, and Solid NaOH to Mortar start->add_reagents grind Grind Mixture for 5-10 min at RT add_reagents->grind monitor Monitor by TLC grind->monitor monitor->grind Incomplete workup Pour into Ice Water & Neutralize with HCl monitor->workup Reaction Complete filter Filter Crude Product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Dry and Characterize Product recrystallize->characterize end End characterize->end

Caption: Experimental workflow for solvent-free Claisen-Schmidt condensation.

References

Effect of temperature on the reaction rate of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Chloro-2'-hydroxyacetophenone. The following information addresses common issues related to the effect of temperature on reaction rates and selectivity.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate when using this compound?

A1: In general, increasing the temperature increases the rate of chemical reactions. This is because higher temperatures lead to more frequent and energetic collisions between reactant molecules, increasing the likelihood that these collisions will have sufficient energy to overcome the activation energy barrier. For many organic reactions at room temperature, a 10°C increase can roughly double the reaction rate.

Q2: What are the primary reaction types where temperature control is critical for this compound?

A2: Two common and important reactions involving this compound where temperature control is crucial are the Claisen-Schmidt condensation for the synthesis of chalcones and the Fries rearrangement for the synthesis of hydroxyaryl ketones.

Q3: How does temperature influence the product distribution (selectivity) in the Fries rearrangement of a phenolic ester derived from this compound?

A3: The Fries rearrangement is a classic example of thermodynamic versus kinetic control, where temperature plays a key role in determining the ratio of ortho and para isomers. Generally, lower reaction temperatures favor the formation of the para-hydroxyaryl ketone (thermodynamic product), while higher temperatures favor the ortho-hydroxyaryl ketone (kinetic product). This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst.

Q4: In a Claisen-Schmidt condensation to form a chalcone (B49325), what is the typical effect of temperature on the reaction?

A4: In the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation, temperature affects both the reaction rate and the potential for side reactions. While higher temperatures will increase the rate of the desired condensation, they can also promote side reactions such as polymerization or decomposition of the product, potentially leading to a lower yield of the desired chalcone. Some protocols for chalcone synthesis are carried out at room temperature over several hours, while others may use gentle heating (e.g., 40-50°C) to reduce reaction times.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause (Temperature-Related) Suggested Solution
Reaction is very slow or does not proceed to completion. The reaction temperature is too low, and the activation energy barrier is not being sufficiently overcome.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress using an appropriate technique like Thin-Layer Chromatography (TLC).
Low yield with the formation of multiple side products. The reaction temperature is too high, leading to decomposition of starting materials or products, or promoting side reactions.Run the reaction at a lower temperature. If the reaction is exothermic, ensure efficient stirring and consider cooling the reaction vessel (e.g., with an ice bath) during the addition of reagents.
In a Fries rearrangement, the desired isomer is not the major product. The reaction temperature is not optimized for the desired selectivity (ortho vs. para).For the para isomer, conduct the reaction at a lower temperature. For the ortho isomer, a higher temperature is generally required.
Poor Product Purity
Symptom Possible Cause (Temperature-Related) Suggested Solution
Crude product contains significant impurities. The reaction temperature was too high, causing thermal degradation or the formation of side products.Reduce the reaction temperature. For exothermic reactions, control the rate of addition of reagents to maintain a stable internal temperature.
"Oiling out" of the product during recrystallization. The boiling point of the recrystallization solvent is higher than the melting point of the product.Choose a lower-boiling solvent for recrystallization or use a solvent mixture.

Experimental Protocols

General Protocol for Temperature-Controlled Reaction

This protocol outlines the general steps for conducting a temperature-sensitive reaction involving this compound.

Materials:

  • This compound

  • Other reactants and solvent(s) as required by the specific reaction (e.g., an aldehyde and a base for Claisen-Schmidt, or a Lewis acid for Fries rearrangement)

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and a reflux condenser

  • Temperature monitoring device (e.g., thermometer or thermocouple)

  • Heating/cooling bath (e.g., oil bath, water bath, or ice bath)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction vessel is clean and dry.

  • Charging Reactants: Add this compound and the solvent to the reaction vessel. Begin stirring.

  • Temperature Adjustment: Bring the reaction mixture to the desired temperature using the appropriate heating or cooling bath. Allow the temperature to stabilize before adding other reagents.

  • Reagent Addition: Add the remaining reactants, either all at once or dropwise, depending on the nature of the reaction (e.g., for exothermic reactions, slow addition is recommended to maintain temperature control).

  • Reaction Monitoring: Maintain the reaction at the set temperature for the specified duration. Monitor the progress of the reaction periodically using TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Data Presentation

The effect of temperature on the selectivity of the Fries rearrangement is summarized in the table below. Note that specific temperature ranges can vary depending on the substrate and solvent used.

Reaction Temperature Predominant Product
Fries RearrangementLowpara-hydroxyaryl ketone
Fries RearrangementHighortho-hydroxyaryl ketone

Visualizations

Temperature_Effect_on_Reaction Logical Relationship of Temperature and Reaction Outcome cluster_input Input Parameter cluster_outcomes Primary Effects cluster_consequences Consequences Temperature Reaction Temperature Rate Reaction Rate Temperature->Rate Directly Influences Selectivity Product Selectivity (e.g., ortho vs. para) Temperature->Selectivity Can Determine Yield Product Yield Rate->Yield Impacts Purity Product Purity Rate->Purity Can Affect Side Reactions Selectivity->Yield Impacts Selectivity->Purity Impacts

Caption: The effect of temperature on reaction outcomes.

Solving solubility issues of 5'-Chloro-2'-hydroxyacetophenone in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Chloro-2'-hydroxyacetophenone. The information aims to address common challenges, particularly those related to solubility, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to light yellow crystalline powder. It is slightly soluble in water but demonstrates greater solubility in organic solvents such as ethanol (B145695) and acetone.[1] Its solubility is influenced by the polarity of the solvent, temperature, and the presence of other components in the reaction mixture.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

Incomplete dissolution is a common issue. Here is a logical workflow to address this problem:

Solubility_Troubleshooting_Workflow start Incomplete Dissolution Observed check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for the reactant's polarity? - Consult solubility data. start->check_solvent increase_temp Step 2: Increase Temperature - Gently warm the mixture. - Monitor for dissolution and potential side reactions. check_solvent->increase_temp If solubility is still low resolved Solubility Issue Resolved check_solvent->resolved If a different solvent works add_cosolvent Step 3: Add a Co-solvent - Introduce a miscible solvent in which the compound is more soluble. - Start with small volumes. increase_temp->add_cosolvent If warming is insufficient increase_temp->resolved If warming works consider_ptc Step 4: Consider Phase-Transfer Catalysis (PTC) - For biphasic reactions. - Add a suitable phase-transfer catalyst. add_cosolvent->consider_ptc If dealing with immiscible reactants add_cosolvent->resolved If co-solvent works modify_reaction Step 5: Modify Reaction Conditions - Adjust reactant concentrations. - Change the order of addition. consider_ptc->modify_reaction If PTC is not applicable or ineffective consider_ptc->resolved If PTC works modify_reaction->resolved

A logical workflow for troubleshooting solubility issues.

Q3: In which common organic solvents is this compound most soluble?

SolventPolarity IndexPredicted SolubilityNotes
Water9.0Slightly SolubleForms hydrogen bonds but the aromatic ring limits solubility.[1]
Methanol (B129727)6.6SolubleOften used for recrystallization.
Ethanol5.2SolubleGood general-purpose solvent for this compound.[1]
Acetone5.1SolubleAnother effective solvent for dissolution.[1]
Isopropanol4.3Moderately SolubleSolubility is expected to be lower than in methanol or ethanol.
Tetrahydrofuran (THF)4.2Moderately SolubleA common solvent in organic synthesis.
Dichloromethane (DCM)3.4Sparingly SolubleLower polarity may limit solubility.
Toluene2.4Sparingly SolubleGenerally not a good solvent for this polar compound.
Hexane0.0InsolubleNon-polar nature makes it a poor solvent choice.

Note: This table is based on general principles of solubility ("like dissolves like") and qualitative observations from various sources. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Troubleshooting Guides

Issue 1: Precipitation of this compound during reaction

Symptom: The starting material initially dissolves but then precipitates out of the solution as the reaction progresses.

Possible Causes:

  • Change in Solvent Polarity: The reaction may be consuming a polar reactant or generating a less polar product, causing the overall solvent polarity to decrease and the starting material to crash out.

  • Temperature Fluctuation: If the reaction was initially heated to dissolve the starting material, a drop in temperature could lead to precipitation.

  • Supersaturation: The initial dissolution might have created a supersaturated solution, which is inherently unstable.

Solutions:

  • Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where the starting material remains soluble.

  • Use a Co-solvent: Add a small amount of a co-solvent in which this compound is highly soluble (e.g., a small amount of DMF or DMSO if compatible with the reaction chemistry).

  • Gradual Addition: Instead of adding all the this compound at once, consider adding it portion-wise as it is consumed in the reaction.

Issue 2: Low Reaction Yield Due to Poor Solubility

Symptom: The reaction appears to be sluggish or gives a low yield, and undissolved starting material is visible in the reaction vessel.

Possible Causes:

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to fully dissolve the reactants at the given concentration.

  • Inappropriate Solvent: The chosen solvent may not be optimal for dissolving all reactants, especially if they have different polarity profiles.

Solutions:

  • Increase Solvent Volume: Dilute the reaction mixture by adding more of the primary solvent.

  • Solvent Screening: Conduct small-scale experiments with different solvents or solvent mixtures to identify a system where all reactants are sufficiently soluble.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase where the reactants have low mutual solubility, a phase-transfer catalyst can be employed. This technique facilitates the transfer of a reactant from one phase to another where the reaction occurs.

    Phase_Transfer_Catalysis aqueous Aqueous Phase (e.g., NaOH solution) ptc Phase-Transfer Catalyst (e.g., TBAB) aqueous->ptc Catalyst picks up anion (e.g., OH-) organic Organic Phase (e.g., this compound in an organic solvent) reaction Reaction Occurs in Organic Phase organic->reaction ptc->aqueous Catalyst returns to aqueous phase ptc->organic Catalyst transports anion to organic phase interface Interface

    Mechanism of Phase-Transfer Catalysis.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

This protocol describes the synthesis of a chalcone from this compound and a substituted benzaldehyde (B42025), a reaction where solubility can be a challenge.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound in a suitable volume of ethanol or methanol. Stir until complete dissolution is achieved. If solubility is an issue at room temperature, gently warm the mixture.

  • Addition of Aldehyde: Add 1 equivalent of the substituted benzaldehyde to the solution and stir until it dissolves.

  • Catalyst Addition: Slowly add a concentrated aqueous solution of NaOH or KOH dropwise to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Troubleshooting:

  • If this compound does not fully dissolve in step 1: Increase the volume of ethanol/methanol or add a small amount of a more polar co-solvent like DMF. Gentle heating can also be applied, but be cautious of potential side reactions.

  • If the product oils out during precipitation: Try adding the reaction mixture to the ice-water more slowly with vigorous stirring. Alternatively, after acidification, extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product for recrystallization.

References

How to prevent byproduct formation in the nitration of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the nitration of 5'-Chloro-2'-hydroxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of this compound and offers practical solutions to minimize byproduct formation and improve the yield of the desired 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3'-nitro isomer and formation of a dark, tarry substance. Oxidation of the phenol (B47542) ring by the nitrating agent. Phenolic compounds are highly susceptible to oxidation by strong nitric acid.[1][2]- Use milder nitrating conditions: Employ dilute nitric acid or alternative nitrating agents such as sodium nitrate (B79036) with a solid acid catalyst.[3][4] - Control reaction temperature: Maintain a low temperature (0-5 °C) throughout the reaction to suppress oxidation.[2] - Slow, controlled addition of the nitrating agent: Add the nitrating agent dropwise to the solution of the acetophenone (B1666503) to avoid localized high concentrations of the oxidizing agent.
Formation of dinitrated byproducts. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further nitration.- Use a stoichiometric amount of the nitrating agent: Carefully control the molar ratio of the nitrating agent to the starting material. - Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to track the progress of the reaction and stop it once the starting material is consumed.
Presence of an undesired positional isomer (e.g., 5'-Chloro-2'-hydroxy-5'-nitroacetophenone). The hydroxyl group directs ortho- and para-substitution. While the 3'-position (ortho) is favored, some para-substitution (at the 5'-position relative to the hydroxyl) may occur. The chloro and acetyl groups also influence regioselectivity.- Optimize the solvent: A patent for a similar synthesis uses glacial acetic acid, which can help control regioselectivity.[5] - Employ a protecting group strategy: Consider temporarily blocking the more reactive 5'-position with a group like a sulfonic acid to direct nitration to the 3'-position. This group can be removed in a subsequent step.[6]
Incomplete reaction. Insufficiently strong nitrating conditions or short reaction time.- Increase reaction time: Allow the reaction to proceed for a longer duration while monitoring by TLC. - Slightly increase temperature: If low temperatures lead to an incomplete reaction, cautiously raise the temperature, but not to a point where byproduct formation becomes significant.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the nitration of this compound?

A1: The most common byproducts are:

  • Oxidation products: Such as benzoquinone derivatives and polymeric tar-like substances, resulting from the oxidation of the electron-rich phenol ring by nitric acid.[1][2]

  • Dinitrated products: Formed due to the high reactivity of the aromatic ring, which is activated by the hydroxyl group.

  • Positional isomers: While the desired product is 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, the formation of other isomers, though generally less favored, is possible due to the directing effects of the substituents.

Q2: How do the substituents on this compound influence the position of nitration?

A2: The regioselectivity of the nitration is determined by the directing effects of the three substituents on the aromatic ring:

  • -OH (hydroxyl) group: A strong activating, ortho-, para-director. It strongly favors the introduction of the nitro group at the positions ortho and para to it.

  • -Cl (chloro) group: A weakly deactivating, ortho-, para-director.

  • -COCH3 (acetyl) group: A deactivating, meta-director.

The desired 5'-Chloro-2'-hydroxy-3'-nitroacetophenone has the nitro group ortho to the strongly activating hydroxyl group. This directing effect is the most dominant, leading to the preferential formation of this isomer.

Q3: What is the recommended solvent for this reaction?

A3: Glacial acetic acid is a commonly used solvent for the nitration of this compound as it can help to control the reaction and improve the selectivity.[5]

Q4: Are there alternative, milder nitrating agents that can be used to avoid oxidation?

A4: Yes, several milder nitrating systems can be employed to reduce oxidation and improve selectivity. These include:

  • Sodium nitrate (NaNO₃) in the presence of a solid acid catalyst like silica-supported sulfuric acid or Mg(HSO₄)₂.[3]

  • Ammonium nitrate (NH₄NO₃) with a catalyst such as KHSO₄.[7]

  • Dinitrogen pentoxide (N₂O₅) in an ionic liquid can offer high regioselectivity.[8]

Q5: How can I monitor the progress of the reaction to prevent over-nitration?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of the product. The reaction should be quenched as soon as the starting material is no longer visible to prevent the formation of dinitrated byproducts.

Experimental Protocols

Protocol 1: Standard Nitration in Acetic Acid

This protocol is adapted from a patented method for the preparation of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.[5]

  • Dissolution: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and a small amount of sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol (B145695) or methanol (B129727) to obtain pure 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.

Protocol 2: Milder Nitration using Sodium Nitrate

This protocol utilizes a milder nitrating agent to minimize oxidation byproducts.[3]

  • Preparation of Nitrating Agent: Prepare a solid acid catalyst by adsorbing sulfuric acid onto silica (B1680970) gel.

  • Reaction Setup: In a flask, add this compound (1 equivalent), the prepared H₂SO₄-silica catalyst, and sodium nitrate (1.2 equivalents).

  • Reaction: Stir the heterogeneous mixture at room temperature. The reaction is typically carried out under solvent-free conditions or in a non-polar solvent like dichloromethane.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, filter the solid catalyst and unreacted sodium nitrate.

  • Isolation: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

reaction_pathway start This compound desired 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (Desired Product) start->desired Controlled Nitration (e.g., HNO₃/H₂SO₄, 0-5°C) byproduct1 Oxidation Products (e.g., Benzoquinones, Tarry matter) start->byproduct1 Harsh Conditions (e.g., High Temp., Conc. HNO₃) byproduct2 Dinitrated Products start->byproduct2 Excess Nitrating Agent byproduct3 Positional Isomers start->byproduct3 Lack of Regiocontrol

Caption: Reaction pathway for the nitration of this compound.

troubleshooting_workflow start Start: Low yield or impure product check_byproducts Identify Byproducts (e.g., via NMR, MS) start->check_byproducts oxidation Oxidation Products (Dark, tarry) check_byproducts->oxidation Yes dinitration Dinitrated Products check_byproducts->dinitration Yes isomers Positional Isomers check_byproducts->isomers Yes sol_oxidation Use Milder Nitrating Agent Lower Reaction Temperature Slow Addition oxidation->sol_oxidation sol_dinitration Use Stoichiometric Reagents Monitor with TLC dinitration->sol_dinitration sol_isomers Optimize Solvent Consider Protecting Group isomers->sol_isomers end End: Improved Yield and Purity sol_oxidation->end sol_dinitration->end sol_isomers->end

References

Optimizing reaction time for the synthesis of chalcones from 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chalcones, with a special focus on optimizing reaction times when using 5'-Chloro-2'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing chalcones from this compound?

A1: The most common and effective method is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone (this compound) with an aromatic aldehyde.[2][3] The reaction proceeds through an aldol (B89426) condensation mechanism, followed by a dehydration step to form the final α,β-unsaturated ketone, which is the chalcone (B49325) structure.[1]

Q2: Why is a base, such as Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH), the preferred catalyst?

A2: A base is essential for deprotonating the α-carbon of the acetophenone (B1666503), which creates a reactive enolate ion.[4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Aromatic aldehydes are used because they lack α-hydrogens and therefore cannot undergo self-condensation, which leads to higher yields of the desired chalcone product.[1]

Q3: How does the chloro-substituent on the 2'-hydroxyacetophenone (B8834) affect the reaction?

A3: The chloro group is an electron-withdrawing group. This can influence the acidity of the phenolic proton and the reactivity of the enolate. While not explicitly detailed in the provided context, electron-withdrawing groups on the acetophenone can sometimes affect reaction rates. It is important to monitor the reaction progress, for instance by using Thin Layer Chromatography (TLC), to determine the optimal reaction time.[5]

Q4: Are there any "green chemistry" alternatives to the conventional solvent-based synthesis?

A4: Yes, several green chemistry approaches can be more efficient and environmentally friendly. These include:

  • Solvent-free grinding: This technique involves grinding the solid reactants (this compound, aldehyde, and a solid base like NaOH) together in a mortar and pestle.[5] This method often results in shorter reaction times and high yields.[1]

  • Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[6][7]

  • Ultrasound irradiation: Sonication is another energy source that can be used to promote the condensation reaction.

Troubleshooting Guide

Issue 1: The reaction is very slow or there is a low yield of the chalcone product.

  • Possible Causes & Solutions:

CauseSolution
Inactive Catalyst The base catalyst (NaOH or KOH) may be old or improperly stored. Ensure you are using a freshly prepared aqueous solution of the base.[5]
Inappropriate Temperature While many chalcone syntheses can be performed at room temperature, some reactions may require heating to proceed at a reasonable rate.[5] An increase in temperature to 40-50°C can significantly speed up the reaction. However, be cautious as excessively high temperatures can lead to side reactions.[5] For 2'-hydroxy chalcones, a low temperature of 0°C has been shown to provide the best yield and purity in some cases.[8]
Insufficient Reaction Time The reaction may simply need more time to reach completion. Monitor the reaction's progress using TLC. The reaction is complete when the spot for the starting material (this compound) is no longer visible.[5]
Poor Solubility If the reactants are not fully dissolved, the reaction can be slow. You may need to adjust the solvent volume to ensure all reactants are in solution.[9] Isopropyl alcohol has been shown to be a good solvent for the synthesis of 2'-hydroxy chalcones.[8]

Issue 2: The reaction mixture has turned dark brown or black, and a gummy or oily product has formed instead of crystals.

  • Possible Causes & Solutions:

CauseSolution
Side Reactions at High Temperatures A dark reaction mixture often indicates side reactions or product degradation, which can be caused by excessive heat.[5] The Cannizzaro reaction, where the aldehyde disproportionates, can occur at higher temperatures with prolonged reaction times.[5][9]
Oxidation of Phenolic Groups The hydroxyl group on the acetophenone can be susceptible to air oxidation under basic conditions, leading to a dark-colored mixture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.[9]
Product Oiling Out The chalcone product may separate from the reaction mixture as an oil rather than a solid precipitate, making it difficult to isolate.[9] To induce crystallization, you can try placing the reaction flask in an ice bath for an extended period or scratching the inside of the flask with a glass rod.[9]

Issue 3: Unreacted this compound remains in the final product.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Reaction As mentioned previously, ensure the reaction has gone to completion by monitoring with TLC.[10]
Ineffective Purification The unreacted starting material can be removed through purification. The most effective methods are: Alkaline Extraction: The phenolic hydroxyl group on the this compound is acidic and will react with a base like NaOH to form a water-soluble salt.[10] By washing an organic solution of your crude product with an aqueous NaOH solution, the unreacted starting material will move to the aqueous layer. Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol is a commonly used solvent for recrystallizing chalcones.[10] Column Chromatography: This technique separates compounds based on their different affinities for a stationary phase and can be very effective for removing impurities.[10]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various reaction conditions for chalcone synthesis to help you in your optimization efforts.

MethodCatalystTemperatureReaction TimeSolventYield (%)Reference(s)
Conventional StirringNaOHRoom Temp.2-3 hoursEthanol58-89[5]
RefluxNaOHReflux8 hoursEthanolHigh[5]
Optimized Conventional40% NaOH0°C~4 hoursIsopropyl AlcoholHigh[8]
Solvent-Free GrindingSolid NaOHAmbient10 minutesNoneHigh[5]
MicellarVarious BasesRoom Temp.24 hoursWater with Surfactant56-70[5]
UltrasoundKOH70-80°C6-8 hoursMethanol/Water~40-60[5]

Experimental Protocols

Protocol 1: Optimized Conventional Synthesis of Chalcones from this compound [8][11]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH), 40% w/v aqueous solution

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Magnetic stirrer and hotplate with cooling capabilities

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in a minimal amount of isopropyl alcohol.

  • Cool the reaction mixture to 0°C using an ice bath.

  • With continuous stirring, add the 40% aqueous NaOH solution dropwise to the reaction mixture.

  • Maintain the reaction at 0°C and stir for approximately 4 hours. Monitor the reaction progress by TLC. The reaction is complete when the spot for the this compound is no longer visible.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • The precipitated solid chalcone is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Purification of Crude Chalcone by Alkaline Extraction [10]

Objective: To remove unreacted this compound from the crude chalcone product.

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic solution two to three times with a 10% aqueous sodium hydroxide (NaOH) solution. The unreacted this compound will react with the NaOH to form a water-soluble sodium salt and move into the aqueous layer.

  • Separate the organic layer and wash it with water until the pH is neutral.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified chalcone.

Visualizations

Experimental_Workflow start Start: Reactants dissolve Dissolve this compound and aldehyde in Isopropyl Alcohol start->dissolve cool Cool to 0°C dissolve->cool add_base Add 40% NaOH (aq) dropwise cool->add_base react Stir at 0°C for ~4 hours add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: Pour into ice, acidify with HCl monitor->workup Complete filter Filter and wash with cold water workup->filter purify Purify by Recrystallization or Alkaline Extraction filter->purify end End: Pure Chalcone purify->end

Caption: Workflow for the optimized conventional synthesis of chalcones.

Caption: Troubleshooting guide for low yield in chalcone synthesis.

References

Technical Support Center: Best Practices for Scaling Up 5'-Chloro-2'-hydroxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5'-Chloro-2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the scale-up of this important reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Fries rearrangement of 4-chlorophenyl acetate (B1210297).

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride) is sensitive to moisture and may have lost activity. 2. Suboptimal Temperature: The reaction temperature is critical for favoring the desired ortho isomer.[1][2] 3. Insufficient Catalyst: The Fries rearrangement often requires more than a stoichiometric amount of the Lewis acid as it complexes with both the starting material and the product.[3][4] 4. Incomplete Reaction: The reaction time may be insufficient for complete conversion.1. Ensure the use of anhydrous aluminum chloride and maintain a moisture-free environment throughout the reaction.[3] 2. For the desired ortho product (this compound), higher temperatures (typically 120-140°C) are favorable.[5][6] 3. Increase the molar ratio of aluminum chloride to the starting ester. Ratios of up to 3:1 (catalyst:ester) have been reported to improve yields.[5] 4. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.
High Percentage of 4'-Chloro-2'-hydroxyacetophenone (para isomer) 1. Low Reaction Temperature: Lower temperatures (below 60°C) kinetically favor the formation of the para isomer.[1][6] 2. Polar Solvent: The use of polar solvents can increase the proportion of the para product.[2]1. Increase the reaction temperature to over 120°C to thermodynamically favor the ortho isomer.[5][6] 2. If a solvent is necessary, consider using a non-polar solvent. However, solvent-free reactions are common for this transformation.[2][5]
Formation of Side Products (e.g., 4-chlorophenol) 1. Moisture Contamination: The presence of water can lead to the hydrolysis of the starting 4-chlorophenyl acetate.[3] 2. Intermolecular Acylation: The phenol (B47542) formed from hydrolysis can undergo acylation, leading to other impurities.1. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen).[3] 2. Optimize reaction conditions to favor the intramolecular Fries rearrangement over intermolecular side reactions.
Difficult Work-up and Product Isolation 1. Formation of a Solid Mass: The reaction mixture can solidify upon cooling, making it difficult to handle. 2. Product Precipitation Issues: The product may not precipitate cleanly during the quenching step.1. Pour the hot reaction mixture slowly into a well-stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] 2. If the product oils out, try adding more ice or scratching the inside of the flask to induce crystallization. Ensure the pH is acidic to keep the product protonated and less soluble.
Exotherm and Temperature Control Issues during Scale-up 1. Rapid Addition of Catalyst: Adding the Lewis acid too quickly to the reaction mixture can cause a dangerous exotherm. 2. Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases on a larger scale, making heat removal less efficient.1. Add the aluminum chloride portion-wise at a controlled rate, allowing the temperature to stabilize between additions. 2. Use a reactor with adequate cooling capacity and ensure efficient stirring to maintain a uniform temperature throughout the reaction mass.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Fries rearrangement to maximize the yield of the ortho isomer (this compound)?

A1: Higher temperatures generally favor the formation of the ortho isomer, which is the thermodynamically more stable product.[1] A temperature range of 120°C to 140°C is typically employed for the synthesis of this compound.[5]

Q2: How does the choice of Lewis acid impact the reaction?

A2: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for the Fries rearrangement.[4][8] Other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can also be used, but AlCl₃ is generally preferred for this specific transformation due to its efficiency and cost-effectiveness.[4]

Q3: Can this reaction be run without a solvent?

A3: Yes, the Fries rearrangement for the synthesis of this compound is often performed without a solvent, which can simplify the work-up and reduce waste.[5] If a solvent is used, a non-polar solvent is recommended to favor the ortho product.[2]

Q4: What are the key safety precautions to consider when scaling up this reaction?

A4: The primary safety concerns are the highly exothermic nature of the addition of aluminum chloride and the handling of a corrosive and moisture-sensitive catalyst. Ensure adequate cooling and controlled addition of the catalyst. The work-up with acid and ice is also exothermic and should be performed cautiously in a well-ventilated area.

Q5: What is the best method for purifying the final product on a large scale?

A5: Recrystallization is the most common and scalable method for purifying this compound. Methanol (B129727) is a frequently used solvent for this purpose.[5] The crude product is dissolved in hot methanol, treated with activated carbon to remove colored impurities, and then allowed to cool slowly to form crystals.

Quantitative Data

The following table summarizes the effect of reaction temperature on the yield and purity of this compound based on literature data.[5]

Reaction Temperature (°C) Yield (%) Purity (%)
12089.299.68
13090.199.68
14090.799.58

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Fries Rearrangement

This protocol is for a representative lab-scale synthesis.

Materials:

  • 4-chlorophenyl acetate (34.2 g, 0.2 mol)

  • Anhydrous aluminum chloride (79.5 g, 0.6 mol)

  • Methanol

  • Activated carbon

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 4-chlorophenyl acetate.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the flask with stirring. An exotherm will be observed.

  • Heat the reaction mixture to 130°C and maintain for 1 hour with continuous stirring.

  • After cooling the reaction mixture slightly, carefully and slowly pour it into a beaker containing a well-stirred mixture of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid product and wash the filter cake with water.

  • Transfer the crude solid to a flask and add methanol to dissolve it upon heating.

  • Add a small amount of activated carbon and heat at reflux for 15 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

  • Filter the purified crystals, wash with a small amount of cold methanol, and dry to obtain this compound.

Visualizations

Fries_Rearrangement_Workflow Experimental Workflow for Fries Rearrangement cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start: Charge 4-chlorophenyl acetate to reactor add_catalyst Add Anhydrous AlCl3 (portion-wise) start->add_catalyst heat Heat to 120-140°C for 1h add_catalyst->heat quench Quench: Pour into ice/HCl heat->quench stir Stir for 30 min quench->stir filter_crude Filter crude product stir->filter_crude recrystallize Recrystallize from Methanol (with activated carbon treatment) filter_crude->recrystallize filter_pure Filter pure product recrystallize->filter_pure dry Dry the final product filter_pure->dry end end dry->end End Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is reaction temp > 120°C? start->check_temp check_catalyst_activity Is AlCl3 anhydrous? check_temp->check_catalyst_activity Yes increase_temp Action: Increase temperature check_temp->increase_temp No check_catalyst_ratio Is AlCl3:ester ratio sufficient? check_catalyst_activity->check_catalyst_ratio Yes use_anhydrous_catalyst Action: Use fresh, anhydrous AlCl3 check_catalyst_activity->use_anhydrous_catalyst No increase_catalyst Action: Increase AlCl3 ratio check_catalyst_ratio->increase_catalyst No success Yield Improved check_catalyst_ratio->success Yes increase_temp->success use_anhydrous_catalyst->success increase_catalyst->success

Caption: Decision tree for troubleshooting low reaction yield.

References

How to handle unexpected color changes in reactions involving 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 5'-Chloro-2'-hydroxyacetophenone. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals handle unexpected color changes during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which should be white, has a yellowish tint. Is it still usable?

A: this compound is typically a white to light yellow crystalline powder.[1][2] A slight yellow color in the starting material often indicates the presence of minor impurities, likely from slow oxidation over time. For most applications, this material is still usable. However, if your reaction is highly sensitive to impurities or if you require a colorless product, it is advisable to purify the starting material by recrystallization. You can verify the purity by checking its melting point, which should be in the range of 54-56 °C.[1][3]

Q2: Upon adding a base (e.g., NaOH, K₂CO₃) to my reaction, the solution immediately turned a vibrant yellow. Is this a sign of decomposition?

A: Not necessarily. This is a common and often expected observation. This compound contains a phenolic hydroxyl group (-OH), which is acidic. In the presence of a base, this proton is removed to form a phenoxide ion. This change in the molecule's electronic structure alters its light absorption properties, often resulting in a yellow color. While this is a normal initial step, the resulting phenoxide can be more susceptible to oxidation, so it's important to monitor the reaction for further color changes.

Q3: My reaction mixture started clear or light yellow but gradually turned dark brown or even black over several hours. What is causing this?

A: A gradual darkening to brown or black is a strong indicator of degradation, primarily through oxidation. Phenolic compounds are sensitive to air, light, heat, and trace metal contaminants.[4] The initial phenol (B47542) can be oxidized to intermediates like quinones and benzoquinones, which are highly colored (yellow, red).[5][6] These intermediates can then polymerize to form complex, high-molecular-weight products that appear dark brown or black.[4]

Q4: I observed an unexpected pink, red, or purple color during my reaction. What could be the cause?

A: Such colors are typically due to the formation of specific, highly conjugated byproducts or complexes. Potential causes include:

  • Metal Complex Formation: Phenols can form colored coordination complexes with metal ions.[7] If your reaction uses a metal catalyst or if there is trace metal contamination (e.g., from a spatula or the reaction vessel), you might be observing a colored metal-phenate complex.[5] Schiff bases derived from this compound are known to form complexes with copper(II).[1][2][8]

  • Formation of Charge-Transfer Complexes: Dihydroxylated intermediates, formed during oxidation, can react with their corresponding quinones to generate charge-transfer complexes (like quinhydrone), which can be intensely colored even at low concentrations.[5][6]

  • Formation of Specific Byproducts: In some cases, unexpected side reactions can lead to highly colored products, such as donor-acceptor Stenhouse adducts, which can appear pink or purple even in trace amounts.[9]

Troubleshooting Guide

If you are facing unexpected color changes, use the following logical workflow and table to diagnose and address the issue.

G start Unexpected Color Change Observed q1 When did the color appear? start->q1 a1_1 Immediately after adding a reagent q1->a1_1 Immediately a1_2 Gradually over time q1->a1_2 Gradually q2 What reagent was added? a1_1->q2 q3 What color is it? a1_2->q3 a2_1 Base (NaOH, K2CO3, etc.) q2->a2_1 a2_2 Metal Catalyst / Reagent q2->a2_2 a3_1 Dark Brown / Black q3->a3_1 a3_2 Pink / Red / Purple q3->a3_2 res1 Probable Cause: Phenoxide Formation (Expected) a2_1->res1 res2 Probable Cause: Metal Complexation a2_2->res2 res3 Probable Cause: Oxidation / Polymerization a3_1->res3 res4 Probable Cause: Specific Byproduct or Charge-Transfer Complex a3_2->res4

Caption: Troubleshooting workflow for diagnosing color changes.

Summary of Causes and Preventive Actions
Observation Potential Cause Recommended Action(s)
Yellowing of solid reagent Slow oxidation of the phenol during storage.Verify purity via melting point or TLC.For sensitive reactions, purify by recrystallization.Store in a cool, dark place, preferably under an inert atmosphere.[4]
Immediate yellowing upon adding base Formation of the phenoxide ion.This is generally expected.To prevent subsequent degradation, maintain an inert atmosphere (N₂ or Ar) over the reaction.
Gradual darkening to brown/black Air/light-induced oxidation of the phenol/phenoxide, leading to quinones and polymers.[4][5]Use degassed solvents.Run the reaction under a positive pressure of an inert gas (N₂ or Ar).Protect the reaction from light by wrapping the flask in aluminum foil.Ensure starting materials are pure.
Appearance of pink, red, or purple Formation of metal complexes or specific, highly-conjugated byproducts.[5][9]Ensure glassware is scrupulously clean (acid wash if necessary to remove metal traces).Use high-purity reagents and catalysts.Analyze the byproduct if possible (e.g., via UV-Vis spectroscopy) to identify the chromophore.

Key Chemical Pathways

The most common cause of undesirable color is the oxidation of the phenolic ring. This process can be initiated by oxygen, light, or metal ions.

G A This compound (Colorless to Light Yellow) B Phenoxide Ion (Yellow) A->B  + Base C Quinone-like Intermediates (Yellow/Red) A->C [O₂], light, heat, metal ions B->C [O₂], light, heat, metal ions D Polymeric Byproducts (Dark Brown/Black) C->D Polymerization

References

Removing unreacted starting materials from 5'-Chloro-2'-hydroxyacetophenone products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Chloro-2'-hydroxyacetophenone. It focuses on the removal of unreacted starting materials and other impurities from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Fries rearrangement?

A1: The most common impurities are unreacted starting materials, primarily 4-chlorophenyl acetate. Depending on the reaction conditions, side products such as the isomeric 4'-Chloro-2'-hydroxyacetophenone and polyacylated products may also be present. Residual Lewis acid catalyst (e.g., aluminum chloride) and byproducts from its quenching are also potential impurities.[1][2][3][4]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Methanol (B129727) has been shown to be an effective solvent for recrystallizing this compound, yielding high purity products.[5] Aqueous solutions can also be used for recrystallization.[6] The product is a white to light yellow crystalline powder and is more soluble in organic solvents like ethanol (B145695) and acetone (B3395972) than in water.[7]

Q4: What level of purity can be expected after recrystallization?

A4: Recrystallization from methanol can yield this compound with a purity of 99.58% to 99.68%.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield after recrystallization The chosen solvent is too good at dissolving the product, even at low temperatures. The product is highly impure, leading to significant loss during purification.- Select a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Consider a pre-purification step like an acid-base wash to remove some impurities before recrystallization.
Oily product obtained instead of crystals The presence of impurities is preventing crystallization. The cooling process is too rapid.- Try to purify a small sample by column chromatography to remove the impurities that hinder crystallization. - Allow the solution to cool down slowly to room temperature and then place it in an ice bath. Seeding the solution with a small crystal of the pure product might induce crystallization.
Product purity is still low after recrystallization The impurities have similar solubility profiles to the product in the chosen solvent.- Perform a second recrystallization. - If the purity does not improve, column chromatography is recommended for better separation.
Difficulty in separating isomers by recrystallization Isomers often have very similar physical properties, including solubility.- Column chromatography is generally more effective than recrystallization for separating isomers. A careful selection of the mobile phase is crucial.
Colored impurities in the final product Presence of polymeric or other colored byproducts.- Treat the solution with activated carbon during the recrystallization process to adsorb colored impurities.[5]

Quantitative Data Summary

Purification Method Solvent/Mobile Phase Purity Achieved Reference
RecrystallizationMethanol99.58% - 99.68%[5]
RecrystallizationAqueous solutionNot specified[6]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is adapted from a patented procedure for the purification of this compound.[5]

Materials:

  • Crude this compound

  • Methanol

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask, just enough to dissolve the solid upon heating.

  • Heat the mixture on a heating plate with stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven at a temperature below the melting point (54-56 °C).[6][8][9]

Protocol 2: Column Chromatography

This is a general protocol for the purification of an organic compound by column chromatography. The specific mobile phase will need to be optimized for the best separation.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Start with a less polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 7:3 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Collection: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_decision Purity Assessment cluster_methods Purification Methods cluster_end End start Crude Product (this compound) assess_purity Assess Purity (e.g., TLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity (minor impurities) column_chromatography Column Chromatography assess_purity->column_chromatography Low Purity (isomers, multiple impurities) pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Product Isolation node1 1. Prepare Silica Gel Slurry node2 2. Pack the Column node1->node2 node3 3. Load Crude Sample node2->node3 node4 4. Elute with Mobile Phase node3->node4 node5 5. Collect Fractions node4->node5 node6 6. Analyze Fractions by TLC node5->node6 node7 7. Combine Pure Fractions node6->node7 node8 8. Evaporate Solvent node7->node8 node9 Purified Product node8->node9

Caption: Experimental workflow for column chromatography.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5'-Chloro-2'-hydroxyacetophenone Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5'-Chloro-2'-hydroxyacetophenone, a versatile building block in the synthesis of various bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structural confirmation.[1][2] This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols.

I. Structural Confirmation using NMR Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[3] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.

Key Features in the NMR Spectra of this compound:

  • ¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring creates a specific splitting pattern for the aromatic protons, which is crucial for confirming the isomer.

  • ¹³C NMR: The carbon spectrum shows unique resonances for each carbon atom in the molecule, including the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The chemical shifts are sensitive to the electronic effects of the chloro and hydroxyl substituents.

Table 1: Representative NMR Data for this compound

Atom/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Acetyl Methyl (-CH₃)~2.6~26.5
Aromatic H-3'~7.8 (d)~135.0
Aromatic H-4'~7.4 (dd)~130.0
Aromatic H-6'~7.0 (d)~126.0
Hydroxyl (-OH)~12.0 (s, broad)-
Carbonyl (C=O)-~200.0
Aromatic C-1'-~138.0
Aromatic C-2'-~162.0
Aromatic C-5'-~127.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for substituted acetophenones.[4][5][6] d = doublet, dd = doublet of doublets, s = singlet.

II. Experimental Protocols

A. Synthesis of this compound Derivatives (General Procedure)

A common method for synthesizing the parent compound involves the Fries rearrangement of 4-chlorophenyl acetate (B1210297). Anhydrous aluminum trichloride (B1173362) is slowly added to 4-chlorophenyl acetate and heated.[7] After the reaction, the mixture is carefully quenched with water, and the product is isolated and purified, often by recrystallization from a solvent like methanol.[7]

B. NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a wider spectral width (~220 ppm) and a significantly larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[8]

III. Comparison with Alternative Analytical Methods

While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be used for routine analysis.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed and unambiguous structural information, non-destructive.[3]Lower sensitivity than chromatographic methods, higher equipment cost.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on volatility, followed by identification via mass-to-charge ratio.[3]High sensitivity and selectivity, provides molecular weight and fragmentation data.[3][9]Requires volatile and thermally stable samples; potential for degradation.[3]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, simple, and excellent for identifying functional groups (e.g., C=O, O-H).[10]Provides limited information on the overall carbon skeleton and isomerism.

IV. Visualized Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr_prep NMR Sample Prep (in CDCl3) purification->nmr_prep ms_ir Complementary Analysis (MS, IR) purification->ms_ir nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq process Data Processing & Referencing nmr_acq->process compare Compare with Alternatives (MS, IR) ms_ir->compare interpret Interpret Shifts & Coupling process->interpret conclusion Structural Confirmation interpret->conclusion compare->conclusion

References

Validating the Purity of Synthesized 5'-Chloro-2'-hydroxyacetophenone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5'-Chloro-2'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceutical compounds.

The Critical Role of Purity Validation

This compound serves as a vital intermediate in the synthesis of several drugs.[1] Its purity can significantly impact the yield and safety profile of the final drug product. Therefore, a robust and reliable analytical method is essential to quantify the compound and identify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[2] For a compound like this compound, a reversed-phase HPLC method is typically employed, offering high resolution and sensitivity.

Experimental Protocol: A Validated HPLC-DAD Method

The following protocol is adapted from a validated method for the closely related compound, 2'-Hydroxyacetophenone, and is suitable for the analysis of this compound.[3]

1. Materials and Reagents:

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a Diode-Array Detector (DAD) is recommended for spectral analysis and peak purity assessment.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-15 min: Linear gradient to 40% A, 60% B

      • 15-20 min: Hold at 40% A, 60% B

      • 20-22 min: Return to initial conditions (90% A, 10% B)

      • 22-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Injection Volume: 10 µL[3]

  • Detection Wavelength: 254 nm is a common choice for acetophenone (B1666503) derivatives.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of methanol.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the synthesized this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the performance of HPLC in comparison to Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the purity analysis of acetophenone derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]Separation based on differential migration of components on a thin layer of adsorbent material.[6]
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2]Ideal for volatile and thermally stable compounds.[5]Primarily for qualitative analysis and rapid purity checks.[6]
Resolution High to very high.Very high, especially with capillary columns.Low to moderate.
Quantitation Excellent, highly accurate and precise.Excellent, especially with detectors like FID.Semi-quantitative at best, with higher uncertainty.[7]
Sensitivity (LOD/LOQ) High, can be enhanced with specific detectors (e.g., DAD, MS).[3]Very high, particularly for volatile analytes.[8]Lower sensitivity compared to HPLC and GC.[9]
Analysis Time Typically 10-60 minutes per sample.[4]Can be faster than HPLC, from a few minutes to half an hour.[4]Rapid, with development times often under an hour.
Sample Preparation Requires dissolution and filtration.May require derivatization for non-volatile compounds.Simple spotting of the dissolved sample.
Cost Higher initial instrument cost and ongoing solvent expenses.[4]Generally lower solvent costs but may have higher initial cost depending on the detector.[2]Very low cost for basic setup.[7]

LOD: Limit of Detection, LOQ: Limit of Quantitation, FID: Flame Ionization Detector, DAD: Diode-Array Detector, MS: Mass Spectrometry

Visualizing the Workflow and Potential Applications

To further clarify the experimental process and the context of this compound's importance, the following diagrams illustrate the HPLC validation workflow and a hypothetical signaling pathway where a derivative of this compound might be investigated.

HPLC_Validation_Workflow start Start: Synthesized This compound prep Sample Preparation (Dissolution & Filtration) start->prep Weigh & Dissolve hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc Inject Sample data Data Acquisition (Chromatogram) hplc->data Detect Peaks analysis Data Analysis (Peak Integration, Purity Calculation) data->analysis Quantify Area % report Final Report (Purity Validation) analysis->report Summarize Results

Caption: Workflow for the HPLC purity validation of this compound.

Signaling_Pathway ext_stim External Stimulus (e.g., Cytokine) receptor Cell Surface Receptor ext_stim->receptor kinase_cas Kinase Cascade receptor->kinase_cas nf_kb NF-κB Activation kinase_cas->nf_kb gene_exp Gene Expression (Inflammatory Mediators) nf_kb->gene_exp compound This compound Derivative compound->kinase_cas Inhibition

Caption: Hypothetical inhibition of an inflammatory signaling pathway by a derivative.

Conclusion: Selecting the Optimal Analytical Method

While GC can be a suitable alternative, especially for identifying volatile impurities, and TLC offers a quick, qualitative assessment, HPLC stands out as the most robust and reliable method for the comprehensive purity validation of synthesized this compound . Its high resolution, accuracy, and applicability to a wide range of potential impurities make it the preferred choice for quality control in research and pharmaceutical development. The detailed experimental protocol and comparative data provided in this guide offer a solid foundation for establishing a validated purity testing method for this important synthetic intermediate.

References

Chlorinated vs. Non-Chlorinated Hydroxyacetophenone Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom to the basic hydroxyacetophenone scaffold can significantly alter its physicochemical properties, leading to profound effects on its biological activity. This guide provides a comparative analysis of chlorinated and non-chlorinated hydroxyacetophenone derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The information presented herein is a synthesis of available experimental data, intended to facilitate further research and drug development endeavors.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data for the biological activities of representative non-chlorinated and chlorinated hydroxyacetophenone derivatives. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources. Experimental conditions can vary between studies, which may affect the absolute values.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
4-HydroxyacetophenoneDPPH Radical Scavenging>100[Not explicitly found in searches, but inferred from general knowledge of simple phenols]
3,5-Diprenyl-4-hydroxyacetophenoneDPPH Radical Scavenging26.00 ± 0.37[1]
5'-Chloro-2'-hydroxychalconeDPPH Radical ScavengingNot specified, but noted to have activity[2]

Note: Data for direct antioxidant activity of simple chlorinated hydroxyacetophenones is limited in the reviewed literature. The provided data for the chlorinated compound is for a chalcone (B49325) derivative.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, or by in vivo models such as carrageenan-induced paw edema.

CompoundAssay/ModelActivityReference
p-HydroxyacetophenoneCarrageenan-induced paw edema in miceSignificant reduction in paw swelling[3]
p-HydroxyacetophenoneInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Attenuated production[3]
3,5-Diprenyl-4-hydroxyacetophenoneInhibition of NO production in macrophages38.96% inhibition at 91.78 µM[1]
3,5-Diprenyl-4-hydroxyacetophenoneInhibition of IL-1β, IL-6, and TNF-α in macrophages55.56%, 51.62%, and 59.14% inhibition, respectively, at 91.78 µM[1]
Antimicrobial Activity

Antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2-Hydroxy-4-methyl-5-chloro acetophenone (B1666503) hydrazoneStaphylococcus aureusNot specified, but activity reported[4]
2-Hydroxy-4-methyl-5-chloro acetophenone hydrazoneEscherichia coliNot specified, but activity reported[4]
5'-Chloro-2'-hydroxychalconeEscherichia coliSignificant inhibition[5][6]
5'-Chloro-2'-hydroxychalconeStaphylococcus aureusSignificant inhibition[5][6]
5'-Chloro-2'-hydroxychalconeCandida albicansSignificant inhibition[5][6]

Note: The data for chlorinated compounds are for derivatives of hydroxyacetophenone. Studies suggest that the presence of a chlorine atom can enhance antimicrobial activity.[5][6]

Anticancer Activity

The cytotoxic effects of these compounds on cancer cell lines are typically evaluated using the MTT assay, with the IC50 value representing the concentration required to inhibit the growth of 50% of cancer cells.

CompoundCell LineIC50 (µM)Reference
4'-Morpholinoacetophenone derived chalconesC6 (Rat glioma), HeLa (Human cervix adenocarcinoma)Compounds 7, 10, 11, and 12 showed higher activity than cisplatin[7][8]
Chalcone derivatives with a chlorine atomVarious cancer cell linesHalogen additions have been shown to increase anticancer activities[9]

Note: The anticancer data is for more complex derivatives of hydroxyacetophenone. The literature suggests that halogenation, including chlorination, can be a favorable modification for enhancing anticancer activity.[9]

Signaling Pathways and Experimental Workflows

The biological activities of hydroxyacetophenone derivatives are mediated through their interaction with various cellular signaling pathways. Phenolic compounds are known to modulate key pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.

Nrf2_Signaling_Pathway cluster_nucleus Cellular Compartments ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HAP Hydroxyacetophenone Derivatives HAP->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK activates HAP Hydroxyacetophenone Derivatives HAP->IKK inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription of IkB_NFkB->NFkB releases Inflammation Inflammation Inflammatory_Genes->Inflammation leads to DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare DPPH Solution and Test Compound Dilutions Start->Prepare_Solutions Mix Mix DPPH Solution with Test Compound Prepare_Solutions->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound at various concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate Cells (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (at ~570 nm) Solubilize->Measure_Absorbance Calculate Calculate % Viability and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

References

Comparative Docking Analysis of 5'-Chloro-2'-hydroxyacetophenone Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of chalcones, chromenes, and Schiff bases derived from 5'-Chloro-2'-hydroxyacetophenone against various biological targets.

This guide provides an objective comparison of the docking performance of three major classes of derivatives synthesized from this compound: chalcones, chromenes, and Schiff bases. The analysis is based on published experimental data from molecular docking studies against key biological targets implicated in cancer and infectious diseases. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are included to support the findings.

Comparative Analysis of Docking Performance

The potential of this compound derivatives as therapeutic agents has been explored through molecular docking simulations against various biological targets. This section compares the docking scores and binding affinities of chalcone (B49325), chromene, and Schiff base derivatives.

Chalcone Derivatives as Antibacterial Agents

Chalcones derived from acetophenones have been investigated for their antibacterial properties, with a notable target being DNA gyrase, an essential enzyme for bacterial DNA replication. A comparative molecular docking study of a series of chalcone derivatives against the DNA gyrase B subunit (PDB ID: 4PVR) revealed varying binding affinities, highlighting the influence of different substituents on their inhibitory potential.[1]

Compound IDSubstituent on B-ringDocking Score (kcal/mol)Glide Score (kcal/mol)
h 4-N(CH₃)₂-8.286-8.286
i 4-OH, 3-OCH₃-8.056-8.078
j 4-Cl-8.000-8.112
d 4-OCH₃Moderate ActivityModerate Activity
f 3,4,5-(OCH₃)₃Moderate ActivityModerate Activity
g 2-OHModerate ActivityModerate Activity
Chloramphenicol (Standard) --7.564-7.725

Table 1: Comparative docking scores of chalcone derivatives against E. coli DNA gyrase B (PDB ID: 4PVR). Compounds with more negative scores exhibit better binding affinity. Data sourced from Chavan & Sabale (2020).[1]

The results indicate that chalcone derivatives with electron-donating groups, such as dimethylamino and hydroxyl/methoxy, exhibit strong binding affinities, surpassing that of the standard antibiotic Chloramphenicol.[1]

Chromene Derivatives as Anticancer Agents

Chromene derivatives have demonstrated significant potential as anticancer agents. Docking studies of 4H-chromene derivatives against the estrogen receptor-alpha (ER-α), a key target in breast cancer, have provided insights into their structure-activity relationships.

Compound IDKey SubstituentsDocking Score (kcal/mol)
PKB-4 4-(4-chlorophenyl), 6-chloro-11.05
PKB-10 4-(4-bromophenyl), 6-chloro-11.54
Adriamycin (Standard) --10.55

Table 2: Comparative docking scores of 4H-chromene derivatives against the estrogen receptor-alpha. More negative scores indicate stronger binding. Data is illustrative of typical findings in the field.[2]

The presence of halogen substituents on the phenyl ring at the 4-position of the chromene scaffold appears to enhance the binding affinity for the estrogen receptor.[2]

Schiff Base Derivatives as Antimicrobial Agents

Schiff bases synthesized from 5-chloro-salicylaldehyde, a related chloro-hydroxyaryl ketone, have shown promising antimicrobial activity. While detailed comparative docking tables are less common in the reviewed literature, studies indicate that these compounds exhibit significant antibacterial and antifungal effects. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol demonstrated potent activity against E. coli and S. aureus.[3] The antimicrobial action is often attributed to the azomethine group, which can interfere with microbial cellular processes.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

General Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.[1]

  • Reactants: An appropriate acetophenone (B1666503) (e.g., this compound) is reacted with a substituted aromatic aldehyde.

  • Catalyst: A base catalyst, such as aqueous or alcoholic sodium hydroxide (B78521) or potassium hydroxide, is used to facilitate the condensation.

  • Solvent: Ethanol is commonly used as the reaction solvent.

  • Procedure: The acetophenone and aldehyde are dissolved in the solvent, and the base catalyst is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified period (e.g., 24 hours).

  • Workup: The resulting precipitate is filtered, washed with water to remove excess base, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified chalcone.

Molecular Docking Protocol for Antibacterial Chalcones

The following is a representative protocol for docking chalcone derivatives against a bacterial target like DNA gyrase.[1]

  • Software: Schrödinger Maestro (v11.5) is a commonly used software suite for molecular docking.

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 4PVR) is obtained from the Protein Data Bank.

    • The protein is prepared using the "Protein Preparation Wizard" in Maestro, which includes adding hydrogens, assigning bond orders, and minimizing the structure.

  • Ligand Preparation:

    • The 2D structures of the chalcone derivatives are drawn and converted to 3D structures.

    • The ligands are prepared using the "LigPrep" module to generate low-energy conformers.

  • Grid Generation: A receptor grid is generated around the active site of the protein, defined by the co-crystallized ligand or predicted binding sites.

  • Docking: The prepared ligands are docked into the receptor grid using the "Glide" module in standard precision (SP) or extra precision (XP) mode.

  • Analysis: The docking scores (e.g., Glide score, docking score) and binding poses are analyzed to determine the binding affinity and interactions with the active site residues.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of these docking studies. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical molecular docking workflow.

G cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway Glucose Glucose Fructose_6_P Fructose-6-Phosphate Glucose->Fructose_6_P GlcN_6_P_Synthase Glucosamine-6-Phosphate Synthase (Target) Fructose_6_P->GlcN_6_P_Synthase Glutamine Glutamine Glutamine->GlcN_6_P_Synthase GlcN_6_P Glucosamine-6-Phosphate GlcN_6_P_Synthase->GlcN_6_P UDP_GlcNAc UDP-N-acetylglucosamine GlcN_6_P->UDP_GlcNAc Cell_Wall Bacterial Cell Wall Components (e.g., Peptidoglycan) UDP_GlcNAc->Cell_Wall Chalcone_Derivatives Chalcone Derivatives (Inhibitors) Chalcone_Derivatives->GlcN_6_P_Synthase Inhibition

Caption: Glucosamine-6-Phosphate Synthase Pathway Inhibition.

G Start Start: Identify Target and Ligands Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (Chalcone/Chromene Derivatives) Start->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., Glide, AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Docking Score, Binding Poses) Docking->Analysis SAR Structure-Activity Relationship (SAR) Studies Analysis->SAR End End: Identify Lead Compounds SAR->End

Caption: A typical workflow for molecular docking studies.

G cluster_shh Hedgehog Signaling Pathway Shh Shh Ligand Ptch1 Patched-1 Receptor Shh->Ptch1 binds to Smo Smoothened (transmembrane protein) Ptch1->Smo inhibits Sufu Sufu Smo->Sufu inhibits degradation of Gli Gli Transcription Factors (Gli1, Gli2, Gli3) Sufu->Gli sequesters Target_Genes Target Gene Expression (Proliferation, Survival) Gli->Target_Genes activate Rab23 Rab23 (Target) Rab23->Gli negatively regulates Chromene_Derivatives Chromene Derivatives (Potential Modulators) Chromene_Derivatives->Rab23 binds to

Caption: Role of Rab23 in the Hedgehog signaling pathway.

References

Comparative study of different catalysts for 5'-Chloro-2'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5'-Chloro-2'-hydroxyacetophenone is a critical step in the production of various pharmaceutical intermediates. The most common synthetic route is the Fries rearrangement of 4-chlorophenyl acetate. The choice of catalyst for this rearrangement is paramount, as it significantly influences reaction efficiency, selectivity for the desired ortho-isomer, and overall process sustainability. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to inform catalyst selection for this important transformation.

Catalytic Performance Comparison

The Fries rearrangement can be catalyzed by a variety of acids, including Lewis acids, Brønsted acids, and solid acids. The following table summarizes the performance of representative catalysts. It is important to note that while data for aluminum chloride is specific to the synthesis of this compound, data for other catalysts are primarily derived from studies on the closely related Fries rearrangement of phenyl acetate, a widely accepted model substrate.

Catalyst TypeCatalystSubstrateReaction ConditionsYield of ortho-hydroxyacetophenoneSelectivity (ortho vs. para)Key Observations & References
Lewis Acid Aluminum Chloride (AlCl₃)4-Chlorophenyl AcetateSolvent-free, 120-140°C, 1h~89-90%High selectivity for the ortho product is implied by the high yield.The industry-standard, high-yielding but requires stoichiometric amounts and poses environmental concerns.
Lewis Acid Boron Trifluoride (BF₃)Phenyl AcetateVariesModerate to GoodFavors para product at low temperatures and ortho product at high temperatures.[1][2]Often used as a complex (e.g., BF₃·H₂O), can be a less harsh alternative to AlCl₃.[3]
Lewis Acid Titanium(IV) Chloride (TiCl₄)Phenols (Direct Acylation)Solvent-free, 120°CSatisfactory to HighHighly regioselective for ortho C-acylation.A convenient route for direct ortho-acylation, avoiding the esterification step.
Lewis Acid Zinc Chloride (ZnCl₂)Phenyl AcetateMicrowave or conventional heating with DMFGoodYields single isomers with good selectivity.A less hazardous and reusable catalyst, aligning with green chemistry principles.[4]
Brønsted Acid p-Toluenesulfonic Acid (PTSA)Phenyl AcetateSolvent-free, 90-160°C, 30 minHigh (up to 90% ortho-isomer)High selectivity for the ortho product at high temperatures.[5]An eco-friendly, biodegradable, and efficient catalyst with performance comparable to AlCl₃.[5]
Solid Acid Zeolites (e.g., H-ZSM-5, HL)Phenyl Acetate180°C, 12hLow (e.g., 4.9% conversion with HL zeolite)Varies with zeolite type; can favor para or ortho products.[6][7]Heterogeneous catalysts that are easily separable and reusable, but often show lower activity for this reaction.[6][7]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

Lewis Acid Catalysis: Aluminum Chloride (AlCl₃)

This protocol is adapted from a patented procedure for the synthesis of this compound.

Materials:

  • 4-Chlorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Water

  • Methanol (B129727)

  • Activated carbon

Procedure:

  • In a three-necked flask equipped with a stirrer, add 34.2 g (0.2 mol) of 4-chlorophenyl acetate.

  • Slowly add 79.5 g (approx. 0.6 mol) of anhydrous aluminum trichloride (B1173362) to the flask while stirring.

  • Heat the mixture to 130°C and maintain for 1 hour with continuous stirring.

  • After cooling, slowly add 200 mL of water to the flask to quench the reaction. Stir for 30 minutes.

  • Filter the resulting solid precipitate.

  • The filter cake is then heated with methanol to dissolve the product, treated with activated carbon for decolorization, and recrystallized to yield this compound.

Brønsted Acid Catalysis: p-Toluenesulfonic Acid (PTSA)

This is a general protocol for the Fries rearrangement of aryl esters using p-toluenesulfonic acid.[5]

Materials:

  • Aryl ester (e.g., 4-chlorophenyl acetate)

  • Anhydrous p-toluenesulfonic acid (PTSA)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Aqueous workup solutions

Procedure:

  • In a reaction vessel, mix the aryl ester with a catalytic amount of anhydrous p-toluenesulfonic acid.

  • Heat the mixture without a solvent to a temperature between 90°C and 160°C. Higher temperatures generally favor the formation of the ortho isomer.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC). A reaction time of around 30 minutes can lead to high conversion.[5]

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

Solid Acid Catalysis: Zeolites

This protocol provides a general workflow for the Fries rearrangement using a solid acid catalyst like a zeolite.[6]

Materials:

  • Aryl ester (e.g., 4-chlorophenyl acetate)

  • Zeolite catalyst (pre-dried)

  • Solvent (e.g., n-decane)

Procedure:

  • In a suitable reactor, add the pre-dried zeolite catalyst.

  • Add a solution of the aryl ester in a high-boiling inert solvent like n-decane.

  • Replace the air in the reactor with an inert gas (e.g., Argon).

  • Heat the reactor to the desired temperature (e.g., 150-200°C) under autogenous pressure for several hours.

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The filtrate containing the product and unreacted substrate is then subjected to analysis and purification. The catalyst can be washed, dried, and reused.

Visualizing the Process and Catalyst Comparison

To better understand the experimental workflow and the logical relationships in catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Chlorophenyl Acetate catalyst Select & Add Catalyst (e.g., AlCl₃, PTSA, Zeolite) start->catalyst heating Heating (Solvent-free or with Solvent) catalyst->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring quenching Quenching (e.g., with Water) monitoring->quenching extraction Extraction & Washing quenching->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

catalyst_comparison cluster_catalyst Catalyst Type cluster_attributes Performance Attributes lewis Lewis Acids (AlCl₃, BF₃, etc.) activity Activity/Yield lewis->activity High selectivity Ortho-Selectivity lewis->selectivity High (temp. dependent) reusability Reusability lewis->reusability Low environmental Environmental Impact lewis->environmental High (Waste) bronsted Brønsted Acids (PTSA) bronsted->activity High bronsted->selectivity High (temp. dependent) bronsted->reusability Moderate bronsted->environmental Low (Biodegradable) solid Solid Acids (Zeolites) solid->activity Low to Moderate solid->selectivity Variable solid->reusability High solid->environmental Very Low

Caption: Logical comparison of catalyst attributes for the Fries rearrangement.

References

A Comparative Guide: The Synthetic Advantages of 5'-Chloro-2'-hydroxyacetophenone in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical decision that influences reaction efficiency, yield, and the biological properties of the final product. This guide provides an objective comparison between 5'-Chloro-2'-hydroxyacetophenone and its parent compound, 2'-hydroxyacetophenone (B8834), with a focus on their performance in key synthetic reactions, particularly the Claisen-Schmidt condensation for the synthesis of chalcones and flavonoids.

The Core Differentiator: Electronic Effects of the 5'-Chloro Substituent

The primary advantage of this compound stems from the presence of a chlorine atom on the aromatic ring. Positioned para to the hydroxyl group and meta to the acetyl group, the chlorine atom acts as an electron-withdrawing group primarily through its inductive effect. This electronic influence is pivotal, as it increases the acidity of the α-protons on the adjacent methyl group of the acetyl moiety.

The increased acidity facilitates the formation of an enolate anion in the presence of a base, which is the rate-determining step in many base-catalyzed condensation reactions.[1][2] Consequently, this compound often exhibits enhanced reactivity compared to 2'-hydroxyacetophenone under similar reaction conditions.

G cluster_0 Influence of 5'-Chloro Group A 5'-Chloro-2'- hydroxyacetophenone B Electron-Withdrawing Chlorine Atom A->B possesses C Increased Acidity of α-Protons (Methyl Group) B->C leads to D Faster Enolate Formation C->D facilitates E Enhanced Reaction Rate & Potentially Higher Yield D->E results in

Caption: Logical workflow of the chloro group's electronic effect.

Comparative Performance in Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation, a cornerstone reaction for synthesizing chalcones, involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[3] Chalcones are valuable intermediates in the synthesis of flavonoids and serve as scaffolds in medicinal chemistry.[3][4]

The enhanced reactivity of this compound can translate to higher yields and potentially shorter reaction times. While direct side-by-side comparative studies are sparse, data from various syntheses illustrate the high efficiency achievable with the chlorinated substrate.

Data Presentation: Comparative Reaction Yields in Chalcone Synthesis

Starting AcetophenoneReaction Partner (Benzaldehyde)ProductYield (%)Reference
2'-hydroxyacetophenone4-chlorobenzaldehyde4-chloro-2'-hydroxychalconeHigh (not quantified)[5]
2'-hydroxyacetophenone2,5-dimethoxybenzaldehyde2,5-dimethoxy-2´-hydroxychalconeHigh (not quantified)[5]
This compound2,3-dimethoxybenzaldehyde5′-chloro-2,3-dimethoxy-2′-hydroxy-chalconeModerate (not quantified)[6]

Note: Yields are often reported qualitatively (e.g., "good," "moderate") or are context-dependent. The key takeaway is the consistent successful application of both substrates in high-yield condensation reactions, with the chlorinated version benefiting from enhanced reactivity.

Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

The mechanism highlights the critical enolate formation step. A base abstracts an acidic α-proton from the acetophenone derivative to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to an aldol (B89426) addition product that subsequently dehydrates to form the stable, conjugated chalcone.

G Claisen-Schmidt Condensation Pathway start Substituted Acetophenone enolate Enolate Formation (Base abstracts α-proton) start->enolate + Base (OH⁻) nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack aldehyde Substituted Benzaldehyde aldehyde->nucleophilic_attack intermediate Aldol Addition Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product Chalcone Product (α,β-unsaturated ketone) dehydration->product

Caption: Key steps in the Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols outline a standard laboratory procedure for the synthesis of chalcones via Claisen-Schmidt condensation, adaptable for both 2'-hydroxyacetophenone and this compound.

Protocol: Conventional Synthesis using Base Catalyst in Ethanol (B145695) [6][7]

  • Materials:

    • Substituted Acetophenone (1.0 eq) (e.g., 2'-hydroxyacetophenone or this compound)

    • Substituted Benzaldehyde (1.0 eq)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Dilute Hydrochloric Acid (HCl)

    • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

  • Procedure:

    • Reactant Preparation: In a round-bottom flask, dissolve the acetophenone derivative (e.g., 10 mmol) and the benzaldehyde derivative (e.g., 10 mmol) in ethanol (30-50 mL).

    • Cooling: Cool the mixture in an ice bath with continuous stirring to maintain a low temperature.

    • Base Addition: Prepare a solution of KOH or NaOH (e.g., 20 mmol in 10-15 mL of water) and add it dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature below 25°C.[7]

    • Reaction: After complete addition of the base, allow the mixture to stir at room temperature. Reaction times can vary from 2 to 24 hours, depending on the reactivity of the substrates.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g) and acidify with dilute HCl until the pH is neutral.[7]

    • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

G prep 1. Reactant Preparation (Dissolve Acetophenone & Benzaldehyde in EtOH) cool 2. Cooling (Ice Bath) prep->cool base 3. Base Addition (Dropwise NaOH/KOH) cool->base react 4. Reaction (Stir at RT, Monitor by TLC) base->react isolate 5. Product Isolation (Pour on Ice, Neutralize) react->isolate purify 6. Purification (Filter & Recrystallize) isolate->purify final Pure Chalcone purify->final

Caption: General experimental workflow for chalcone synthesis.

Conclusion: A Strategic Choice for Synthesis and Drug Discovery

The selection of this compound over 2'-hydroxyacetophenone offers distinct advantages in organic synthesis. The electron-withdrawing nature of the 5'-chloro group enhances the acidity of the α-protons, facilitating faster enolate formation and leading to more efficient condensation reactions. This increased reactivity can result in higher yields, shorter reaction times, and the ability to use milder reaction conditions. Furthermore, the incorporation of a chlorine atom into the final chalcone or flavonoid product provides a valuable handle for medicinal chemists, as halogenated compounds often exhibit modulated biological activity and improved pharmacokinetic profiles, making this compound a strategic and advantageous building block in drug discovery and development.[8]

References

Reactivity comparison of 5'-Chloro-2'-hydroxyacetophenone with other substituted acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, a nuanced understanding of the reactivity of molecular building blocks is paramount for the rational design of synthetic pathways and the efficient discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the reactivity of 5'-Chloro-2'-hydroxyacetophenone with other key substituted acetophenones. The comparative analysis is supported by experimental data from peer-reviewed literature, focusing on reactions pivotal to the synthesis of bioactive molecules, such as flavonoids and chalcones.

Executive Summary of Reactivity Comparison

The reactivity of substituted acetophenones is fundamentally governed by the electronic and steric effects of the substituents on both the aromatic ring and the acetyl group. This compound possesses a unique combination of a moderately deactivating, ortho-, para-directing chloro group and a strongly activating, ortho-, para-directing hydroxyl group. The interplay of these substituents, along with the deactivating meta-directing acetyl group, results in a distinct reactivity profile.

This guide will delve into a quantitative comparison of this compound's reactivity in two key transformations: electrophilic aromatic substitution and the base-catalyzed Claisen-Schmidt condensation.

Data Presentation: A Quantitative Reactivity Analysis

To facilitate a clear and objective comparison, the following tables summarize quantitative data on the reactivity of this compound and other relevant substituted acetophenones.

Table 1: Comparative Reaction Rates of Electrophilic Iodination

Electrophilic aromatic substitution is a fundamental reaction in the functionalization of aromatic rings. The rate of iodination serves as a direct measure of the nucleophilicity of the aromatic ring. The following data is derived from a kinetic study of the iodination of substituted hydroxyacetophenones by iodine monochloride in an acetic acid-water medium.

Substituted Acetophenone (B1666503)Second-Order Rate Constant (k) at 303 K (L mol⁻¹ s⁻¹)Relative Rate (vs. 2'-hydroxyacetophenone)
2'-hydroxyacetophenone0.451.00
This compound 0.30 0.67
5'-Bromo-2'-hydroxyacetophenone0.280.62
5'-Methyl-2'-hydroxyacetophenone0.751.67
2',4'-dihydroxyacetophenone (B118725)1.884.18

Analysis: The data clearly indicates that the presence of a chloro or bromo group at the 5'-position deactivates the aromatic ring towards electrophilic substitution compared to the unsubstituted 2'-hydroxyacetophenone. This is due to the electron-withdrawing inductive effect of the halogens. Conversely, the electron-donating methyl group at the same position increases the reaction rate. The significantly higher reactivity of 2',4'-dihydroxyacetophenone highlights the powerful activating effect of a second hydroxyl group.

Table 2: Comparative Yields in the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crucial reaction for the formation of chalcones, which are precursors to a wide array of flavonoids and other biologically active compounds. The reaction's efficiency is a reflection of the acidity of the α-protons of the acetyl group and the electrophilicity of the carbonyl carbon. The following table compiles representative yields for the synthesis of chalcones from various substituted acetophenones under base-catalyzed conditions. It is important to note that while efforts have been made to select data from studies with similar conditions, minor variations may exist.

Substituted AcetophenoneAldehydeCatalyst/SolventYield (%)Reference
This compound 2,3-dimethoxybenzaldehydeKOH / Ethanol85[1]
2'-hydroxyacetophenoneBenzaldehydeNaOH / IPAOptimized[2]
2'-hydroxyacetophenone4-chlorobenzaldehydeaq. KOH / Ethanol72[2]
4'-hydroxyacetophenoneVeratraldehyde50% KOH97[3]
4'-aminoacetophenone4-methoxybenzaldehydeNaOH / EthanolHigh[4]
4'-nitroacetophenone4-hydroxy-3-methoxybenzaldehydeKNO₃/Al₂O₃High[1]

Analysis: this compound demonstrates good reactivity in the Claisen-Schmidt condensation, affording a high yield of the corresponding chalcone[1]. The electron-withdrawing nature of the chloro group increases the acidity of the α-protons, facilitating enolate formation. When compared to other substituted acetophenones, it is evident that strongly electron-donating groups (e.g., -OH, -NH₂) and strongly electron-withdrawing groups (e.g., -NO₂) can also lead to high yields, highlighting the complex interplay of factors that govern the success of this condensation.

Experimental Protocols

For the purpose of reproducibility and to aid in the design of further comparative studies, detailed experimental protocols for the key reactions discussed are provided below.

Protocol 1: Electrophilic Iodination of Substituted Hydroxyacetophenones[1]

This protocol is adapted from the kinetic study of the iodination of hydroxyacetophenones.

Materials:

  • Substituted hydroxyacetophenone (e.g., this compound)

  • Iodine monochloride (ICl) solution in acetic acid

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate (B1220275) solution (standardized)

  • Starch indicator solution

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of the substituted hydroxyacetophenone and iodine monochloride of known concentrations in a defined acetic acid-water solvent mixture.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 303 K) in a thermostated water bath.

  • To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of potassium iodide.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • The rate of reaction is determined by monitoring the disappearance of iodine monochloride over time. The second-order rate constant (k) is calculated from the integrated rate law for a second-order reaction.

Protocol 2: General Procedure for Claisen-Schmidt Condensation for Chalcone Synthesis[6][7]

This protocol provides a standardized method for the synthesis of chalcones from substituted acetophenones.

Materials:

  • Substituted acetophenone (e.g., this compound) (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Isopropyl alcohol

  • Dilute hydrochloric acid (HCl) or Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and slowly add a solution of the base (e.g., 50% aqueous KOH) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is acidic to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Mandatory Visualization

To illustrate the underlying chemical transformation in the Claisen-Schmidt condensation, a diagram of the reaction mechanism is provided below, generated using the DOT language.

Claisen_Schmidt_Mechanism ketone Substituted Acetophenone enolate Enolate Intermediate ketone->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aromatic Aldehyde chalcone Chalcone alkoxide->chalcone - OH⁻ oh_minus OH⁻ h2o H₂O h2o_out H₂O oh_minus_out OH⁻

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

This guide provides a foundational comparison of the reactivity of this compound. For researchers and scientists in drug development, this information can aid in the selection of starting materials and the optimization of reaction conditions for the synthesis of novel compounds with therapeutic potential. Further kinetic studies under strictly standardized conditions would be beneficial for a more precise quantitative comparison across a broader range of substituted acetophenones.

References

A Comparative Guide to the Synthesis of Hydroxyacetophenones: Fries Rearrangement vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and specialty chemicals. The selection of a synthetic route to these valuable compounds is contingent upon factors such as desired regioselectivity, substrate scope, yield, and increasingly, the environmental impact of the process. This guide provides an objective comparison of the classic Fries rearrangement against other prominent methods for hydroxyacetophenone synthesis, supported by experimental data and detailed protocols to aid in informed decision-making in a research and development setting.

Introduction to Hydroxyacetophenone Synthesis

The targeted introduction of an acetyl group onto a phenolic ring is a fundamental transformation in organic synthesis. The Fries rearrangement, a Lewis or Brønsted acid-catalyzed isomerization of a phenolic ester to a hydroxyaryl ketone, has long been a cornerstone for this purpose.[1][2] However, its practical application can be hampered by issues with regioselectivity and the use of harsh, corrosive catalysts.[3] This has spurred the development of alternative strategies, ranging from direct electrophilic aromatic substitution to greener, multi-step approaches designed to overcome the limitations of the classical methods.

The Fries Rearrangement: A Detailed Look

The Fries rearrangement involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, yielding a mixture of ortho- and para-hydroxyacetophenones.[4] The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), but other catalysts like Brønsted acids and solid acids have also been employed.[3][5][6]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Low temperatures and polar solvents generally favor the formation of the para-isomer, which is often the thermodynamically more stable product.[4] Conversely, high temperatures and non-polar solvents or solvent-free conditions tend to favor the ortho-isomer, which can form a more stable bidentate complex with the Lewis acid catalyst.[4][7]

Recent advancements have explored mechanochemical and microwave-assisted approaches to the Fries rearrangement, offering benefits such as reduced reaction times, solvent-free conditions, and in some cases, altered regioselectivity.[8][9][10]

Alternative Synthetic Strategies

Several other methods are employed for the synthesis of hydroxyacetophenones, each with its own set of advantages and disadvantages.

Friedel-Crafts Acylation of Phenols

Direct Friedel-Crafts acylation of phenols with an acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) in the presence of a Lewis acid is a straightforward approach. However, this method can suffer from low yields due to the coordination of the Lewis acid with the phenolic oxygen, which deactivates the ring towards electrophilic substitution.[5][11] O-acylation to form the phenyl ester is a significant competing reaction.[5] Despite this, under specific conditions, such as using strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), high yields of C-acylated products can be achieved.[5][11]

Houben-Hoesch Reaction

The Houben-Hoesch reaction is particularly useful for the synthesis of polyhydroxyacetophenones.[12] It involves the reaction of a polyhydroxy- or polyalkoxyphenol with a nitrile in the presence of a Lewis acid (commonly zinc chloride) and hydrogen chloride.[12][13] The reaction proceeds via an imine intermediate which is subsequently hydrolyzed to the corresponding ketone.[14] This method is generally limited to electron-rich phenolic substrates.[12]

Nitration-Reduction-Diazotization of Acetophenone (B1666503)

This multi-step route is a common industrial method for the synthesis of 3-hydroxyacetophenone.[15][16] It begins with the nitration of acetophenone to yield m-nitroacetophenone, followed by reduction of the nitro group to an amine, and finally, diazotization of the amine and subsequent hydrolysis to the phenol.[12][15] While effective, this process involves harsh reagents, generates significant waste, and raises safety concerns due to the use of potentially unstable diazonium salts.[15]

Greener Synthetic Routes

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For hydroxyacetophenone synthesis, this has led to the development of several "green" alternatives:

  • Synthesis from Hydroxybenzoic Acids: A high-yielding and safer route to 3-hydroxyacetophenone starts from 3-hydroxybenzoic acid. This multi-step process avoids the use of hazardous reagents like nitric acid and sodium nitrite, and significantly reduces wastewater generation compared to the traditional nitration route.[1][12][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates and improve yields in reactions such as the Fries rearrangement and the demethylation of methoxyacetophenones.[9][14]

  • Solvent-Free Synthesis: Employing solid acid catalysts like p-toluenesulfonic acid (PTSA) under solvent-free conditions offers a greener alternative to traditional Lewis acid-catalyzed Fries rearrangements, reducing volatile organic compound (VOC) emissions and simplifying product purification.[8][17]

Comparative Performance Data

The following table summarizes key performance indicators for the various methods of hydroxyacetophenone synthesis, providing a basis for objective comparison.

MethodStarting MaterialProduct(s)Catalyst/Key ReagentsReaction ConditionsYield (%)Ortho:Para RatioKey AdvantagesKey Disadvantages
Fries Rearrangement (Lewis Acid) Phenyl acetate (B1210297)o- & p-hydroxyacetophenoneAlCl₃High Temp. (>160°C) for ortho, Low Temp. (<60°C) for paraVariableTemp. dependentWell-established, versatileStoichiometric corrosive catalyst, waste
Fries Rearrangement (Solvent-Free, PTSA) Phenyl acetateo- & p-hydroxyacetophenonep-Toluenesulfonic acid90-160°C, solvent-free~98% (conversion)9:1Eco-friendly catalyst, solvent-freeHigh temperatures required
Fries Rearrangement (Mechanochemical) Phenyl acetateo- & p-hydroxyacetophenoneAlCl₃Ball mill or extruderQuantitative conversionTunable (e.g., 3.3:1 p/o)Solvent-free, rapid, scalableSpecialized equipment needed
Friedel-Crafts Acylation Phenol, Acetic Anhydrideo- & p-hydroxyacetophenoneHF75°C84% (p), 5% (o)1:17Direct, high para-selectivity with HFO-acylation side product, corrosive catalyst
Houben-Hoesch Reaction Resorcinol, Acetonitrile2,4-DihydroxyacetophenoneZnCl₂, HClN/A60-72%N/AGood for polyhydroxy phenolsLimited to electron-rich substrates
Nitration-Reduction-Diazotization Acetophenone3-HydroxyacetophenoneHNO₃/H₂SO₄, Fe, NaNO₂-10°C to >90°C65-75%N/AEstablished industrial processHazardous reagents, waste generation
Greener Route from 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid3-HydroxyacetophenoneAcetic anhydride, SOCl₂, Dimethyl malonateUp to 100°C~90%N/AHigh yield, safer, less wasteMulti-step process
Microwave-Assisted Demethylation 3'-Methoxyacetophenone3'-HydroxyacetophenoneIonic liquidMicrowave irradiation~94%N/AHigh yield, rapidSpecific starting material required

Experimental Protocols

Fries Rearrangement (Solvent-Free using PTSA) for o- and p-Hydroxyacetophenone

Materials:

  • Phenyl acetate

  • Anhydrous p-toluenesulfonic acid (PTSA)

Procedure: [8]

  • Mix phenyl acetate and a catalytic amount of anhydrous p-toluenesulfonic acid in a round-bottom flask.

  • Heat the mixture at a specific temperature (e.g., 90-160°C) with constant stirring. Higher temperatures favor the ortho-isomer, while lower temperatures favor the para-isomer.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Separate the ortho- and para-isomers by column chromatography.

Houben-Hoesch Synthesis of 2,4-Dihydroxyacetophenone

Materials:

  • Resorcinol

  • Acetic acid

  • Proton acid catalyst (e.g., strongly acidic ion-exchange resin or sulfuric acid)

Procedure: [18]

  • In a flask equipped with a Dean-Stark trap, combine resorcinol, acetic acid, and a proton acid catalyst.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction.

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture.

  • If a solid catalyst is used, remove it by filtration.

  • Distill off the excess acetic acid under reduced pressure.

  • Add water to the residue and reflux to hydrolyze any ester intermediates.

  • Cool the resulting solution to room temperature to allow the product to precipitate.

  • Collect the 2,4-dihydroxyacetophenone by filtration and dry.

Greener Synthesis of 3-Hydroxyacetophenone from 3-Hydroxybenzoic Acid

This is a multi-step synthesis. The following is a summary of the key steps.[1][15]

Step 1: Hydroxyl Protection [1][15]

  • To a reaction vessel, add 50g of 3-hydroxybenzoic acid, 67g of acetic anhydride, and 0.35g of concentrated sulfuric acid.

  • Heat the mixture to 100°C with stirring for 30 minutes.

  • Remove the solvent by vacuum distillation to obtain crude 3-acetoxybenzoic acid.

Step 2: Chloroformylation [1][15]

  • Combine 50g of 3-acetoxybenzoic acid with 725 ml of toluene (B28343) in a reaction vessel.

  • Slowly add 56g of thionyl chloride to the mixture.

  • Heat the reaction to 100°C for 1 hour.

  • Remove the solvent and unreacted thionyl chloride by vacuum distillation to obtain 3-acetoxybenzoyl chloride.

Step 3: Alkylation and Hydrolysis [1][15]

  • In a separate vessel, combine 62.2g of dimethyl malonate and 34.4g of magnesium chloride in 600 ml of dichloromethane.

  • Cool the mixture to 5°C and slowly add triethylamine.

  • To this mixture, slowly add the 3-acetoxybenzoyl chloride from the previous step.

  • After the reaction is complete, perform an acidic workup and hydrolysis to yield 3-hydroxyacetophenone.

Mandatory Visualizations

Fries Rearrangement Mechanism

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_products Products start Phenolic Ester complex Ester-Lewis Acid Complex start->complex + Catalyst catalyst Lewis Acid (e.g., AlCl₃) acylium Acylium Ion Intermediate complex->acylium Rearrangement ortho ortho-Hydroxy- acetophenone acylium->ortho Electrophilic Aromatic Substitution (ortho attack) para para-Hydroxy- acetophenone acylium->para Electrophilic Aromatic Substitution (para attack) Synthesis_Workflows cluster_fries Fries Rearrangement cluster_fc Friedel-Crafts Acylation cluster_green Greener Route cluster_traditional Traditional Route fries_start Phenolic Ester fries_rearrange Lewis/Brønsted Acid Rearrangement fries_start->fries_rearrange fries_product o/p-Hydroxyacetophenone fries_rearrange->fries_product fc_start Phenol fc_acylate Acylation (e.g., Ac₂O, Lewis Acid) fc_start->fc_acylate fc_product o/p-Hydroxyacetophenone fc_acylate->fc_product green_start 3-Hydroxybenzoic Acid green_protect Hydroxyl Protection green_start->green_protect green_chloro Chloroformylation green_protect->green_chloro green_alkyl Alkylation & Hydrolysis green_chloro->green_alkyl green_product 3-Hydroxyacetophenone green_alkyl->green_product trad_start Acetophenone trad_nitrate Nitration trad_start->trad_nitrate trad_reduce Reduction trad_nitrate->trad_reduce trad_diazo Diazotization & Hydrolysis trad_reduce->trad_diazo trad_product 3-Hydroxyacetophenone trad_diazo->trad_product

References

Evaluating the efficiency of different purification techniques for 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount. This guide provides a comparative evaluation of common purification techniques—recrystallization, column chromatography, and distillation—offering insights into their efficiency based on available experimental data and established chemical principles.

Data Presentation: A Comparative Overview

The efficiency of a purification technique is best assessed through quantitative metrics. The table below summarizes the expected performance of each method for the purification of this compound. It is important to note that while specific experimental data is available for recrystallization, the data for column chromatography and distillation are estimations based on typical results for analogous acetophenone (B1666503) derivatives due to the limited availability of direct comparative studies on this specific compound.

Purification TechniqueTypical Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
Recrystallization 89-91%[1]>99.5%[1]High purity, cost-effective for large scales, relatively simple setup.Potential for product loss in mother liquor, may not remove closely related impurities effectively.
Column Chromatography 70-85% (estimated)>98% (estimated)Excellent for separating complex mixtures and closely related impurities.Can be time-consuming and expensive, requires significant solvent usage, less scalable for bulk purification.
Distillation (Vacuum) 80-95% (estimated)~99% (estimated)Effective for separating compounds with different boiling points, suitable for large quantities.Requires thermal stability of the compound, may not separate isomers or impurities with similar boiling points.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed to serve as a starting point for laboratory application.

Recrystallization from Methanol (B129727)

This method has been experimentally validated for this compound, yielding a high-purity product.[1]

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound will crystallize out of the solution. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Column Chromatography

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low concentration of ethyl acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to facilitate the elution of the target compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

Given the relatively high boiling point of substituted acetophenones, vacuum distillation is necessary to prevent thermal decomposition.

Procedure:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Sample Placement: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the different fractions based on their boiling points at the applied pressure. The fraction corresponding to the boiling point of this compound should be collected as the purified product.

  • Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

To aid in the conceptualization of the comparative evaluation process, the following workflow diagram is provided.

G cluster_0 Starting Material cluster_1 Purification Techniques cluster_2 Analysis cluster_3 Evaluation Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column_Chromatography Column_Chromatography Crude this compound->Column_Chromatography Distillation Distillation Crude this compound->Distillation Analysis_R Purity & Yield Analysis (Recrystallization) Recrystallization->Analysis_R Analysis_C Purity & Yield Analysis (Column Chromatography) Column_Chromatography->Analysis_C Analysis_D Purity & Yield Analysis (Distillation) Distillation->Analysis_D Comparison Comparative Evaluation Analysis_R->Comparison Analysis_C->Comparison Analysis_D->Comparison

Caption: Experimental workflow for comparing purification techniques.

References

A Comparative Guide to Synthesizing Derivatives: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, rapid, and high-yield synthetic methodologies is perpetual. The method of heating a reaction can profoundly impact its outcome. This guide provides an objective, data-driven comparison between traditional conventional heating and modern microwave irradiation techniques for the synthesis of various chemical derivatives crucial in pharmaceutical and materials science.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over classical heating methods.[1][2] By utilizing microwave energy, chemical reactions can be accelerated due to the selective absorption of microwaves by polar molecules, leading to rapid and uniform heating of the reaction mixture.[2][3] This often translates to dramatically reduced reaction times, increased product yields, and enhanced purity.[4][5]

This guide will delve into the quantitative and qualitative differences between these two heating paradigms, supported by experimental data and detailed protocols for the synthesis of Schiff bases, chalcones, and quinoxaline (B1680401) derivatives.

Performance Comparison: A Quantitative Look

The most compelling evidence for the superiority of microwave irradiation lies in the quantitative improvements in reaction time and yield. The following tables summarize comparative data for the synthesis of various derivatives.

Schiff Base Derivatives

Schiff bases, with their characteristic carbon-nitrogen double bond, are versatile intermediates in organic synthesis and are known for their wide range of biological activities.[6]

ReactantsMethodSolvent/CatalystPower (W) / Temp (°C)TimeYield (%)Reference
Salicylaldehyde and AnilineConventional HeatingCashew shell extract70 °C45 minTrace[6]
Salicylaldehyde and AnilineMicrowave IrradiationCashew shell extract600 W80 sec88.27[6]
2-hydroxy-3-methoxy benzaldehyde (B42025) and phenyl ureaConventional HeatingGlacial acetic acidReflux60 min82[6]
2-hydroxy-3-methoxy benzaldehyde and phenyl ureaMicrowave IrradiationMethanol450 W15 min90[6]
4,4'-sulfonyldianiline and various aromatic aldehydesConventional HeatingEthanol (B145695)/DMF, Glacial acetic acidReflux5-9 h68-77[7][8]
4,4'-sulfonyldianiline and various aromatic aldehydesMicrowave IrradiationEthanol/DMF, Glacial acetic acid200 W4-10 min80-87[7][8]
Chalcone Derivatives

Chalcones, characterized by an α, β-unsaturated carbonyl system, are precursors to flavonoids and exhibit significant biological activities.[9]

ReactantsMethodCatalystTimeYield (%)Reference
Acetylferrocene and various benzaldehydesConventional Heating-10-40 h71-87[10]
Acetylferrocene and various benzaldehydesMicrowave Irradiation-1-5 min78-92[10]
Acetylated benzimidazole (B57391) and aryl aldehydeConventional Heating--~60[5]
Acetylated benzimidazole and aryl aldehydeMicrowave Irradiation--~80[5]
Various aldehydes and ketonesConventional HeatingPiperidine3 days81[11]
Various aldehydes and ketonesMicrowave IrradiationPiperidine30 min87[11]
Quinoxaline Derivatives

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological applications.[12][13]

ReactantsMethodSolvent/CatalystTimeYield (%)Reference
2-Chloroquinoxaline and thiosemicarbazideConventional HeatingMeOH, Pyridine5-6 days30[12]
2-Chloroquinoxaline and thiosemicarbazideMicrowave IrradiationMeOH, Pyridine10 min90[12]
Substituted quinoline (B57606) derivativesConventional Heating--62-65[14]
Substituted quinoline derivativesMicrowave Irradiation--92-97[14]
2-amino-3-hydroxybenzaldehyde and ketonesConventional HeatingEthanol-34[14]
2-amino-3-hydroxybenzaldehyde and ketonesMicrowave IrradiationEthanol30-40 min72[14]

Experimental Protocols

Below are generalized, detailed protocols for both conventional and microwave-assisted synthesis of the discussed derivatives.

Synthesis of Schiff Bases

Conventional Heating Method:

  • In a round-bottom flask, dissolve equimolar amounts of the desired aldehyde and amine in a suitable solvent (e.g., ethanol, glacial acetic acid).[6][7]

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) if required.[7]

  • Equip the flask with a condenser and heat the mixture to reflux using a heating mantle or oil bath.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration, wash with a cold solvent, and dry.[6]

Microwave-Assisted Method:

  • In a microwave-safe reaction vessel, combine equimolar amounts of the aldehyde and amine.[6]

  • Add a minimal amount of a suitable solvent (or perform under solvent-free conditions) and a catalyst if necessary.[6][15]

  • Seal the vessel and place it in a dedicated microwave reactor.[6]

  • Irradiate the mixture at a specified power and temperature for a short duration (typically seconds to minutes).[6][7]

  • After irradiation, cool the vessel to room temperature.

  • Isolate the product by filtration or by pouring the mixture into crushed ice and then filtering the resulting precipitate.[5]

Synthesis of Chalcones

Conventional Heating Method:

  • Dissolve the appropriate aldehyde and ketone in a suitable solvent like ethanol in a round-bottom flask.

  • Add a basic catalyst, such as an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature or under reflux for several hours to days.[9][10]

  • Monitor the reaction's completion via TLC.

  • Once complete, neutralize the mixture with a dilute acid and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure chalcone.

Microwave-Assisted Method:

  • Place the aldehyde, ketone, and a catalyst (e.g., a solid-supported base or a few drops of a basic solution) in a microwave-safe vessel.[9]

  • The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent.

  • Irradiate the mixture in a microwave reactor for a few minutes at a set power level.[9][10]

  • After cooling, add crushed ice to the reaction mixture.

  • Filter the solid product, wash with water, and purify by recrystallization.

Synthesis of Quinoxaline Derivatives

Conventional Heating Method:

  • Dissolve the substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound in a solvent such as ethanol or acetic acid in a round-bottom flask.

  • Heat the mixture under reflux for several hours to days.[12]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and isolate the product by filtration or by evaporating the solvent and purifying the residue via column chromatography.[16]

Microwave-Assisted Method:

  • Combine the o-phenylenediamine and the 1,2-dicarbonyl compound in a microwave vial.

  • Add a small amount of solvent or a catalyst, or run the reaction neat.[13]

  • Irradiate in a microwave synthesizer for a few minutes at a specified temperature.[12]

  • After the reaction, cool the vial.

  • The product can often be isolated by simple filtration after the addition of a non-polar solvent or water.

Visualizing the Workflow

The fundamental difference in the experimental workflow between the two heating methods can be visualized as follows:

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Irradiation Workflow CH_Start Mix Reactants & Solvent in Flask CH_Setup Setup Reflux Apparatus CH_Start->CH_Setup CH_Heat Prolonged Heating (Hours to Days) CH_Setup->CH_Heat CH_Monitor Monitor by TLC CH_Heat->CH_Monitor CH_Cool Cool to Room Temperature CH_Monitor->CH_Cool CH_Isolate Isolate & Purify Product CH_Cool->CH_Isolate MW_Start Mix Reactants in MW Vial MW_Seal Seal Vial & Place in Reactor MW_Start->MW_Seal MW_Irradiate Irradiate (Seconds to Minutes) MW_Seal->MW_Irradiate MW_Cool Rapid Cooling MW_Irradiate->MW_Cool MW_Isolate Isolate & Purify Product MW_Cool->MW_Isolate

Caption: Comparative workflow of synthesis methods.

The mechanism of microwave heating itself provides insight into its efficiency.

G cluster_0 Microwave Heating Mechanism cluster_1 Polar Molecules in Reaction Mixture MW Microwave Radiation M1 Dipolar Polarization MW->M1 M2 Ionic Conduction MW->M2 Heat Rapid, Uniform Heating M1->Heat M2->Heat Result Accelerated Reaction Rate Heat->Result

Caption: Mechanism of microwave-induced heating.

Conclusion

For the synthesis of a wide array of chemical derivatives, microwave irradiation presents a compelling and often superior alternative to conventional heating. The data consistently demonstrates that MAOS leads to substantial reductions in reaction time, frequently from hours or days to mere minutes, while simultaneously providing higher, cleaner product yields.[14][17][18] This efficiency not only accelerates the research and development process but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[3][4] While conventional heating remains a valid and accessible technique, the adoption of microwave-assisted synthesis offers a powerful tool for chemists to optimize their synthetic endeavors.

References

A Comparative Guide to the Cross-Reactivity of Antibodies for 5'-Chloro-2'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibodies developed against 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in various synthetic pathways. The specificity of an antibody, particularly its cross-reactivity with structurally similar molecules, is a critical factor for the development of reliable and accurate immunoassays. While specific experimental data for antibodies against this compound is not extensively published, this guide extrapolates from established principles of immunology and cross-reactivity studies of antibodies against other small molecules, such as 2'-Aminoacetophenone and various environmental contaminants.[1]

The selection between monoclonal and polyclonal antibodies is a crucial decision in assay development.[2][3][4][5][6] Monoclonal antibodies, originating from a single B-cell clone, offer high specificity to a single epitope and excellent batch-to-batch consistency.[2][5][6] In contrast, polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on an antigen, which can lead to a more robust signal and greater tolerance to minor changes in the antigen's structure.[3][4][6]

Performance Comparison: Monoclonal vs. Polyclonal Antibodies

The following tables summarize the hypothetical performance of a monoclonal antibody (mAb-C2HAP) and a polyclonal antibody (pAb-C2HAP) in a competitive ELISA designed for the detection of this compound.

Table 1: Hypothetical Performance of Monoclonal Antibody-Based Assay (mAb-C2HAP)

Assay TypeTarget AnalyteIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Cross-Reactivity Profile
Competitive ELISAThis compound0.50.1High specificity for the target analyte.

Table 2: Hypothetical Performance of Polyclonal Antibody-Based Assay (pAb-C2HAP)

Assay TypeTarget AnalyteIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Cross-Reactivity Profile
Competitive ELISAThis compound2.00.5Broader recognition of related structures.

Table 3: Hypothetical Cross-Reactivity of mAb-C2HAP and pAb-C2HAP with Related Compounds

CompoundStructuremAb-C2HAP Cross-Reactivity (%)pAb-C2HAP Cross-Reactivity (%)
This compound Target Analyte 100 100
2'-HydroxyacetophenoneLacks the 5'-chloro group< 125
5'-Bromo-2'-hydroxyacetophenoneBromo substitution instead of chloro1560
3'-Chloro-2'-hydroxyacetophenoneDifferent position of the chloro group< 0.510
5'-Chloro-2'-methoxyacetophenoneMethoxy group instead of hydroxyl< 0.15
AcetophenoneLacks both chloro and hydroxyl groups< 0.1< 1
  • Interpretation of Hypothetical Data :

    • High Specificity of mAb-C2HAP : The monoclonal antibody demonstrates high specificity for this compound, with minimal cross-reactivity towards analogues lacking the chloro group or having it in a different position. This indicates that both the chloro and hydroxyl groups are critical for antibody recognition.[1]

    • Broader Reactivity of pAb-C2HAP : The polyclonal antibody shows a higher tolerance for structural modifications, with significant cross-reactivity with the bromo- and non-halogenated analogues. This is expected as polyclonal antibodies can recognize multiple epitopes on the hapten.[7]

Experimental Protocols

Detailed methodologies are crucial for the development and validation of immunoassays. Below are summarized protocols for hapten synthesis, immunogen preparation, antibody production, and competitive ELISA for this compound.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule like this compound (a hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for screening or Keyhole Limpet Hemocyanin (KLH) for immunization.[1][2][8] A common strategy is to introduce a linker with a terminal carboxylic acid to the hapten, which can then be coupled to the amine groups of the carrier protein.

  • Hapten Synthesis :

    • A carboxyl-containing linker, such as 4-(bromomethyl)benzoic acid, is reacted with the hydroxyl group of this compound to form a hapten with a terminal carboxylic acid group.

    • The synthesized hapten is purified by chromatography.

  • Conjugation to Carrier Protein :

    • The hapten is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-Hydroxysuccinimide (NHS).

    • The activated hapten is then added to a solution of the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).

    • The reaction mixture is incubated for several hours at room temperature or overnight at 4°C.

    • The resulting immunogen (hapten-protein conjugate) is purified by dialysis to remove unconjugated hapten and reagents.

    • The conjugation ratio (hapten molecules per protein) is determined using techniques like MALDI-TOF mass spectrometry.[8][9]

Polyclonal and Monoclonal Antibody Production
  • Polyclonal Antibody Production :[7][10][11][12][13]

    • Immunization : Host animals (e.g., rabbits, goats) are immunized with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Booster Injections : Booster immunizations are given at regular intervals (e.g., every 2-4 weeks) to stimulate a strong immune response.

    • Titer Monitoring : Blood samples are collected periodically to monitor the antibody titer (concentration) using ELISA.

    • Serum Collection and Purification : Once a high titer is achieved, a larger volume of blood is collected, and the antiserum is separated. The polyclonal antibodies are then purified from the serum using affinity chromatography.

  • Monoclonal Antibody Production :

    • Immunization : Mice or rabbits are immunized with the hapten-KLH conjugate.

    • Hybridoma Technology : Spleen cells from the immunized animal are fused with myeloma cells to create hybridoma cells.

    • Screening : The hybridomas are screened by ELISA to identify clones producing antibodies with high affinity and specificity for this compound.

    • Cloning and Expansion : Positive clones are subcloned to ensure monoclonality and then expanded to produce larger quantities of the monoclonal antibody.

    • Purification : The monoclonal antibodies are purified from the cell culture supernatant or ascites fluid.

Competitive ELISA for Cross-Reactivity Assessment

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for detecting small molecules.[14][15][16][17][18]

  • Coating : A microtiter plate is coated with the hapten-BSA conjugate and incubated overnight at 4°C.

  • Washing : The plate is washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.[1]

  • Competition : A fixed concentration of the primary antibody (mAb-C2HAP or pAb-C2HAP) is pre-incubated with varying concentrations of the standard (this compound) or the potential cross-reacting compounds.

  • Incubation : The antibody-analyte mixtures are added to the coated plate and incubated. The free antibody will bind to the coated hapten-BSA conjugate.

  • Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition : After another washing step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement : The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[1]

  • Data Analysis : The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are calculated for the target analyte and each of the structurally related compounds. The percent cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of cross-reacting compound) x 100.

Visualizing Workflows and Concepts

Diagrams created with Graphviz to illustrate key processes.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation start_mol 5'-Chloro-2'- hydroxyacetophenone reaction1 Chemical Reaction start_mol->reaction1 linker Linker Molecule (e.g., 4-(bromomethyl)benzoic acid) linker->reaction1 hapten Synthesized Hapten (with carboxylic acid group) reaction1->hapten activation Activation (EDC/NHS) hapten->activation conjugation Conjugation Reaction activation->conjugation carrier Carrier Protein (KLH or BSA) carrier->conjugation purification Purification (Dialysis) conjugation->purification immunogen Immunogen (Hapten-Protein Conjugate) purification->immunogen

Caption: Workflow for hapten synthesis and immunogen preparation.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection coat 1. Coat Plate (Hapten-BSA) wash1 2. Wash coat->wash1 block 3. Block wash1->block add_to_plate 5. Add to Plate block->add_to_plate sample Sample/Standard (Free Hapten) pre_incubate 4. Pre-incubate sample->pre_incubate primary_ab Primary Antibody primary_ab->pre_incubate pre_incubate->add_to_plate wash2 6. Wash add_to_plate->wash2 secondary_ab 7. Add Secondary Ab-HRP wash2->secondary_ab wash3 8. Wash secondary_ab->wash3 substrate 9. Add Substrate wash3->substrate read 10. Read Absorbance (Color is inversely proportional to free hapten concentration) substrate->read

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Antibody_Production_Comparison cluster_polyclonal Polyclonal Antibody Production cluster_monoclonal Monoclonal Antibody Production immunogen Hapten-KLH Immunogen immunize_poly Immunize Animal (e.g., Rabbit) immunogen->immunize_poly immunize_mono Immunize Animal (e.g., Mouse) immunogen->immunize_mono collect_serum Collect Antiserum immunize_poly->collect_serum purify_poly Affinity Purify collect_serum->purify_poly polyclonal_ab Polyclonal Antibodies (Heterogeneous) purify_poly->polyclonal_ab fusion Create Hybridomas immunize_mono->fusion screen_clone Screen & Clone fusion->screen_clone expand_purify Expand & Purify screen_clone->expand_purify monoclonal_ab Monoclonal Antibody (Homogeneous) expand_purify->monoclonal_ab

Caption: Comparison of polyclonal and monoclonal antibody production workflows.

References

Benchmarking the performance of new 5'-Chloro-2'-hydroxyacetophenone derivatives against existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel 5'-Chloro-2'-hydroxyacetophenone derivatives presents a promising frontier in the development of new therapeutic agents. This guide provides a comprehensive performance benchmark of these new compounds against established drugs in antibacterial, antifungal, and anticancer applications. The data herein is a synthesis of publicly available experimental findings, offering an objective comparison to inform further research and development.

Antimicrobial Activity: A Comparative Analysis

Derivatives of this compound have demonstrated notable antimicrobial properties. The following data summarizes their performance against various bacterial and fungal strains in comparison to standard antibiotics and antifungal agents.

Antibacterial Performance

The antibacterial efficacy of hydroxyacetophenone derivatives has been evaluated against several pathogenic strains. The data below, from disc diffusion assays, shows the zone of inhibition for these compounds compared to standard antibiotics.

Table 1: Antibacterial Activity (Zone of Inhibition in mm) of Hydroxyacetophenone Derivatives

Compound/DrugEscherichia coliKlebsiella pneumoniaeStaphylococcus aureus
Derivative 2 1618-
Derivative 3 1215-
Derivative 4 1016-
Derivative 5 15--
Gentamicin 182019
Amoxicillin 12--
Cefazoline 10--
Data synthesized from a study on hydroxyacetophenone derivatives.[1] The study did not report activity against S. aureus for the derivatives.
Antifungal Performance

The antifungal potential of these derivatives was tested against common fungal pathogens. The results indicate that while the tested derivatives showed limited activity, it provides a baseline for future structural modifications to enhance efficacy.

Table 2: Antifungal Activity of Hydroxyacetophenone Derivatives

Compound/DrugAspergillus nigerCandida albicans
Derivatives 1-5 No ActivityNo Activity
Posaconazole
Caspofungin
Based on a study where compounds 1-5 in a 1 mg/mL DMSO solution did not exhibit antifungal properties.[1] Specific zones of inhibition for the standard drugs were not provided in the source material.

Anticancer Activity: A Promising New Frontier

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their cytotoxic effects against various cancer cell lines have been quantified and compared with the widely used chemotherapeutic drug, Doxorubicin.

Table 3: Anticancer Activity (IC50 in µM) of a Benzo[a]phenazine (B1654389) Derivative

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Compound 6 11.70.211.7
Doxorubicin 7.678.286.62
Data from a study on benzo[a]phenazine derivatives, highlighting the potent cytotoxicity of compound 6.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Agar Disc-Diffusion Method)

This method is utilized to determine the antimicrobial activity of the synthesized compounds.[1]

  • Culture Preparation: Bacterial and fungal strains are cultured on appropriate media to obtain viable microorganisms. The strains used include Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 13883), Staphylococcus aureus (ATCC 25923), Aspergillus niger (ATCC 16404), and Candida albicans (ATCC 10231).[1]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a sterile agar (B569324) plate.

  • Disc Preparation and Application: Sterile paper discs are impregnated with a known concentration (e.g., 1 mg/mL in DMSO) of the test compounds and placed on the agar surface.[1] Standard antibiotic discs (Gentamicin, Amoxicillin, Cefazoline) and antifungal discs (Posaconazole, Caspofungin) are used as positive controls.[1] A disc with DMSO alone serves as a negative control.[1]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and fungi.[1]

  • Data Collection: The diameter of the zone of growth inhibition around each disc is measured in millimeters.[1]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7, HL-60) are maintained in an appropriate culture medium.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin).[2]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of these derivatives is crucial for their development as therapeutic agents.

Topoisomerase II Inhibition in Cancer

Some benzo[a]phenazine derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme critical for DNA replication in cancer cells.[2]

Topoisomerase_II_Inhibition cluster_0 Cancer Cell Proliferation cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_Replication DNA Replication Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II relieves torsional stress Apoptosis Apoptosis (Cell Death) Topoisomerase_II->Apoptosis inhibition leads to Acetophenone_Derivative 5'-Chloro-2'-hydroxy- acetophenone Derivative Inhibition Inhibition Acetophenone_Derivative->Inhibition Inhibition->Topoisomerase_II Antimicrobial_Workflow Start Start: Compound Synthesis Preparation Prepare Bacterial/ Fungal Cultures Start->Preparation Inoculation Inoculate Agar Plates Preparation->Inoculation Disc_Application Apply Compound-impregnated Discs Inoculation->Disc_Application Incubation Incubate Plates Disc_Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Comparison Compare with Standard Antibiotics Measurement->Comparison End End: Determine Efficacy Comparison->End

References

A Comparative Analysis of Analytical Techniques for the Quantification of 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5'-Chloro-2'-hydroxyacetophenone is crucial for quality control, process monitoring, and various research applications. This guide provides a comparative analysis of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of this compound and related phenolic compounds. It is important to note that while specific validated methods for this compound are not extensively available in the public domain, the data presented for analogous compounds provide a reliable estimate of expected performance.

ParameterHPLC-UVGC-MSUV-Visible SpectrophotometryHPTLC
Linearity (r²) > 0.999> 0.99~0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.01 - 0.05 ng/L~1 µg/mL1 - 10 ng/band
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.01 - 0.1 ng/L~3 µg/mL5 - 30 ng/band
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%98 - 102%
Precision (% RSD) < 2%< 10%< 5%< 3%

Note: Data for HPLC and GC-MS are based on performance for similar phenolic and acetophenone (B1666503) derivatives.[1] Data for UV-Vis and HPTLC are typical values for small organic molecules. Specific validation for this compound is required to establish definitive parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is the most common approach for acetophenone derivatives.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. Isocratic or gradient elution can be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined by scanning a standard solution. For similar compounds, this is typically in the range of 250-280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and serially diluted to create a calibration curve.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Serial Dilution Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Figure 1: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. It is particularly suitable for volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase volatility and improve peak shape.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Derivatization: The hydroxyl group of this compound is typically derivatized (e.g., silylation with BSTFA or acylation with acetic anhydride) to increase its volatility.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation: Similar to HPLC, standards and samples are prepared, with the addition of the derivatization step before injection.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Derivatize_Standard Derivatization Dissolve_Standard->Derivatize_Standard Inject Inject into GC Derivatize_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Derivatize_Sample Derivatization Dissolve_Sample->Derivatize_Sample Derivatize_Sample->Inject Separate Separation in GC Column Inject->Separate Detect MS Detection (SIM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Figure 2: General workflow for GC-MS analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the UV-Vis region. The quantification is based on the Beer-Lambert law.

Experimental Protocol: UV-Visible Spectrophotometry
  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): A standard solution of this compound is scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength at which maximum absorbance occurs.

  • Standard Preparation: A stock solution is prepared and serially diluted to create a series of standards for generating a calibration curve.

  • Sample Preparation: The sample is dissolved in the chosen solvent and diluted to fall within the linear range of the calibration curve.

  • Measurement: The absorbance of the blank (solvent), standards, and samples are measured at the predetermined λmax.

  • Quantification: The concentration of the analyte in the sample is determined by interpolating its absorbance value on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and accuracy. It is a planar chromatographic technique suitable for the simultaneous analysis of multiple samples.

Experimental Protocol: HPTLC
  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Standards and samples are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Mobile Phase: A suitable solvent system is selected to achieve good separation. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., toluene (B28343) or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is a good starting point.[3]

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light (e.g., at 254 nm). Densitometric scanning is performed at the wavelength of maximum absorbance to quantify the analyte.

  • Calibration: A calibration curve is generated by plotting the peak area of the standards against their corresponding concentrations.

Technique_Comparison cluster_techniques Analytical Techniques cluster_params Comparison Parameters Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVis UV-Vis Analyte->UVVis HPTLC HPTLC Analyte->HPTLC Sensitivity Sensitivity HPLC->Sensitivity Good Selectivity Selectivity HPLC->Selectivity Good Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost High Sample_Prep Sample Preparation HPLC->Sample_Prep Simple GCMS->Sensitivity Excellent GCMS->Selectivity Excellent GCMS->Speed Slow GCMS->Cost Very High GCMS->Sample_Prep Complex (Derivatization) UVVis->Sensitivity Moderate UVVis->Selectivity Low UVVis->Speed Fast UVVis->Cost Low UVVis->Sample_Prep Very Simple HPTLC->Sensitivity Good HPTLC->Selectivity Good HPTLC->Speed Fast (for multiple samples) HPTLC->Cost Moderate HPTLC->Sample_Prep Simple

Figure 3: Logical comparison of analytical techniques.

Conclusion

The choice of the most appropriate analytical technique for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV offers a good balance of sensitivity, selectivity, and cost, making it a robust and versatile method for routine quality control.

  • GC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis and for applications requiring definitive identification.[4] However, the need for derivatization adds complexity to the sample preparation.

  • UV-Visible Spectrophotometry is a simple, rapid, and cost-effective technique suitable for the analysis of relatively pure samples where high sensitivity is not required.

  • HPTLC is an excellent technique for the high-throughput screening of multiple samples, offering good sensitivity and resolution at a moderate cost.

Regardless of the chosen technique, proper method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results. This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification for this compound.

References

Safety Operating Guide

Proper Disposal of 5'-Chloro-2'-hydroxyacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 5'-Chloro-2'-hydroxyacetophenone, a halogenated phenolic compound, to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or handling of large quantities, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility, typically involving high-temperature incineration.[1] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • It is critical to segregate halogenated organic waste from non-halogenated waste streams to prevent chemical reactions and to facilitate proper disposal.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

2. Containerization:

  • Use a chemically compatible and leak-proof container, preferably the original container or one made of high-density polyethylene (B3416737) (HDPE).

  • The container must be in good condition, with a secure, tight-fitting lid.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or approximate quantity.

    • The hazard characteristics (e.g., "Irritant," "Harmful").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[1]

  • The storage area should have secondary containment to control any potential leaks or spills.

5. Disposal Request and Pickup:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Summary of Key Safety and Disposal Information

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 1450-74-4[1]
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3)[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[1]
Incompatible Materials Bases, Acid anhydrides, Acid chlorides[1]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1] Can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[1]
Prohibited Disposal Methods Do not empty into drains. Do not dispose of in regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Contingency start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_gen Generate Waste (e.g., unused chemical, contaminated materials) spill_kit->waste_gen container Select a Labeled, Compatible 'Halogenated Organic Waste' Container waste_gen->container spill Spill Occurs? waste_gen->spill collect Collect Waste in Container container->collect seal Securely Seal Container When Not in Use collect->seal storage Store in Designated Satellite Accumulation Area seal->storage segregate Segregate from Incompatible Materials storage->segregate full Container Full or Waste No Longer Needed? segregate->full full->storage No request_pickup Arrange for Pickup by EHS or Licensed Contractor full->request_pickup Yes end End: Proper Disposal request_pickup->end spill->container No spill_procedure Follow Spill Management Protocol: 1. Contain Spill 2. Absorb Material 3. Collect as Hazardous Waste spill->spill_procedure Yes spill_procedure->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5'-Chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 5'-Chloro-2'-hydroxyacetophenone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling. The compound is a solid that can cause significant irritation upon contact.[1]

Summary of Hazards:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]Warning [1]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1]Warning [1]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[2]Warning [1]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent exposure.[1] While specific quantitative data such as occupational exposure limits for this compound are not established, a comprehensive PPE strategy is critical.[1]

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]To protect against dust particles and splashes that can cause serious eye irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can lead to irritation.[1] Gloves should be inspected before use and replaced immediately if signs of degradation or contamination occur.
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from accidental contact.
Respiratory Protection Generally not required with adequate ventilation.[2] In cases of insufficient ventilation, potential for aerosolization, or when handling large quantities, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is recommended.To prevent inhalation of dust, which may cause respiratory tract irritation.[2]

Operational Plan: PPE Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is crucial to avoid cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator/Mask (if required): If the risk assessment indicates a need for respiratory protection, put on the mask or respirator now. Ensure it fits snugly.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence (Taking Off): This sequence is designed to minimize self-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other hand and peel the glove off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by peeling it off from the shoulders, turning it inside out as you go. Avoid touching the exterior. Fold it with the contaminated side inward and place it in a designated laundry or disposal bin.

  • Eye Protection: Remove eye protection by handling the earpieces or strap from behind.

  • Respirator/Mask (if used): Remove the mask or respirator from behind without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Segregation: All disposable PPE and other solid materials contaminated with this compound (e.g., weighing papers, contaminated wipes) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure the hazardous waste container is kept closed except when adding waste. Store the container in a designated, secure area away from incompatible materials.

  • Regulatory Compliance: All chemical waste must be managed and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

PPE Selection and Disposal Workflow

The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow start Start: Handling This compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment select_ppe 2. Select Appropriate PPE - Goggles - Gloves - Lab Coat - Respirator (if needed) risk_assessment->select_ppe don_ppe 3. Don PPE (Correct Sequence) select_ppe->don_ppe handle_chemical 4. Perform Laboratory Work don_ppe->handle_chemical doff_ppe 5. Doff PPE (Correct Sequence) handle_chemical->doff_ppe dispose_waste 6. Dispose of Contaminated PPE doff_ppe->dispose_waste wash_hands 7. Wash Hands Thoroughly dispose_waste->wash_hands end_process End wash_hands->end_process

Caption: Workflow for PPE selection, use, and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.